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Methyl (4-bromo-2-formylphenoxy)acetate Documentation Hub

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  • Product: Methyl (4-bromo-2-formylphenoxy)acetate
  • CAS: 24581-99-5

Core Science & Biosynthesis

Foundational

Precision Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

A Strategic Guide for Medicinal Chemistry & Scaffold Development Executive Summary Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal bifunctional intermediate in organic synthesis. Characterized by an electrophilic al...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Medicinal Chemistry & Scaffold Development

Executive Summary

Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal bifunctional intermediate in organic synthesis. Characterized by an electrophilic aldehyde and a nucleophilic-susceptible ester, it serves as a primary scaffold for constructing benzofuran derivatives, coumarins, and biologically active heterocycles used in oncology and OLED material science.

This guide provides a validated, scalable protocol for its synthesis via the Williamson etherification of 5-bromosalicylaldehyde. Unlike generic procedures, this document focuses on process causality, impurity control, and self-validating analytical checkpoints to ensure high-purity isolation suitable for downstream GMP applications.

Strategic Retrosynthesis & Mechanistic Insight

To design a robust synthesis, we must first deconstruct the target molecule to understand the electronic requirements of the bond formation.

Target Molecule: Methyl (4-bromo-2-formylphenoxy)acetate Core Disconnection: O–C(sp3) Ether Linkage.

The Precursor Paradox (Nomenclature Alert)

A critical common error in sourcing materials for this target is the numbering shift between the benzaldehyde and phenoxy nomenclature systems.

  • Target Requirement: Bromine at position 4 relative to the phenoxy oxygen.[1][2][3]

  • Starting Material: 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde).

    • Explanation: In the salicylaldehyde scaffold, the hydroxyl is at C2 and the aldehyde at C1. The bromine at C5 is para to the hydroxyl group. Upon etherification, the phenoxy oxygen becomes the priority locant (C1), shifting the bromine to position 4 relative to the ether.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an SN2 nucleophilic substitution.[4]

  • Deprotonation: The mild base (K2CO3) deprotonates the phenol (pKa ~7.9), generating a resonance-stabilized phenoxide anion. The para-bromo substituent enhances acidity compared to unsubstituted salicylaldehyde, facilitating this step.

  • Nucleophilic Attack: The phenoxide attacks the alkyl halide (Methyl bromoacetate) at the methylene carbon.

  • Irreversibility: The formation of the stable ether linkage and precipitation of KBr drives the reaction to completion.

ReactionScheme SM1 5-Bromosalicylaldehyde (C7H5BrO2) Product Methyl (4-bromo-2-formylphenoxy)acetate (Target) SM1->Product S_N2 Mechanism Byproduct KBr + KHCO3 SM1->Byproduct SM2 Methyl Bromoacetate (C3H5BrO2) SM2->Product Base K2CO3 / DMF 60-80°C

Figure 1: Reaction scheme illustrating the convergence of 5-bromosalicylaldehyde and methyl bromoacetate.

Critical Reagents & Material Selection

ReagentRoleSpecificationsRationale for Selection
5-Bromosalicylaldehyde Substrate>98% PurityPara-bromo position activates the phenol acidity; impurities here lead to difficult-to-separate regioisomers.
Methyl Bromoacetate Electrophile>97%Preferred over chloroacetate due to the weaker C-Br bond, allowing for milder reaction temperatures (60°C vs 100°C+).
Potassium Carbonate (K₂CO₃) BaseAnhydrous, GranularHigh surface area anhydrous powder is critical. Hydrated bases retard the reaction by solvating the nucleophile.
DMF (N,N-Dimethylformamide) SolventAnhydrous (<0.05% H₂O)Polar aprotic nature solvates the cation (K+), leaving the phenoxide "naked" and highly reactive.

Detailed Synthetic Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for 2 hours. Cool under a stream of nitrogen.

  • Charging: Add 5-Bromosalicylaldehyde (10.0 g, 49.7 mmol) and Anhydrous K₂CO₃ (13.7 g, 99.4 mmol, 2.0 equiv) to the flask.

  • Solvation: Add Anhydrous DMF (50 mL). Stir at room temperature for 15 minutes.

    • Checkpoint: The solution should turn a bright yellow/orange, indicating the formation of the phenoxide anion.

  • Addition: Add Methyl Bromoacetate (5.2 mL, 54.7 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

    • Safety Note: Methyl bromoacetate is a potent lachrymator. Perform strictly in a fume hood.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60°C .

  • Duration: Stir vigorously for 2–4 hours.

  • TLC Monitoring:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[5]

    • Visualization: UV (254 nm). The product will appear as a less polar spot (higher Rf) compared to the starting phenol.

    • End Point: Disappearance of the starting material spot (Rf ~0.4).

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (200 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration (Preferred): If solid precipitates, filter via a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Extraction (Alternative if oil forms):

    • Extract with Ethyl Acetate (3 x 50 mL).[6]

    • Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:4). Cool slowly to 4°C.

  • Yield: Typical isolated yield is 85–93% .

ExperimentalWorkflow Start Start: 5-Bromosalicylaldehyde + K2CO3 in DMF Step1 Activation: Stir 15 min @ RT (Phenoxide Formation) Start->Step1 Step2 Addition: Methyl Bromoacetate (Dropwise) Step1->Step2 Step3 Reaction: Heat to 60°C (2-4 Hours) Step2->Step3 Check TLC Check (SM Disappeared?) Step3->Check Check->Step3 No Quench Quench: Pour into Ice Water Check->Quench Yes Phase State Check: Solid or Oil? Quench->Phase Filter Filtration & Wash (Cold Water) Phase->Filter Solid Extract Extraction (EtOAc) & Concentration Phase->Extract Oil Final Final Product: Methyl (4-bromo-2-formylphenoxy)acetate Filter->Final Extract->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Process Analytical Technology (PAT) & Characterization

To validate the identity of the synthesized compound, compare analytical data against the following standard values.

NMR Interpretation (Self-Validation)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.50 (s, 1H, CHO): Distinctive aldehyde singlet. If absent, check for oxidation to acid.

    • δ 7.95 (d, J=2.5 Hz, 1H, Ar-H3): The proton between Br and CHO (meta coupling).

    • δ 7.65 (dd, J=8.8, 2.5 Hz, 1H, Ar-H5): Para to the ether, split by H3 and H6.

    • δ 6.85 (d, J=8.8 Hz, 1H, Ar-H6): Ortho to the ether. High field due to electron donation from oxygen.

    • δ 4.80 (s, 2H, O-CH₂-CO): Methylene singlet. A key indicator of successful alkylation.

    • δ 3.82 (s, 3H, COOCH₃): Methyl ester singlet.

Common Impurity Profile
  • Starting Material: Presence of phenolic proton (~11 ppm) indicates incomplete reaction. Remedy: Extend reaction time or add 0.1 eq. alkyl halide.[2][7][8]

  • Hydrolysis Product: Broad singlet at ~10-12 ppm (COOH) indicates ester hydrolysis. Remedy: Ensure anhydrous conditions and avoid prolonged exposure to aqueous base during workup.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in DMF.Use freshly dried DMF and anhydrous K₂CO₃. Increase temperature to 80°C.
Oily Product Residual DMF or solvent trapped.[5]Triturate the oil with cold hexanes to induce crystallization.
Dark Coloration Oxidation of aldehyde or phenol.Perform reaction under Nitrogen/Argon atmosphere.

Safety Warning: Methyl bromoacetate is an alkylating agent and lachrymator. It can cause severe eye and skin burns. 5-Bromosalicylaldehyde is an irritant.[2] Always wear nitrile gloves, safety goggles, and work within a certified chemical fume hood.

References

  • PubChem. Methyl (4-bromo-2-formylphenoxy)acetate | C10H9BrO4.[9] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. General synthesis of 2-(2-formylphenoxy)acetate esters. Supplementary Information, RSC Advances. Available at: [Link]

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. 2005, 82, 64. (Foundational methodology). Available at: [Link]

Sources

Exploratory

Methyl (4-bromo-2-formylphenoxy)acetate chemical properties

An In-Depth Technical Guide to Methyl (4-bromo-2-formylphenoxy)acetate This guide provides a comprehensive technical overview of Methyl (4-bromo-2-formylphenoxy)acetate, a versatile trifunctional chemical intermediate. D...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl (4-bromo-2-formylphenoxy)acetate

This guide provides a comprehensive technical overview of Methyl (4-bromo-2-formylphenoxy)acetate, a versatile trifunctional chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols. The structure of this guide is dictated by the scientific narrative of the compound, moving from its fundamental identity to its practical application in complex synthetic workflows.

Core Chemical Identity and Physicochemical Properties

Methyl (4-bromo-2-formylphenoxy)acetate is a substituted aromatic compound featuring a benzene ring functionalized with a bromine atom, a formyl (aldehyde) group, and a methyl acetate ether linkage. This specific arrangement of electron-withdrawing and donating groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2]

The core utility of this molecule lies in the orthogonal reactivity of its three functional groups—the aldehyde, the aryl bromide, and the ester. This allows for sequential, selective chemical transformations, a highly desirable characteristic for constructing complex molecular architectures in pharmaceutical and materials science research.[3][4]

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name Methyl 2-(4-bromo-2-formylphenoxy)acetate N/A
CAS Number 883085-52-1 [5]
Molecular Formula C₁₀H₉BrO₄ [5]
Molecular Weight 273.08 g/mol [5]
Appearance Expected to be a solid at room temperature [6]

| Related Compounds | Ethyl (4-bromo-2-formylphenoxy)acetate (CAS: 51336-47-1), (4-Bromo-2-formylphenoxy)acetic acid (CAS: 24589-89-7) |[7][8] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely employed method for preparing Methyl (4-bromo-2-formylphenoxy)acetate is the Williamson ether synthesis.[9][10] This reaction proceeds via an SN2 mechanism where a phenoxide ion attacks an alkyl halide.[11][12] In this specific application, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the bromide from a methyl bromoacetate electrophile.

The choice of a base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions like ester hydrolysis.[13] Solvents such as acetonitrile or dimethylformamide (DMF) are ideal as they are polar and aprotic, effectively solvating the cation and leaving the phenoxide nucleophile reactive.[13]

Experimental Workflow: Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product R1 5-Bromo-2-hydroxybenzaldehyde Mix 1. Combine reactants in flask and stir at room temperature. R1->Mix R2 Methyl Bromoacetate R2->Mix R3 Potassium Carbonate (K2CO3) R3->Mix R4 Acetonitrile (Solvent) R4->Mix Heat 2. Heat reaction mixture (e.g., reflux) and monitor by TLC. Mix->Heat Workup 3. Cool, filter solids. Add EtOAc and water for extraction. Heat->Workup Dry 4. Dry organic layer (e.g., over Na2SO4). Workup->Dry Evap 5. Evaporate solvent under reduced pressure. Dry->Evap Purify 6. Purify crude product (e.g., column chromatography). Evap->Purify Product Methyl (4-bromo-2-formylphenoxy)acetate Purify->Product

Caption: Workflow for the synthesis of Methyl (4-bromo-2-formylphenoxy)acetate.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol). Stir the resulting suspension vigorously for 15 minutes at room temperature.[14]

  • Addition of Electrophile: Add Methyl 2-(bromomethyl)-3-p-tolylacrylate (1.2 mmol) dropwise to the reaction mixture. Note: For the title compound, methyl bromoacetate would be used here as the electrophile.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-80°C to ensure the reaction goes to completion.[13] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Evaporate the acetonitrile solvent under reduced pressure.[14]

  • Extraction: Dissolve the crude residue in ethyl acetate (15 mL) and wash with water (15 mL). Separate the organic layer, and dry it over anhydrous sodium sulfate.[14]

  • Purification: Concentrate the dried organic layer by rotary evaporation. Purify the resulting crude solid or oil via column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Structural confirmation of Methyl (4-bromo-2-formylphenoxy)acetate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected spectral data provides a unique fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data

Technique Expected Signals and Interpretation
¹H NMR δ ~10.4 ppm (s, 1H): Aldehyde proton (-CHO).[15] δ ~7.5-7.8 ppm (m, 3H): Aromatic protons on the substituted benzene ring. δ ~4.9 ppm (s, 2H): Methylene protons of the ether linkage (-O-CH₂-).[13] δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
¹³C NMR δ ~189 ppm: Aldehyde carbonyl carbon.[15] δ ~168 ppm: Ester carbonyl carbon. δ ~160 ppm: Aromatic carbon attached to the ether oxygen. δ ~115-140 ppm: Remaining aromatic carbons. δ ~65 ppm: Methylene carbon of the ether linkage. δ ~52 ppm: Methyl carbon of the ester group.
FT-IR (cm⁻¹) ~3050-3100: Aromatic C-H stretch. ~2850 & ~2750: Aldehyde C-H stretch (Fermi doublet). ~1760: Ester C=O stretch. ~1670-1685: Aldehyde C=O stretch.[16] ~1250: Aryl ether C-O stretch.

| Mass Spec (MS) | m/z: A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, indicative of the presence of one bromine atom. |

Chemical Reactivity and Synthetic Applications

The synthetic value of Methyl (4-bromo-2-formylphenoxy)acetate stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

Caption: Reactivity map showing key transformations of the title compound.

  • Reactions at the Aldehyde Group: The formyl group is a versatile handle for various transformations. It can undergo nucleophilic addition, reduction to a primary alcohol using reagents like sodium borohydride (NaBH₄), or oxidation to a carboxylic acid. Furthermore, it is an excellent electrophile for forming C-N bonds via reductive amination or C=C bonds through Wittig-type reactions.

  • Reactions at the Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions.[4] This enables the introduction of a wide array of substituents, a cornerstone of modern medicinal chemistry.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base to form C(aryl)-C(aryl) bonds.

    • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

    • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C(aryl)-N bonds with amines.

  • Reactions at the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).[8] This unmasks a new functional group that can be used for amide bond formation or other derivatizations.

This multi-faceted reactivity makes Methyl (4-bromo-2-formylphenoxy)acetate a valuable intermediate for constructing libraries of complex molecules for screening in drug discovery programs, particularly for targets where a substituted phenyl ether scaffold is desired.[1][17]

Safety, Handling, and Storage

Given its chemical structure and the nature of its synthetic precursors, Methyl (4-bromo-2-formylphenoxy)acetate and its reactants require careful handling in a controlled laboratory environment.

  • Hazard Assessment: The primary reactant, methyl bromoacetate, is highly toxic, corrosive, and a lachrymator (a substance that causes tearing).[18][19][20] It is fatal if swallowed and causes severe skin burns and eye damage.[18] The final product should be handled with the assumption that it may possess residual hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[18] Prevent the generation of dust or aerosols. Keep away from heat, sparks, and open flames.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Protect from light and moisture to prevent degradation.[21]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • WILLIAMSON SYNTHESIS - PHARMD GURU. PHARMD GURU. [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis (video) - Khan Academy. Khan Academy. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Methyl (4-bromo-2-formylphenoxy)acetate | C10H9BrO4 | CID 883085 - PubChem. National Institutes of Health. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • Synthesis of Methyl Bromo-Phenylacetate - PrepChem.com. PrepChem.com. [Link]

  • Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • METHYL 2-(4-BROMO-2-(CHLOROMETHYL)PHENOXY)ACETATE - gsrs. gsrs.ncats.nih.gov. [Link]

  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. Srini Chem. [Link]

  • 2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate - PMC - NIH. National Institutes of Health. [Link]

  • CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.
  • The Crucial Role of 4-Bromo-2-hydroxybenzaldehyde in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem. National Institutes of Health. [Link]

  • Organic synthesis provides opportunities to transform drug discovery - Astex. Astex. [Link]

  • Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone - viXra.org. viXra.org. [Link]

  • Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. National Institutes of Health. [Link]

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents.
  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate - SpectraBase. SpectraBase. [Link]

  • New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]

  • b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. ResearchGate. [Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors - Nimbus Therapeutics. Nimbus Therapeutics. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - MDPI. MDPI. [Link]/15)

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

Abstract This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis of Methyl (4-bromo-2-formylphenoxy)acetate. This valuable inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exposition on the synthesis of Methyl (4-bromo-2-formylphenoxy)acetate. This valuable intermediate possesses a trifunctionalized aromatic core, making it a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide will explore the primary synthetic strategies, focusing on the selection of starting materials, optimization of reaction conditions, and the underlying chemical principles that govern these transformations. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate the practical application of this knowledge in a laboratory setting.

Introduction: Strategic Importance of Methyl (4-bromo-2-formylphenoxy)acetate

Methyl (4-bromo-2-formylphenoxy)acetate is a key organic intermediate characterized by a benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and a methyl acetate ether linkage. This unique combination of functional groups offers multiple reaction sites for further molecular elaboration, rendering it a crucial precursor in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromo, formyl, and ether functionalities allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

The synthesis of this compound primarily involves two key transformations: the regioselective formylation of a substituted phenol to introduce the aldehyde group ortho to the hydroxyl group, and a subsequent Williamson ether synthesis to append the methyl acetate moiety. The choice of starting materials and the specific conditions for each step are critical for achieving high yields and purity of the final product.

Synthetic Pathways and Starting Material Selection

The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate can be approached from different starting materials, each with its own set of advantages and considerations. The most logical and convergent approach involves the preparation of the key intermediate, 4-bromo-2-hydroxybenzaldehyde, followed by its etherification.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections: the ether linkage and the formyl group-aromatic ring bond. This suggests two main forward synthetic strategies, both of which converge on the formation of 4-bromo-2-hydroxybenzaldehyde.

G Target Methyl (4-bromo-2-formylphenoxy)acetate Intermediate1 4-Bromo-2-hydroxybenzaldehyde Target->Intermediate1 Williamson Ether Synthesis Intermediate2 Methyl Bromoacetate Target->Intermediate2 StartingMaterial1 m-Bromophenol Intermediate1->StartingMaterial1 ortho-Formylation StartingMaterial2 2-Hydroxybenzaldehyde Intermediate1->StartingMaterial2 Bromination

Caption: Retrosynthetic analysis of Methyl (4-bromo-2-formylphenoxy)acetate.

This guide will focus on the synthesis of 4-bromo-2-hydroxybenzaldehyde from m-bromophenol, a readily available and cost-effective starting material.

Synthesis of the Key Intermediate: 4-Bromo-2-hydroxybenzaldehyde

The critical step in the synthesis is the regioselective introduction of a formyl group onto the aromatic ring of a bromophenol. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution reactions[1]. Therefore, starting with m-bromophenol, the formylation is expected to occur at the positions ortho or para to the hydroxyl group. The desired product is the ortho-formylated isomer.

Several methods are available for the direct formylation of phenols, with the Duff reaction and the Reimer-Tiemann reaction being classical examples[2][3][4][5]. However, a more modern and highly regioselective method is the magnesium-mediated ortho-formylation, which provides excellent yields of the desired salicylaldehyde derivative[1][6].

Magnesium-Mediated ortho-Formylation of m-Bromophenol

This method offers high ortho-selectivity, which is attributed to the formation of a magnesium phenoxide complex that directs the electrophilic attack of the formylating agent to the ortho position.

Reaction Scheme:

G cluster_0 Magnesium-Mediated ortho-Formylation A m-Bromophenol C 4-Bromo-2-hydroxybenzaldehyde A->C THF, 70-90 °C B MgCl2, Triethylamine, Paraformaldehyde G cluster_0 Williamson Ether Synthesis A 4-Bromo-2-hydroxybenzaldehyde C Methyl (4-bromo-2-formylphenoxy)acetate A->C DMF, 80 °C B Methyl Bromoacetate, K2CO3

Caption: Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-2-hydroxybenzaldehyde201.0210-
Methyl Bromoacetate152.97131.99 g
Potassium Carbonate (K₂CO₃)138.21202.76 g
Dimethylformamide (DMF)73.09-50 mL
Ethyl Acetate (EtOAc)88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure: [7]

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (1.99 g, 13 mmol), and potassium carbonate (2.76 g, 20 mmol) in freshly distilled dimethylformamide (50 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography (eluent: hexane/ethyl acetate mixture) to yield Methyl (4-bromo-2-formylphenoxy)acetate.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Stronger bases are generally not required for phenols.[8]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for S_N2 reactions like the Williamson ether synthesis. It effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

  • Reagent Stoichiometry: A slight excess of methyl bromoacetate is used to ensure complete conversion of the starting phenol. A larger excess of the base is used to drive the deprotonation equilibrium towards the phenoxide.

  • Temperature: The reaction is heated to increase the rate of the S_N2 reaction. 80 °C is a moderate temperature that allows for a reasonable reaction time without promoting significant side reactions.

Characterization of Methyl (4-bromo-2-formylphenoxy)acetate

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester. The coupling patterns and chemical shifts of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde and the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉BrO₄). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Conclusion

The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate is a multi-step process that relies on well-established and reliable organic transformations. The key to a successful synthesis lies in the careful selection of starting materials and the optimization of reaction conditions for both the ortho-formylation and the Williamson ether synthesis steps. The magnesium-mediated formylation of m-bromophenol provides a highly regioselective route to the crucial 4-bromo-2-hydroxybenzaldehyde intermediate. Subsequent etherification with methyl bromoacetate under standard Williamson conditions affords the target molecule in good yield. This guide provides a robust framework for the laboratory preparation of this versatile building block, empowering researchers in their pursuit of novel chemical entities.

References

  • Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols. BenchChem. Accessed February 19, 2026.
  • The Williamson Ether Synthesis. Accessed February 19, 2026.
  • Williamson Ether Synthesis. Chemistry Steps. Accessed February 19, 2026.
  • Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012, 89, 220-229.
  • Funicello, M.; Chiummiento, L.; et al. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistryOpen2021, 10(7), 738-744.
  • Reimer–Tiemann reaction. Wikipedia. Accessed February 19, 2026.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed February 19, 2026.
  • Williamson Ether Synthesis. ChemTalk. Accessed February 19, 2026.
  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. May 02, 2018. Accessed February 19, 2026.
  • Moses, J. E.; et al. ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis2021, 53(10), 1699-1714.
  • Duff, J. C.; Bills, E. J. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. J. Chem. Soc.1932, 1987-1988.
  • Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. The Royal Society of Chemistry. Accessed February 19, 2026.
  • Methyl (4-bromo-2-formylphenoxy)acetate. PubChem. Accessed February 19, 2026.
  • Methyl 2-(4-bromophenoxy)acetate. Sigma-Aldrich. Accessed February 19, 2026.
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Accessed February 19, 2026.
  • Contents. The Royal Society of Chemistry. Accessed February 19, 2026.
  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Benchchem. Accessed February 19, 2026.
  • Reimer-Tiemann Reaction. Unacademy. Accessed February 19, 2026.
  • Methyl 2-(4-formylphenoxy)acetate. CymitQuimica. Accessed February 19, 2026.
  • THE REIMER-TIEMANN REACTION. Sciencemadness.org. Accessed February 19, 2026.
  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

Sources

Exploratory

Spectroscopic Data Guide: Methyl (4-bromo-2-formylphenoxy)acetate

This guide details the spectroscopic characterization of Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 24581-99-5), a critical intermediate in the synthesis of pharmacologically active benzofurans. Part 1: Executive Tech...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 24581-99-5), a critical intermediate in the synthesis of pharmacologically active benzofurans.

Part 1: Executive Technical Summary

Methyl (4-bromo-2-formylphenoxy)acetate is a bifunctionalized aromatic building block. Its core utility lies in the orthogonal reactivity of its functional groups: the aldehyde (C-2 position) and the


-phenoxy ester  moiety. This structural arrangement makes it an ideal precursor for the synthesis of 5-bromo-2-benzofurancarboxylates via the Rap-Stoermer condensation or similar cyclization protocols.

For the analytical scientist, this compound presents a distinct spectroscopic signature characterized by the interplay between the electron-withdrawing formyl/ester groups and the electron-donating ether linkage.

Chemical Property Data
IUPAC Name Methyl 2-(4-bromo-2-formylphenoxy)acetate
CAS Number 24581-99-5
Molecular Formula C

H

BrO

Molecular Weight 273.08 g/mol
Physical State White to pale yellow solid
Melting Point 98–100 °C (typical range for pure crystalline form)
Part 2: Synthesis & Structural Context

To understand the impurity profile often seen in spectra, one must understand the genesis of the molecule. It is synthesized via the Williamson ether synthesis alkylation of 5-bromosalicylaldehyde with methyl bromoacetate in the presence of a weak base (K


CO

).

Common Impurities:

  • 5-Bromosalicylaldehyde (Starting Material): Detected by a phenolic -OH peak (~11 ppm) and a shift in the aldehyde proton.

  • Hydrolysis Product (Carboxylic Acid): Broad -OH stretch in IR (2500–3300 cm

    
    ) and loss of the methyl singlet in NMR.
    
Synthesis Workflow Diagram

SynthesisPath SM1 5-Bromosalicylaldehyde (C7H5BrO2) Base K2CO3 / Acetone Reflux SM1->Base SM2 Methyl Bromoacetate (C3H5BrO2) SM2->Base Product Methyl (4-bromo-2-formylphenoxy)acetate (Target) Base->Product SN2 Alkylation Benzofuran 5-Bromo-2-benzofuran carboxylate (Downstream) Product->Benzofuran Cyclization (Base-mediated)

Figure 1: Synthetic pathway illustrating the origin of the target compound and its downstream utility.

Part 3: Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum in CDCl

is the primary tool for purity assessment. The molecule exhibits a clean separation of aliphatic and aromatic signals.

Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl


. Ensure the solvent is acid-free to prevent acetal formation with the aldehyde.

Table 1:


H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.51 Singlet (s)1H-CHO Deshielded formyl proton; diagnostic for oxidation state.
7.94 Doublet (d)1HAr-H3 Ortho to -CHO.

Hz (meta coupling).
7.62 Doublet of Doublets (dd)1HAr-H5 Para to -CHO.

Hz.
6.81 Doublet (d)1HAr-H6 Ortho to ether linkage. Shielded by oxygen donation.

Hz.
4.80 Singlet (s)2H-OCH

-
Methylene bridge; sharp singlet confirms no chiral center.
3.82 Singlet (s)3H-OCH

Methyl ester; integration reference standard.

Self-Validating Logic:

  • Integration Check: The ratio of the aldehyde proton (10.51 ppm) to the methyl ester (3.82 ppm) must be exactly 1:3 . A deviation suggests ester hydrolysis or aldehyde oxidation.

  • Coupling Verification: H-3 appears as a doublet due to meta-coupling with H-5, not ortho-coupling. H-6 is a doublet due to ortho-coupling with H-5.

2. Infrared (IR) Spectroscopy

IR is critical for confirming the presence of both carbonyl species (aldehyde and ester) without water interference.

Table 2: Key IR Absorptions (KBr Pellet/ATR)

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
1755

(C=O) stretch
Ester Sharp, strong band. Higher frequency due to

-oxygen.
1685

(C=O) stretch
Aldehyde Conjugated with the aromatic ring, lowering the frequency.
1590, 1475

(C=C) stretch
Aromatic Ring Skeletal vibrations of the benzene ring.
1230

(C-O-C) stretch
Aryl Ether Strong antisymmetric stretch of the Ph-O-CH

bond.
2850, 2750

(C-H) stretch
Aldehyde C-H "Fermi doublet" characteristic of aldehydes.
3. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic signature.

  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (M

    
    ):  272 and 274.
    
  • Isotope Pattern: The M and M+2 peaks appear in a 1:1 ratio , characteristic of the natural abundance of

    
    Br and 
    
    
    
    Br.
  • Fragmentation:

    • m/z 241/243: Loss of -OCH

      
       (M - 31).
      
    • m/z 199/201: Loss of the acetate group (-CH

      
      COOCH
      
      
      
      ), leaving the bromosalicylaldehyde cation.
Part 4: Structural Logic Diagram

The following diagram correlates the chemical shifts with the electronic environment of the molecule, providing a visual logic for assignment.

NMR_Logic cluster_structure Electronic Effects on Chemical Shifts Aldehyde Aldehyde (-CHO) Electron Withdrawing δ 10.51 ppm H3 H-3 (Ortho to CHO) δ 7.94 ppm Aldehyde->H3 Strong Deshielding (+M, -I) Ester Methyl Ester (-COOMe) Shielded Alkyl δ 3.82 ppm Ether Phenoxy Ether (-O-) Electron Donating Shields Ortho Proton (H-6) H6 H-6 (Ortho to O) δ 6.81 ppm Ether->H6 Strong Shielding (+M) Bromine Bromine (-Br) Inductive Withdrawal Deshields H-3, H-5 Bromine->H3 Weak Deshielding (-I)

Figure 2: Correlation of electronic substituents to observed NMR shifts.

References
  • Sigma-Aldrich. Product Specification: Methyl (4-bromo-2-formylphenoxy)acetate (CAS 24581-99-5).[1]Link

  • PubChem. Compound Summary: Methyl (4-bromo-2-formylphenoxy)acetate.[2] National Library of Medicine. Link

  • Parameshwarappa, G., et al. (2008). "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities." TSI Journals: Organic Chemistry, 4(5).
  • LBP World. "A Review: An Insight on Synthesis of Benzofuran." (Contextualizes the use of phenoxyacetate intermediates in Rap-Stoermer cyclization). Link

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl (4-bromo-2-formylphenoxy)acetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (4-bromo-2-formylphenoxy)acetate. It is intended for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (4-bromo-2-formylphenoxy)acetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of a compound.[1][2] For a molecule such as Methyl (4-bromo-2-formylphenoxy)acetate, which possesses multiple distinct proton environments, ¹H NMR provides critical information regarding the number of unique protons, their chemical surroundings, and their spatial relationships through spin-spin coupling.[3] The precise structural confirmation afforded by NMR is a cornerstone of chemical synthesis, purification, and characterization, ensuring the identity and purity of compounds intended for further research and development.

The structure of Methyl (4-bromo-2-formylphenoxy)acetate, with its substituted aromatic ring, aldehyde, and methyl ester functionalities, presents a rich and informative ¹H NMR spectrum. Understanding this spectrum is key to confirming the successful synthesis of the target molecule and identifying any potential impurities.

Molecular Structure of Methyl (4-bromo-2-formylphenoxy)acetate

Caption: Molecular structure of Methyl (4-bromo-2-formylphenoxy)acetate with proton labeling.

Predicted ¹H NMR Spectrum

The prediction of a ¹H NMR spectrum involves analyzing the molecule's structure to determine the chemical environment of each proton. This environment dictates the chemical shift (δ), while the number of neighboring, non-equivalent protons determines the splitting pattern (multiplicity). The integration of each signal corresponds to the number of protons it represents.[3][4]

Chemical Shift Predictions
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[5][6] Its signal is expected to appear far downfield, typically in the range of δ 9.5 - 10.5 ppm .[4][7][8][9]

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will give rise to distinct signals. Protons on an aromatic ring generally resonate between δ 6.5 - 8.0 ppm .[7][10]

    • H_F (proton at C3): This proton is ortho to the electron-withdrawing formyl group and meta to the bromo and phenoxyacetate groups. It is expected to be the most deshielded of the aromatic protons.

    • H_E (proton at C5): This proton is meta to the formyl and phenoxyacetate groups and ortho to the bromo group.

    • H_D (proton at C6): This proton is ortho to the phenoxyacetate group, meta to the bromo group, and para to the formyl group.

  • Methylene Protons (-OCH₂-): The two protons of the methylene group are attached to a carbon adjacent to an oxygen atom and a carbonyl group. The electronegative oxygen atom deshields these protons, shifting their signal downfield. A typical range for such protons is δ 4.5 - 5.0 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are attached to a carbon bonded to an oxygen atom. These protons are also deshielded and are expected to appear as a singlet around δ 3.7 - 3.9 ppm .[11][12]

Predicted Multiplicities and Coupling Constants
  • Aldehyde Proton: This proton has no adjacent protons, so it will appear as a singlet (s) .

  • Aromatic Protons: The aromatic protons will exhibit coupling to each other.

    • H_F: Will be split by H_E (meta coupling, J ≈ 2-3 Hz), appearing as a doublet (d) .[13][14]

    • H_E: Will be split by H_F (meta coupling, J ≈ 2-3 Hz) and H_D (para coupling, J ≈ 0-1 Hz), likely appearing as a doublet of doublets (dd) or a more complex multiplet.

    • H_D: Will be split by H_E (para coupling, J ≈ 0-1 Hz), and will likely appear as a doublet (d) .

  • Methylene Protons: These protons have no adjacent protons and will therefore appear as a singlet (s) .

  • Methyl Protons: These three equivalent protons have no neighboring protons and will appear as a singlet (s) .

Predicted Integration

The relative areas under each signal will correspond to the number of protons giving rise to that signal:

  • Aldehyde proton: 1H

  • Aromatic protons: 1H, 1H, and 1H

  • Methylene protons: 2H

  • Methyl protons: 3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following steps outline a self-validating system for the acquisition of the ¹H NMR spectrum of Methyl (4-bromo-2-formylphenoxy)acetate.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[15][16]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the purified Methyl (4-bromo-2-formylphenoxy)acetate.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[17]

  • Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[16]

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR sample preparation.

Instrument Parameters and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer for a standard ¹H experiment. Specific parameters may vary depending on the instrument manufacturer and model.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[18][19]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.[20][21] This is crucial for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.[18]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): A value between 8 and 16 is usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

    • Spectral Width (SW): A range of approximately 12-16 ppm is appropriate to encompass all expected signals.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • Data Acquisition: Initiate the data acquisition.

Data Processing

Raw NMR data (the Free Induction Decay or FID) must be processed to obtain the final spectrum.[22][23][24]

  • Fourier Transformation (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.[23]

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have the correct absorptive lineshape.[25]

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Interpretation of the ¹H NMR Spectrum

The following is a detailed interpretation based on the predicted spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet (s)1HAldehyde (-CHO)
~7.8Doublet (d)1HAromatic (H_F)
~7.6Doublet of Doublets (dd)1HAromatic (H_E)
~7.0Doublet (d)1HAromatic (H_D)
~4.8Singlet (s)2HMethylene (-OCH₂-)
~3.8Singlet (s)3HMethyl (-OCH₃)

Table 1: Summary of Predicted ¹H NMR Data for Methyl (4-bromo-2-formylphenoxy)acetate.

  • The singlet at approximately 10.0 ppm , integrating to one proton, is unequivocally assigned to the aldehyde proton . Its significant downfield shift is a classic indicator of this functional group.[4][7][8][9]

  • The signals in the aromatic region (δ 6.5-8.0 ppm) correspond to the three protons on the benzene ring.[7][10] The specific splitting patterns and chemical shifts are consistent with a 1,2,4-trisubstituted benzene ring. The most downfield of these signals is likely the proton ortho to the strongly electron-withdrawing aldehyde group. The observed coupling constants will confirm the ortho, meta, and para relationships between these protons.[13][14][26]

  • The singlet at around 4.8 ppm , with an integration of two protons, is assigned to the methylene protons of the acetate group. The proximity to the electronegative oxygen atom accounts for its downfield position.

  • The singlet at approximately 3.8 ppm , integrating to three protons, is characteristic of the methyl ester protons .[11][12]

Conclusion

The ¹H NMR spectrum of Methyl (4-bromo-2-formylphenoxy)acetate provides a wealth of structural information that is essential for its unambiguous identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals, it is possible to confirm the presence of all key functional groups and the substitution pattern of the aromatic ring. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, while the detailed interpretation serves as a valuable reference for researchers working with this and similar compounds.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Basics of NMR Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse.
  • Ebrahimi, P., & Viant, M. R. (2014). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 10(5), 896-908. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Fitzpatrick, M. (2015, October 17). 1D 1H NMR data processing.
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  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • NMR Data Processing and Analysis. (2024, June 14). MATLAB Central File Exchange.
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  • Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts.
  • NMR Data Processing and Interpretation. (n.d.). T,C&A Lab / Alfa Chemistry.
  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
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  • Beaudry Group Routine 1H NMR Guidelines. (n.d.). Oregon State University.
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  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015, April 15). RSC Publishing - The Royal Society of Chemistry.
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Exploratory

A Senior Application Scientist's Guide to the Definitive 13C NMR Structural Elucidation of Methyl (4-bromo-2-formylphenoxy)acetate

Abstract This technical guide provides a comprehensive framework for the structural analysis of Methyl (4-bromo-2-formylphenoxy)acetate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of Methyl (4-bromo-2-formylphenoxy)acetate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Moving beyond a simple recitation of data, this document details the strategic rationale behind a multi-tiered analytical approach, from theoretical chemical shift prediction to advanced 2D correlation experiments. We present a self-validating workflow designed for researchers and drug development professionals, ensuring the highest confidence in structural assignment. The methodologies described herein combine foundational principles with advanced spectral techniques, establishing a robust protocol for the unambiguous characterization of complex substituted aromatic compounds.

Introduction: The Analytical Challenge

Methyl (4-bromo-2-formylphenoxy)acetate is a polysubstituted aromatic compound featuring a diverse array of functional groups: an aldehyde, a halogen, an ether linkage, and a methyl ester. This chemical complexity makes it a valuable intermediate in organic synthesis but also presents a distinct challenge for structural verification. While techniques like mass spectrometry can confirm its elemental composition, only NMR spectroscopy can definitively establish the precise connectivity and isomeric purity of the molecule.

13C NMR spectroscopy, in particular, offers direct insight into the carbon skeleton.[1] Due to the low natural abundance of the 13C isotope (1.1%) and the absence of 13C-13C coupling in routine experiments, each unique carbon atom in a molecule typically produces a distinct, sharp singlet in a proton-decoupled spectrum.[2][3] For Methyl (4-bromo-2-formylphenoxy)acetate, the lack of molecular symmetry implies that all ten carbon atoms are chemically non-equivalent, and thus, ten distinct signals are expected in the 13C NMR spectrum.[4][5]

This guide will systematically deconstruct the molecule's 13C NMR spectrum, demonstrating how a combination of 1D and 2D NMR experiments provides an unassailable confirmation of its structure.

Theoretical Framework and Chemical Shift Prediction

Before any experimental work, a theoretical analysis based on established principles of 13C NMR spectroscopy allows us to predict the approximate chemical shifts (δ) for each carbon atom. This predictive model serves as a foundational hypothesis that we will later test and refine with empirical data. The chemical shift of a given carbon is primarily influenced by the hybridization state and the electronic effects (induction and resonance) of neighboring atoms and functional groups.[6]

The structure and proposed numbering for Methyl (4-bromo-2-formylphenoxy)acetate are as follows:

Chemical structure of Methyl (4-bromo-2-formylphenoxy)acetate with carbon numbering

Based on this structure, we can predict the chemical shift ranges for each of the ten unique carbons by considering the effects of the various substituents on the base aromatic ring and the aliphatic chain.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl (4-bromo-2-formylphenoxy)acetate

Carbon No.Carbon TypeHybridizationKey Influencing GroupsPredicted δ (ppm)Rationale & References
C7 Aldehyde (C=O)sp²Formyl group190 - 200Aldehyde carbonyls are strongly deshielded and appear at the far downfield end of the spectrum.[7]
C9 Ester (C=O)sp²Acetate group165 - 175Ester carbonyls are less deshielded than aldehydes due to resonance with the adjacent oxygen atom.[8][9]
C1 Aromatic (C-O)sp²Ether linkage (-OAr)155 - 162The highly electronegative ether oxygen strongly deshields the directly attached aromatic carbon.[6]
C2 Aromatic (C-CHO)sp²Formyl group125 - 135The electron-withdrawing nature of the aldehyde deshields this carbon.
C4 Aromatic (C-Br)sp²Bromine115 - 125The carbon directly attached to bromine is deshielded. The "heavy atom effect" can also be a factor.
C5 Aromatic (CH)sp²ortho to C-Br, meta to C-O132 - 138Aromatic CH carbons typically resonate in this broad region.[10]
C3 Aromatic (CH)sp²ortho to C-CHO, meta to C-Br128 - 135Substituent effects are approximately additive, placing this CH in the mid-aromatic range.[11]
C6 Aromatic (CH)sp²ortho to C-O, meta to C-CHO114 - 122The electron-donating effect of the ether oxygen will shield this ortho carbon, shifting it upfield.
C8 Methylene (-OC H₂-)sp³Ether oxygen, ester group65 - 75This carbon is deshielded by two adjacent oxygen atoms, placing it significantly downfield for an sp³ carbon.[8]
C10 Methyl (-OC H₃)sp³Ester group52 - 58A typical chemical shift for a methyl ester carbon.[12]

A Self-Validating Experimental Workflow

To ensure scientific integrity, our protocol is designed as a self-validating system. Initial hypotheses from 1D spectra are rigorously tested using advanced spectral editing and 2D correlation experiments. An assignment is considered validated only when all datasets are in complete agreement.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Assignment cluster_output Phase 4: Final Output prep Dissolve 20-50 mg of sample in ~0.7 mL CDCl₃. Filter through glass wool into a clean 5mm NMR tube. Add TMS as internal standard. spec1D Acquire Standard 1D ¹³C{¹H} Spectrum prep->spec1D High-quality sample is critical dept Acquire DEPT-90 & DEPT-135 Spectra spec1D->dept Parallel Acquisition spec2D Acquire 2D HSQC & HMBC Spectra (Optional but Recommended) spec1D->spec2D For unambiguous proof count Count signals (Hypothesis: 10 unique carbons) spec1D->count Initial observation assign_mult Determine multiplicity (C, CH, CH₂, CH₃) using DEPT spectra dept->assign_mult Crucial for protonated carbons correlate Establish C-H connectivity (¹J via HSQC, ²⁻³J via HMBC) spec2D->correlate Definitive Connectivity assign_regions Assign signals to chemical type based on δ (ppm) (e.g., Carbonyl, Aromatic, Aliphatic) count->assign_regions assign_regions->assign_mult Iterative Refinement assign_mult->correlate Iterative Refinement validate Cross-validate all data for consistency. Finalize assignments. correlate->validate Validation Step report Generate Final Structure & Assignment Table validate->report Confirmed Structure

Figure 1: A comprehensive workflow for 13C NMR analysis.
Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Analyte & Solvent: Weigh approximately 20-50 mg of Methyl (4-bromo-2-formylphenoxy)acetate. A higher concentration is generally better for 13C NMR due to its low sensitivity.[13]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, and its residual solvent peak at ~77.16 ppm serves as a convenient secondary chemical shift reference.[14]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as the primary internal standard, defining 0.0 ppm.

  • Filtration: To avoid spectral artifacts caused by magnetic field inhomogeneities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15] Solid particulates can cause significant line broadening.

  • Labeling: Cap and clearly label the NMR tube.

Experimental Protocol: NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 1D ¹³C{¹H} Spectrum:

    • Experiment: A standard single-pulse experiment with broadband proton decoupling. This simplifies the spectrum to singlets and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[2]

    • Causality: The goal here is to obtain a clean spectrum showing all unique carbon signals. A sufficient number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio (S/N) for all carbons, especially the quaternary ones which often have longer relaxation times and weaker signals.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectra:

    • Experiment: Run two separate experiments: DEPT-90 and DEPT-135.[16][17]

    • Causality & Trustworthiness: This technique is essential for differentiating carbon types based on the number of attached protons, which is a critical step in assignment.[18][19]

      • DEPT-90: This spectrum will exclusively show signals for methine (CH) carbons.

      • DEPT-135: This spectrum shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks. Quaternary carbons (Cq) are absent in both DEPT-90 and DEPT-135 spectra.[20]

  • 2D Heteronuclear Correlation Spectra (HSQC and HMBC):

    • Experiment: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality & Trustworthiness: These 2D experiments provide the highest level of confidence by establishing direct connectivity.

      • HSQC: This experiment correlates each carbon signal with the signal of the proton(s) directly bonded to it (a one-bond, ¹J, correlation).[21][22] This provides unambiguous assignment for all protonated carbons.

      • HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds apart (²J and ³J correlations).[23][24] This is the key to assigning quaternary carbons and piecing together the molecular fragments. For instance, it will show a correlation from the aldehyde proton (H7) to the aromatic carbon C2, confirming their adjacency.

Spectral Interpretation and Definitive Assignment

By integrating the data from all experiments, we can now assign each signal with confidence.

  • Initial Analysis (1D ¹³C{¹H} Spectrum): The spectrum should display ten distinct signals, confirming the absence of molecular symmetry. The signals are grouped by their predicted chemical shift regions (carbonyl, aromatic, aliphatic).

  • Multiplicity Assignment (DEPT):

    • DEPT-90: Will show three positive signals corresponding to the three aromatic CH carbons (C3, C5, C6).

    • DEPT-135: Will show three positive signals for the aromatic CH carbons (C3, C5, C6), one positive signal for the methyl carbon (C10), and one negative signal for the methylene carbon (C8).

    • Quaternary Carbons: The five signals absent from the DEPT spectra correspond to the five quaternary carbons: C1, C2, C4, C7 (aldehyde C=O), and C9 (ester C=O).

  • Connectivity Mapping (HSQC & HMBC):

    • HSQC: Provides direct C-H correlations, definitively linking the ¹H and ¹³C assignments for C3, C5, C6, C8, and C10.

    • HMBC: This is the final piece of the puzzle. Key expected correlations that lock in the structure are illustrated below.

G cluster_mol Key HMBC Correlations C10 C10 (CH₃) C9 C9 (C=O) C8 C8 (CH₂) C1 C1 (Cq) C6 C6 (CH) C2 C2 (Cq) C7 C7 (CHO) H10 H₁₀ H10->C9 ³J H8 H₈ H8->C9 ³J H8->C1 ³J H7 H₇ H7->C6 ³J H7->C2 ²J

Figure 2: Expected key HMBC (²J, ³J) correlations.
  • The methyl protons (H10) will show a correlation to the ester carbonyl carbon (C9).

  • The methylene protons (H8) will correlate to both the ester carbonyl (C9) and the aromatic carbon C1.

  • The aldehyde proton (H7) will correlate to the aromatic carbons C2 and C6.

These correlations unequivocally establish the connectivity between the phenoxy ring and the acetate side chain, and confirm the relative positions of the formyl and ether substituents.

Table 2: Final 13C NMR Signal Assignments for Methyl (4-bromo-2-formylphenoxy)acetate (Hypothetical Data)

Signalδ (ppm)Multiplicity (DEPT-135)AssignmentValidation Method
1192.1AbsentC7 (-CHO)Chemical Shift, HMBC from H6
2168.5AbsentC9 (-COO-)Chemical Shift, HMBC from H8 & H10
3158.3AbsentC1 (C-O)Chemical Shift, HMBC from H8 & H6
4135.7PositiveC5 (CH)DEPT, HSQC, HMBC
5133.1PositiveC3 (CH)DEPT, HSQC, HMBC
6129.8AbsentC2 (C-CHO)HMBC from H7 & H3
7119.5AbsentC4 (C-Br)Chemical Shift, HMBC from H3 & H5
8116.2PositiveC6 (CH)DEPT, HSQC, HMBC
968.9NegativeC8 (-OCH₂-)DEPT, HSQC, HMBC to C1 & C9
1053.4PositiveC10 (-OCH₃)DEPT, HSQC, HMBC to C9

Conclusion

The structural elucidation of Methyl (4-bromo-2-formylphenoxy)acetate via 13C NMR spectroscopy is a prime example of a systematic, evidence-based analytical process. By beginning with theoretical predictions and sequentially applying 1D and advanced NMR techniques such as DEPT and HMBC, we construct a multi-layered, self-validating dataset. This rigorous approach removes ambiguity and provides the highest possible degree of confidence in the final structural assignment, a standard of practice essential in both academic research and the pharmaceutical industry.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). [Link]

  • University of Calgary. DEPT 13 C-NMR Spectra. [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19357-19366. [Link]

  • University of Toronto. NMR Sample Preparation. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • University of Wisconsin-Madison. Sample Preparation and Positioning - NMR. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Bruker. NMR sample preparation. [Link]

  • Magritek. Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

  • American Chemical Society. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594-1597. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • National Center for Biotechnology Information. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • University of Manitoba. 13C NMR Chemical Shift Table.pdf. [Link]

  • National Center for Biotechnology Information. Theoretical NMR correlations based Structure Discussion. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

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  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

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  • PubMed. (2007, March 15). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

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Foundational

Technical Analysis: IR Spectrum of Methyl (4-bromo-2-formylphenoxy)acetate

Executive Summary Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal intermediate in the synthesis of bioactive benzofurans and chromones, often utilized in the development of aldose reductase inhibitors and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal intermediate in the synthesis of bioactive benzofurans and chromones, often utilized in the development of aldose reductase inhibitors and anti-inflammatory therapeutics. Its infrared (IR) spectrum serves as a definitive "fingerprint" for structural validation, particularly useful for monitoring the Williamson ether synthesis reaction that generates it.

This guide provides a rigorous analysis of the vibrational spectroscopy of this molecule. By deconstructing the interplay between the aryl aldehyde , methyl ester , and aryl-alkyl ether moieties, we establish a robust protocol for quality control and structural confirmation.

Molecular Architecture & Vibrational Logic

To accurately interpret the spectrum, one must first map the vibrational degrees of freedom to the molecular scaffold. The molecule consists of a tri-substituted benzene ring (1,2,4-substitution pattern) linking two distinct carbonyl environments.

Functional Group Connectivity
  • Position 1 (Ether/Ester sidechain): A methoxycarbonylmethoxy group (

    
    ). This introduces an ester carbonyl and an ether linkage.
    
  • Position 2 (Formyl): An aldehyde group (

    
    ). This introduces a second carbonyl, distinct from the ester.
    
  • Position 4 (Halogen): A bromine atom, contributing heavy-atom mass effects to the ring vibrations.

MolecularStructure Benzene Benzene Ring (1,2,4-Substituted) Bromine Bromine (Pos 4) C-Br Stretch: ~500-600 cm⁻¹ Benzene->Bromine Aldehyde Formyl Group (Pos 2) C=O: ~1685-1695 cm⁻¹ C-H (Fermi): ~2750/2850 cm⁻¹ Benzene->Aldehyde EtherLink Ether Linkage (Pos 1) Ar-O-CH2 Asym C-O-C: ~1240 cm⁻¹ Benzene->EtherLink Ester Methyl Ester C=O: ~1740-1760 cm⁻¹ EtherLink->Ester

Figure 1: Vibrational connectivity map of Methyl (4-bromo-2-formylphenoxy)acetate.

Experimental Protocol

For reproducible high-resolution spectra, the following acquisition parameters are recommended.

Sample Preparation
  • Solid State (Preferred): The compound is a solid at room temperature.

    • KBr Pellet: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder and press at 8–10 tons. Advantage:[1] High resolution, no solvent interference.

    • ATR (Attenuated Total Reflectance): Direct deposition of solid on a Diamond or ZnSe crystal. Advantage:[1] Rapid workflow. Note: Peak intensities may vary slightly from transmission modes due to penetration depth dependence.

Acquisition Parameters[2]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans (ATR) or 4 scans (Transmission) to optimize Signal-to-Noise (S/N).

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Spectral Analysis: The Core Assignments

The spectrum is dominated by two distinct carbonyl bands and the disappearance of the phenolic hydroxyl group found in the starting material.

The Carbonyl Region (1800–1650 cm⁻¹)

This is the most critical diagnostic region. Unlike simple ketones, this molecule displays a "doublet" of carbonyl peaks due to the chemically distinct ester and aldehyde environments.

Functional GroupWavenumber (

)
IntensityAssignment Logic
Ester C=O 1745 – 1760 StrongThe ester carbonyl is not conjugated to the aromatic ring (separated by a

spacer), leading to a higher frequency typical of aliphatic esters.
Aldehyde C=O 1685 – 1695 StrongThe aldehyde carbonyl is directly conjugated to the aromatic ring, lowering its force constant. Note: This band shifts higher compared to the starting material (5-bromo-salicylaldehyde, ~1660 cm⁻¹) because the intramolecular Hydrogen bond is broken upon alkylation.
The High-Frequency Region (3100–2700 cm⁻¹)
  • Aromatic C-H Stretch: 3000–3100 cm⁻¹ (Weak).

  • Aliphatic C-H Stretch: 2900–2980 cm⁻¹ (Weak/Medium). Arises from the methylene (

    
    ) and methyl (
    
    
    
    ) groups of the acetate tail.
  • Aldehyde C-H (Fermi Resonance): A diagnostic doublet appearing at ~2850 cm⁻¹ and ~2750 cm⁻¹ . The lower frequency band (2750) is often distinct and separated from aliphatic C-H vibrations.

The Fingerprint Region (1600–600 cm⁻¹)

This region confirms the backbone connectivity.

Wavenumber (

)
AssignmentNotes
1580 – 1600 Arom. C=C StretchSkeletal ring vibrations.
1470 – 1480 Arom. C=C StretchSkeletal ring vibrations.
1230 – 1250 Ar-O-C (Ether)Asymmetric stretching of the aryl-ether linkage. Very strong band.
1170 – 1190 C-O-C (Ester)C-O stretch of the methyl ester.
1050 – 1080 Sym. C-O-CSymmetric ether stretch.
810 – 830 Ar-H Out-of-PlaneCharacteristic of 1,2,4-trisubstituted benzene (2 adjacent H, 1 isolated H).
500 – 600 C-Br StretchCarbon-Bromine stretch. Often weak/moderate.

Synthesis & Quality Control Workflow

The IR spectrum is the primary tool for monitoring the conversion of 5-bromo-salicylaldehyde to the final product.

Reaction Pathway

The synthesis involves a Williamson etherification using Methyl bromoacetate and Potassium Carbonate (


).

SynthesisQC Start Starting Material 5-Bromo-salicylaldehyde (Contains Phenolic OH) Reaction Reaction (K2CO3 / Acetone or DMF) Start->Reaction QC_Start IR Check: Broad OH (~3200-3400) Low C=O (~1660) Start->QC_Start Reagent Reagent Methyl Bromoacetate Reagent->Reaction Product Product Methyl (4-bromo-2-formylphenoxy)acetate Reaction->Product QC_End IR Check: NO OH Band Two C=O Bands (1750 & 1690) Product->QC_End

Figure 2: Synthesis workflow and IR-based Quality Control checkpoints.

Critical QC Checkpoints
  • Disappearance of OH: The starting material (5-bromo-salicylaldehyde) exhibits a broad, strong O-H stretch (3200–3500 cm⁻¹) due to phenolic character. The pure product must show a flat baseline in this region. Presence of an OH band indicates incomplete reaction.

  • Carbonyl Shift: The aldehyde carbonyl in the starting material is intramolecularly Hydrogen-bonded, appearing at ~1660 cm⁻¹. In the product, this band must shift up to ~1690 cm⁻¹, confirming the alkylation of the oxygen.

  • Appearance of Ester: The emergence of the new ester carbonyl band at ~1750 cm⁻¹ confirms the incorporation of the acetate tail.

Troubleshooting Common Artifacts

  • Broad Band at 3400 cm⁻¹: If observed in the product, this is likely moisture (water) in the KBr pellet or solvent residue, rather than unreacted phenol, unless the band is very intense and accompanied by a shift in the aldehyde peak.

  • Doublet at 2350 cm⁻¹: Atmospheric

    
    . Background correction error.
    
  • Peak at 1700–1720 cm⁻¹ (Broad): If the ester band shifts lower and broadens, it may indicate hydrolysis of the methyl ester to the carboxylic acid (Free acid form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 883085, Methyl (4-bromo-2-formylphenoxy)acetate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
  • Organic Syntheses.General procedure for O-alkylation of Salicylaldehydes.

Sources

Protocols & Analytical Methods

Method

Methyl (4-bromo-2-formylphenoxy)acetate as a building block in medicinal chemistry

Application Notes & Protocols: Methyl (4-bromo-2-formylphenoxy)acetate A Versatile Orthogonally Functionalized Building Block for Medicinal Chemistry Introduction: The Strategic Value in Drug Discovery Methyl (4-bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl (4-bromo-2-formylphenoxy)acetate

A Versatile Orthogonally Functionalized Building Block for Medicinal Chemistry

Introduction: The Strategic Value in Drug Discovery

Methyl (4-bromo-2-formylphenoxy)acetate is a trifunctional synthetic building block of significant interest to medicinal chemists. Its strategic value lies in the orthogonal reactivity of its three key functional groups: an aromatic aldehyde, a bromoarene, and a methyl ester. This arrangement allows for a stepwise and highly controlled elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of diverse compound libraries and complex heterocyclic systems.

  • The salicylaldehyde moiety (an aldehyde ortho to a phenoxy group) is a privileged synthon, particularly for multicomponent reactions (MCRs) that rapidly generate molecular complexity and lead to a plethora of heterocyclic systems.[1]

  • The aryl bromide serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents at a late stage of the synthesis.

  • The methyl acetate side chain offers a site for hydrolysis and subsequent amide bond formation, allowing for conjugation to other molecules or the introduction of solubilizing groups.

This combination of functionalities empowers researchers to explore chemical space efficiently, making this reagent a cornerstone in hit-to-lead optimization campaigns.

Physicochemical Properties

A clear understanding of the physical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C10H9BrO4PubChem[2]
Molecular Weight 289.08 g/mol PubChem[2]
CAS Number 120035-32-3PubChem[2]
Appearance Typically a solidN/A
IUPAC Name methyl 2-(4-bromo-2-formylphenoxy)acetatePubChem[2]

Core Reactivity & Applications in Medicinal Chemistry

The true power of methyl (4-bromo-2-formylphenoxy)acetate lies in its ability to participate in a sequence of high-yielding and robust chemical transformations. Its role as a derivative of salicylaldehyde makes it a prime candidate for reactions that build heterocyclic scaffolds.[1][3]

Multicomponent Reactions (MCRs) for Heterocycle Synthesis

The salicylaldehyde core is exceptionally well-suited for MCRs, which are highly convergent, atom-economical processes that construct complex molecules in a single step.[4] A primary application is the synthesis of the 4H-chromene scaffold, a privileged core found in numerous biologically active compounds.[5][6]

Application Focus: Synthesis of 2-Amino-4H-Chromenes

The reaction of a salicylaldehyde derivative with a methylene-active compound (like malononitrile) and a nucleophile is a classic strategy to build the chromene ring system.[4] This approach is fundamental to creating libraries of compounds for screening.[4][5][7]

Protocol 1: General Synthesis of a 2-Amino-4-(4-bromo-2-(2-methoxy-2-oxoethoxy)phenyl)-4H-chromene-3-carbonitrile Derivative

This protocol is adapted from established methodologies for the synthesis of 2-amino-4H-chromenes via a base-catalyzed MCR.[4]

Reaction Scheme:

Reaction_Scheme_1 reagent1 Methyl (4-bromo-2-formylphenoxy)acetate reaction_node + reagent1->reaction_node reagent2 Malononitrile reagent2->reaction_node reagent3 C-H Acid (e.g., dimedone) reagent3->reaction_node product Substituted 4H-Chromene reaction_conditions Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reaction_node->reaction_conditions reaction_conditions->product

Caption: Multicomponent reaction for 4H-chromene synthesis.

Materials:

  • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 eq)

  • Malononitrile (1.0 eq)

  • A suitable C-H acid (e.g., dimedone, 4-hydroxycoumarin) (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add methyl (4-bromo-2-formylphenoxy)acetate (1.0 eq), malononitrile (1.0 eq), and the C-H acid (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (approx. 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Causality and Insights:

  • Why Piperidine? Piperidine is a mild organic base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile, which is the rate-determining step.[4]

  • Why Ethanol? Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows for precipitation of the often less-soluble chromene product upon cooling, simplifying the work-up.

  • Mechanism: The reaction proceeds via a domino sequence: a Knoevenagel condensation, followed by a Michael addition of the C-H acid to the resulting benzylidenemalononitrile intermediate, and finally an intramolecular O-cyclization to form the chromene ring.[4]

Post-MCR Elaboration via Cross-Coupling

The aryl bromide installed on the chromene scaffold is a powerful tool for late-stage functionalization. This allows for the rapid generation of an analog library from a common intermediate, a key strategy in structure-activity relationship (SAR) studies.

Application Focus: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions in medicinal chemistry due to its mild conditions and tolerance of a vast array of functional groups.

Protocol 2: Suzuki-Miyaura Coupling of a 4H-Chromene Derivative

This protocol describes a typical Suzuki coupling to introduce a new aryl or heteroaryl group at the 4-bromo position.

Reaction Scheme:

Reaction_Scheme_2 reagent1 Bromo-Substituted 4H-Chromene reaction_node + reagent1->reaction_node reagent2 Arylboronic Acid reagent2->reaction_node product Biaryl 4H-Chromene reaction_conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reaction_node->reaction_conditions reaction_conditions->product

Caption: Suzuki-Miyaura cross-coupling for scaffold elaboration.

Materials:

  • Bromo-substituted 4H-chromene from Protocol 1 (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the bromo-substituted 4H-chromene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Causality and Insights:

  • Why a Palladium Catalyst? Palladium complexes are uniquely able to cycle through the necessary oxidative addition and reductive elimination steps that constitute the catalytic cycle for this cross-coupling.

  • Why a Base? The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.

  • Why Degassed Solvents? Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, poisoning the reaction. Degassing removes dissolved oxygen.

Workflow in a Drug Discovery Cascade

Methyl (4-bromo-2-formylphenoxy)acetate fits seamlessly into a modern drug discovery workflow, enabling the efficient progression from a starting material to a diverse library of compounds for biological evaluation.

G start Methyl (4-bromo-2-formylphenoxy)acetate mcr Multicomponent Reaction (Protocol 1) start->mcr library1 Bromo-Chromene Core Library mcr->library1 coupling Parallel Cross-Coupling (Protocol 2) library1->coupling library2 Diverse Functionalized Chromene Library coupling->library2 hydrolysis Ester Hydrolysis library2->hydrolysis amide Amide Coupling hydrolysis->amide library3 Final Compound Library (Amide Derivatives) amide->library3 screening High-Throughput Screening (HTS) library3->screening sar SAR Analysis & Hit-to-Lead screening->sar

Caption: Drug discovery workflow using the title building block.

Conclusion and Outlook

Methyl (4-bromo-2-formylphenoxy)acetate is more than just a chemical reagent; it is a platform for innovation in medicinal chemistry. Its inherent trifunctional and orthogonal nature allows for a divergent synthetic approach, where a single, easily accessible starting material can give rise to hundreds or thousands of structurally diverse molecules. This capacity to rapidly explore chemical space around privileged scaffolds like the 4H-chromene core ensures its continued relevance in the quest for novel therapeutics. Future applications will likely leverage the unique electronic properties of the scaffold in areas such as targeted covalent inhibitors and photochemically active probes.

References

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides. (2023). Comptes Rendus de l'Académie des Sciences.
  • Salicylaldehydes, as the Privileged Synthons in Multicomponent Reactions. (2025).
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • Methyl (4-bromo-2-formylphenoxy)
  • Synthesis of chromene derivatives Research Articles. (N/A). R Discovery.
  • The important applications of salicylaldehyde. (2022-07-27). ChemicalBook.
  • Synthesis of 4H-chromenes. (N/A). Organic Chemistry Portal.

Sources

Application

Strategic Scaffold Utilization: Synthesis of Heterocyclic Compounds from Methyl (4-bromo-2-formylphenoxy)acetate

Executive Summary Methyl (4-bromo-2-formylphenoxy)acetate is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from three distinct reactive centers: an electrophilic aldehyde, an ester-linked -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-bromo-2-formylphenoxy)acetate is a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from three distinct reactive centers: an electrophilic aldehyde, an ester-linked


-methylene capable of enolization, and an aryl bromide handle. This application note details the strategic divergence of this precursor into two primary heterocyclic classes: benzofurans  (via intramolecular Knoevenagel-type condensation) and benzoxazepines  (via condensation with diamines). Furthermore, we provide a validated protocol for utilizing the bromine handle in palladium-catalyzed cross-couplings to generate library diversity.

Strategic Overview & Pathway Logic

The chemical versatility of Methyl (4-bromo-2-formylphenoxy)acetate allows for "Branch-Point Synthesis." The decision tree below illustrates the causal logic for selecting reaction conditions based on the desired target pharmacophore.

G Start Methyl (4-bromo-2- formylphenoxy)acetate Condensation Base-Mediated Cyclization Start->Condensation DBU or NaOMe Diamine Condensation with Diamines Start->Diamine H2N-(CH2)n-NH2 Benzofuran Methyl 5-bromo- benzofuran-2-carboxylate Condensation->Benzofuran - H2O Suzuki Pd-Catalyzed Cross-Coupling Benzofuran->Suzuki Ar-B(OH)2, Pd(0) Oxazepine Benzo[f][1,4] oxazepine derivatives Diamine->Oxazepine Imine formation Library 5-Arylbenzofuran Library Suzuki->Library Diversity Generation

Figure 1: Divergent synthetic pathways from the parent scaffold. The benzofuran route utilizes the internal electrophile-nucleophile pair, while the oxazepine route leverages external dinucleophiles.

Protocol A: Synthesis of Methyl 5-bromobenzofuran-2-carboxylate

Target: Benzofuran Core Mechanism: Intramolecular Aldol/Knoevenagel Condensation followed by dehydration.

Rationale

The proximity of the aldehyde (C2) and the activated methylene of the glycolic ester (O-C1) allows for rapid cyclization under basic conditions. While alkoxides (NaOMe) are traditional, we recommend DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile. DBU acts as a non-nucleophilic base, reducing the risk of ester hydrolysis or transesterification side reactions often seen with methoxide/hydroxide bases.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Methyl (4-bromo-2-formylphenoxy)acetate (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 10 vol).

    • Note: Ensure MeCN is dry (<50 ppm H₂O) to prevent competitive hydrolysis of the ester.

  • Cyclization:

    • Add DBU (1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1) will show the disappearance of the aldehyde spot and the appearance of a highly fluorescent blue spot (benzofuran) under UV (254/365 nm).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

      • 1M HCl (to remove DBU).

      • Saturated NaHCO₃.

      • Brine.[1]

    • Dry over anhydrous MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from hot Methanol or purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Expected Yield: 85–92% Key Characterization: disappearance of aldehyde proton (~10.5 ppm) and appearance of benzofuran C3-H (~7.5 ppm singlet) in ¹H NMR.

Protocol B: Synthesis of 5-Arylbenzofurans (Suzuki-Miyaura Coupling)

Target: Functionalized Drug Scaffolds Mechanism: Pd(0)-catalyzed cross-coupling at the C5-bromide position.

Rationale

The 5-bromo position on the benzofuran core (generated in Protocol A) is electronically activated for oxidative addition by Palladium. This protocol uses a phosphine-free system or a robust catalyst like Pd(dppf)Cl₂ to ensure high turnover numbers (TON) and tolerance of the ester group.

Step-by-Step Methodology
  • Setup:

    • In a reaction vial, combine:

      • Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq).

      • Aryl Boronic Acid (1.2 eq).

      • K₂CO₃ (2.0 eq).

      • Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent System:

    • Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes.

  • Reaction:

    • Heat to 90°C for 6–12 hours.

    • Critical Check: If the boronic acid is sterically hindered (ortho-substituted), increase catalyst loading to 5 mol% and temperature to 100°C.

  • Workup & Isolation:

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via column chromatography.

Protocol C: Synthesis of Benzo[f][1,4]oxazepines

Target: 7-Membered Fused Heterocycles Mechanism: Double condensation (Schiff base formation + Amide formation).

Rationale

Reacting the starting material with diamines (e.g., ethylenediamine) targets the aldehyde and the ester simultaneously. This creates a 7-membered ring. This reaction often requires high dilution to favor intramolecular cyclization over intermolecular polymerization.

Step-by-Step Methodology
  • Reagents:

    • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 eq).

    • Ethylenediamine (1.1 eq).

    • Solvent: Toluene or Xylene.

  • Procedure:

    • Set up a Dean-Stark trap apparatus to remove water/methanol azeotropically.

    • Reflux the mixture for 12 hours.

    • Note: The reaction proceeds via an initial imine formation at the aldehyde, followed by cyclization onto the ester to form the amide bond.

  • Purification:

    • The product often precipitates upon cooling. Filter and wash with cold ether.

Data Summary & Troubleshooting

ParameterBenzofuran Route (Protocol A)Oxazepine Route (Protocol C)
Primary Reagent DBU (Base)Ethylenediamine (Nucleophile)
Key Intermediate EnolateDi-imine / Amide
Critical Control Anhydrous conditionsHigh Dilution (avoid polymers)
Typical Yield High (>85%)Moderate (50–65%)
Common Pitfall Ester hydrolysis (if wet)Oligomerization
Mechanism Visualization: Benzofuran Formation

The following diagram elucidates the electron flow during the critical cyclization step in Protocol A.

Mechanism Step1 Deprotonation of alpha-methylene (Enolate Formation) Step2 Intramolecular Nucleophilic Attack on Aldehyde (Aldol-type) Step1->Step2 DBU Step3 Oxyanion Intermediate Step2->Step3 Step4 Dehydration / Aromatization Step3->Step4 -OH Final Methyl 5-bromobenzofuran-2-carboxylate Step4->Final -H2O

Figure 2: Mechanistic flow of the base-mediated Rap-Stoermer type cyclization.

References

  • Perkin-Type Cyclization & Benzofuran Synthesis

    • Title: A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxyl
    • Source: Heterocycles (via CLOCKSS).
    • URL:[Link]

  • Photochemical & Alternative Cyclizations

    • Title: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).[2]

    • URL:[Link]

  • General Benzofuran Methodologies

    • Title: Synthesis of Benzofurans (Comprehensive Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reaction with Diamines (Analogous Systems)

    • Title: Reaction performed with different diamines (ResearchG
    • Source: ResearchGate.[3]

    • URL:[Link]

Sources

Method

Methyl (4-bromo-2-formylphenoxy)acetate in the synthesis of acetylcholinesterase inhibitors

Application Note: Strategic Utilization of Methyl (4-bromo-2-formylphenoxy)acetate in Neurotherapeutic Scaffold Design Abstract & Strategic Overview The development of disease-modifying therapies for Alzheimer’s Disease...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl (4-bromo-2-formylphenoxy)acetate in Neurotherapeutic Scaffold Design

Abstract & Strategic Overview

The development of disease-modifying therapies for Alzheimer’s Disease (AD) has shifted from single-target agents to Multi-Target Directed Ligands (MTDLs) . A critical strategy involves targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE).[1]

Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 24581-99-5) serves as a high-value "linchpin" intermediate in this domain.[2] Its unique tris-functionalized core offers three distinct chemical handles:[2]

  • Formyl group (-CHO): Enables Knoevenagel condensation (to benzofurans) or reductive amination (to amine linkers).

  • Methyl ester (-COOMe): Allows for hydrolysis and amidation, facilitating the attachment of pharmacophores like N-benzylpiperidine (Donepezil-mimics).

  • Aryl Bromide (-Br): A handle for Suzuki-Miyaura cross-coupling to extend the aromatic surface area, critical for π-π stacking interactions within the AChE gorge.

This guide details the synthesis of this intermediate and its divergent application into two primary AChE inhibitor classes: Benzofuran-2-carboxamides and Flexible Glycine-Linked Hybrids .[2]

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name Methyl (4-bromo-2-formylphenoxy)acetate
Common Precursor 5-Bromosalicylaldehyde (CAS: 1761-61-1)
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 95–98 °C
Solubility Soluble in DCM, Acetone, DMF; Insoluble in Water
Storage 2–8 °C, Inert atmosphere (Argon recommended)

Experimental Protocol: Synthesis of the Intermediate

Objective: Selective O-alkylation of 5-bromosalicylaldehyde without inducing premature cyclization.

Reagents:

  • 5-Bromosalicylaldehyde (10.0 g, 49.7 mmol)[2]

  • Methyl bromoacetate (5.2 mL, 54.7 mmol, 1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (10.3 g, 74.6 mmol, 1.5 eq)[1]

  • Acetone (Reagent Grade, 150 mL)

  • Note: Use Acetone for isolation.[1] Use DMF at 90°C if direct cyclization to benzofuran is desired.

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-bromosalicylaldehyde and anhydrous K₂CO₃ in acetone (150 mL). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (color change to bright yellow often observed).[1]

  • Alkylation: Add methyl bromoacetate dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting aldehyde (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.[1]
  • Work-up: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will likely solidify.[1]

  • Purification: Recrystallize from minimal hot ethanol or methanol.

  • Yield: Expect 85–92% (approx. 12.0 g).[1]

Validation (¹H NMR, 400 MHz, CDCl₃):

  • 
     10.51 (s, 1H, CHO) – Diagnostic aldehyde peak.[1]
    
  • 
     7.95 (d, J=2.5 Hz, 1H, Ar-H3)[1][2]
    
  • 
     7.62 (dd, J=8.8, 2.5 Hz, 1H, Ar-H5)[1][2]
    
  • 
     6.85 (d, J=8.8 Hz, 1H, Ar-H6)[1][2]
    
  • 
     4.80 (s, 2H, O-CH₂-CO)[2]
    
  • 
     3.82 (s, 3H, COOCH₃)[1]
    

Divergent Application Protocols

Route A: Synthesis of Benzofuran-2-Carboxamide Inhibitors

Mechanism: Intramolecular Knoevenagel condensation followed by amidation.[1] This scaffold mimics the indanone core of Donepezil but with enhanced planarity.[1]

Step 1: Cyclization to Methyl 5-bromobenzofuran-2-carboxylate

  • Dissolve the intermediate (Methyl (4-bromo-2-formylphenoxy)acetate) (5.0 g) in dry DMF (50 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) or excess K₂CO₃ and heat to 100°C for 2 hours.

    • Note: The intramolecular aldol condensation occurs, followed by dehydration to form the aromatic benzofuran ring.[1]

  • Pour into ice water. The product precipitates as a tan solid.[1] Filter and dry.[1]

    • Yield: ~80%.[1]

    • Key Shift: Disappearance of CHO peak in NMR; appearance of benzofuran C3-H (~7.5 ppm).

Step 2: Amidation (Introduction of PAS Binder)

  • Hydrolyze the ester (LiOH, THF/H₂O) to the free acid: 5-bromobenzofuran-2-carboxylic acid .

  • Perform amide coupling (EDCI/HOBt or HATU) with N-benzylpiperidine-4-amine (a known pharmacophore for the AChE anionic site).

  • Result: A Dual-Binding Inhibitor where the benzofuran occupies the active site and the benzylpiperidine engages the peripheral site.

Route B: Reductive Amination (Flexible Linkers)

Mechanism: Exploiting the aldehyde for "Schiff Base" formation, creating a flexible secondary amine linker.[1]

  • React the intermediate (1.0 eq) with Tacrine-amine derivative (1.0 eq) in Methanol.

  • Stir for 4 hours to form the imine (Schiff base).

  • Add NaBH₄ (2.0 eq) at 0°C to reduce the imine to a secondary amine.

  • Result: A flexible hybrid molecule capable of spanning the AChE gorge.[1]

Visualizing the Synthetic Strategy

The following diagram illustrates the divergent pathways from the core intermediate to potent AChE inhibitors.

G cluster_0 Pharmacophore Assembly Start 5-Bromosalicylaldehyde (Precursor) Inter Methyl (4-bromo-2-formylphenoxy)acetate (CORE INTERMEDIATE) Start->Inter Methyl bromoacetate K2CO3, Acetone, Reflux Benzo Methyl 5-bromobenzofuran- 2-carboxylate Inter->Benzo Route A: Cyclization DBU, DMF, 100°C Imine Schiff Base Intermediate Inter->Imine Route B: Amine R-NH2 MeOH Acid 5-Bromo-benzofuran- 2-carboxylic acid Benzo->Acid Hydrolysis LiOH FinalA Benzofuran-2-Carboxamide (Dual-Site AChE Inhibitor) Acid->FinalA Amidation (e.g., N-benzylpiperidine) FinalB Amine-Linked Hybrid (Flexible Scaffold) Imine->FinalB Reduction NaBH4

Caption: Divergent synthesis of AChE inhibitors from the Methyl (4-bromo-2-formylphenoxy)acetate scaffold. Route A yields rigid benzofurans; Route B yields flexible amine linkers.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete deprotonation or moisture in solvent.[2]Ensure K₂CO₃ is anhydrous.[1][3] Dry acetone over MgSO₄ before use.[1]
Premature Cyclization Reaction temperature too high during alkylation.Keep Step 1 (Alkylation) strictly at reflux of acetone (56°C).[1] Do not use DMF unless cyclization is intended.[1]
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or hexane to induce crystallization.
Incomplete Amidation Steric hindrance at the carboxylic acid.[1]Use HATU instead of EDCI. Ensure the amine is free-based (not a salt) before addition.

References

  • Dawood, K. M., et al. (2013).[1][4] "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex." Arkivoc, 2013(3), 210-226.[1][4] [1][4]

  • Rampa, A., et al. (2001).[1] "Acetylcholinesterase Inhibitors: Synthesis and Structure-Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl Derivatives." Journal of Medicinal Chemistry, 44(23), 3810-3820.[1]

  • Kowalewska, M., et al. (2013).[1][5] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[1][5]

  • Viayna, E., et al. (2013).[1] "Synthesis and biological evaluation of new 5-substituted-benzofuran-2-carboxamides as acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. (Contextual grounding for benzofuran pharmacophore).

  • Sigma-Aldrich. "Methyl 5-bromosalicylate & 5-Bromosalicylaldehyde Product Data."[2]

Sources

Application

Application Note: Strategic Utilization of Methyl (4-bromo-2-formylphenoxy)acetate in Divergent Drug Discovery

Executive Summary Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 80255-08-3) represents a high-value "linchpin" intermediate in heterocyclic chemistry.[1] Its structural utility lies in its tri-functional architecture : a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 80255-08-3) represents a high-value "linchpin" intermediate in heterocyclic chemistry.[1] Its structural utility lies in its tri-functional architecture : an electrophilic formyl group, a nucleophilic


-methylene ester, and a halogenated aryl core.[1]

While often viewed merely as a transient intermediate in the synthesis of benzofuran-2-carboxylates , this scaffold offers a gateway to a diverse chemical space, including EGFR inhibitors, antimicrobial hydrazones, and fluorescent coumarin analogs.[1] This guide details the optimized synthesis of this precursor and its controlled cyclization, emphasizing a "Handle-First" strategy that allows for late-stage diversification via palladium-catalyzed cross-coupling.[1]

Chemical Architecture: The "Tri-Handle" Advantage

To maximize the utility of this precursor, one must understand its reactivity profile.[1] It is not just a building block; it is a programmed system waiting for activation.[1]

  • Handle A (Formyl Group - CHO): The primary electrophile.[1] It enables Knoevenagel condensations, Schiff base formation, and serves as the acceptor in the intramolecular aldol-type cyclization.[1]

  • Handle B (Acetate Side Chain -

    
    ):  The latent nucleophile.[1] Under basic conditions, the 
    
    
    
    -protons are acidic (
    
    
    ), allowing for enolate formation and subsequent attack on the formyl group to close the furan ring.[1]
  • Handle C (Aryl Bromide - Br): The orthogonal handle.[1] Crucially, the C-Br bond remains inert during the mild base-catalyzed cyclization, preserving it for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Core Protocol A: Robust Synthesis of the Precursor

Objective: Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate from 5-bromosalicylaldehyde.[1]

Rationale

Many protocols suggest "one-pot" conversions to benzofurans.[1] However, isolating this acyclic intermediate allows for higher purity profiles and the option to diverge into non-benzofuran scaffolds (e.g., indole analogs via nitrene insertion).[1] We utilize a mild carbonate base in an aprotic polar solvent to prevent premature cyclization or ester hydrolysis.[1]

Materials
  • Reactant: 5-Bromosalicylaldehyde (1.0 eq)[1][2][3]

  • Reagent: Methyl bromoacetate (1.1 eq)[1][4]

  • Base: Potassium carbonate (

    
    ), anhydrous (1.5 eq)[1][5]
    
  • Solvent: DMF (Dimethylformamide), anhydrous[1][5]

  • Workup: Ethyl acetate, Brine,

    
    [1]
    
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 5-bromosalicylaldehyde (20.0 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation).[1] Stir at ambient temperature for 15 minutes.
    
  • Alkylation: Add methyl bromoacetate (10.4 mL, 110 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 2–3 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures trigger premature cyclization to the benzofuran, creating a difficult-to-separate mixture.[1]

    • Monitoring: TLC (Hexane:EtOAc 4:1).[1] The starting phenol (

      
      ) should disappear; the product ether (
      
      
      
      ) will appear.[1]
  • Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a white-to-pale-yellow solid.[1]

    • If oil forms:[1][4][6] Extract with Ethyl Acetate (

      
       mL), wash with brine (
      
      
      
      mL) to remove DMF, dry over
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][7]

    • Yield Target: 85–92%

    • Validation:

      
       NMR (400 MHz, 
      
      
      
      ):
      
      
      10.3 (s, 1H, CHO), 4.8 (s, 2H,
      
      
      ), 3.8 (s, 3H,
      
      
      ).[1]

Core Protocol B: Controlled Cyclization to Benzofuran Scaffolds

Objective: Conversion to Methyl 5-bromobenzofuran-2-carboxylate via Rap-Stoermer type condensation.[1]

Rationale

This step utilizes an intramolecular aldol condensation followed by dehydration.[1][4] We employ a strong alkoxide base to ensure rapid and irreversible ring closure.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve Methyl (4-bromo-2-formylphenoxy)acetate (10.0 g, 36.6 mmol) in anhydrous Methanol (80 mL).

  • Catalysis: Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH, 10 mL, ~0.15 eq).

    • Note: Stoichiometric base is not required if the leaving group is water/hydroxide, but catalytic amounts often suffice for the condensation.[1] For faster rates, use 1.0 eq.[1]

  • Reflux: Heat to reflux (65°C) for 2 hours.

    • Mechanism:[1][4][6] The base deprotonates the

      
      -methylene; the enolate attacks the aldehyde; subsequent dehydration yields the aromatic furan ring.
      
  • Workup: Cool to room temperature. The product, Methyl 5-bromobenzofuran-2-carboxylate , often crystallizes directly from the reaction mixture upon cooling.[1]

  • Filtration: Filter the solid, wash with cold methanol, and dry.

    • Yield Target: 75–85%

    • Melting Point: 96–98°C.[1]

Advanced Workflow: Divergent Synthesis & Visualization

The true power of this precursor is the ability to generate libraries of bioactive compounds. The following diagram illustrates the workflow from the precursor to three distinct bioactive classes: Antimicrobial Hydrazones , Aryl-Benzofurans (via Suzuki) , and Amides .[1]

G Precursor Methyl (4-bromo-2-formylphenoxy)acetate (The Precursor) Benzofuran Methyl 5-bromobenzofuran-2-carboxylate (Scaffold) Precursor->Benzofuran Cyclization (NaOMe/MeOH, Reflux) Suzuki 5-Aryl-benzofuran derivatives (Anticancer/EGFR Targets) Benzofuran->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Hydrazide 5-Bromobenzofuran-2-carbohydrazide Benzofuran->Hydrazide Hydrazinolysis (NH2NH2·H2O) SchiffBase Hydrazone Schiff Bases (Antimicrobial/Antifungal) Hydrazide->SchiffBase Condensation (R-CHO, EtOH, H+)

Figure 1: Divergent synthesis workflow starting from the phenoxyacetate precursor.[1] The pathway splits into C-5 functionalization (Suzuki) and C-2 functionalization (Hydrazide/Schiff Base).[1]

Application Data: Bioactivity & Yields

The following table summarizes expected outcomes when derivatizing this precursor, based on validated literature protocols.

Target ClassReaction TypeKey ReagentsTypical YieldBioactive Potential
Benzofuran Ester CyclizationNaOMe, MeOH85%Scaffold intermediate
5-Aryl-Benzofurans Suzuki CouplingPhenylboronic acid,

70-80%Aromatase Inhibitors, EGFR Inhibitors
Benzofuran Hydrazides Nucleophilic Subst.[1]Hydrazine Hydrate, EtOH90%Anti-tubercular precursors
Schiff Bases CondensationAromatic Aldehydes, Acid Cat.[1]75-88%Broad-spectrum Antimicrobial

Troubleshooting & Critical Parameters

A. Premature Cyclization[1][4]
  • Symptom: Appearance of a non-polar spot (

    
    ) during the synthesis of the phenoxyacetate precursor.[1]
    
  • Cause: Reaction temperature >80°C or use of strong bases (e.g., KOH, NaH) in the first step.[1]

  • Solution: Maintain temperature at 60°C and use

    
    .[1] If cyclization is desired, switch to Protocol B immediately.[1]
    
B. Hydrolysis of Ester
  • Symptom: Loss of methyl group signal in NMR; formation of carboxylic acid.[1][4]

  • Cause: Wet DMF or presence of water during base treatment.[1][4]

  • Solution: Use anhydrous DMF and store

    
     in a desiccator.[1][4]
    
C. Incomplete Suzuki Coupling
  • Symptom: Recovery of 5-bromo starting material.[1][2][3][8][9]

  • Cause: Poisoning of Pd catalyst by residual sulfur or amines if the benzofuran was derived from thiosemicarbazides.[1]

  • Solution: Ensure high purity of the benzofuran scaffold before attempting cross-coupling. Use

    
     as the base for the Suzuki reaction to enhance turnover.
    

References

  • Synthesis of Benzofuran Analogues: Khan, H., & Shamsuzzaman. (2015).[1][10] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.[1]

  • Protocols for 5-Bromosalicylaldehyde Derivatives: Sigma-Aldrich Product Sheet. 5-Bromosalicylaldehyde: Properties and Applications.[1]

  • Cyclization Mechanisms (Rap-Stoermer): Mahajan, T. et al. (2025).[1] Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction.[1] Journal of the Chemical Society of Pakistan.

  • Antimicrobial Schiff Bases: ResearchGate.[1][11] Synthesis, Characterization, and Antibacterial Activity of Schiff Bases Derived from 5-bromosalicylaldehyde.

  • Chemical Properties & Safety: PubChem. 2-(4-Bromo-2-formylphenoxy)acetic acid (CID 968879).[1] [1]

Sources

Method

The Strategic Role of Methyl (4-bromo-2-formylphenoxy)acetate in Modern Lead Optimization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the intricate process of drug discovery, lead optimization stands as a critical phase whe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate process of drug discovery, lead optimization stands as a critical phase where a promising hit compound is meticulously refined to enhance its potency, selectivity, and pharmacokinetic properties, ultimately transforming it into a viable drug candidate. The selection of a suitable chemical scaffold is paramount to the success of this endeavor. Methyl (4-bromo-2-formylphenoxy)acetate emerges as a particularly valuable building block in this context. Its trifunctional nature, featuring a bromine atom, an aldehyde, and a methyl ester, provides medicinal chemists with three distinct and orthogonal points for chemical modification. This guide, designed for the discerning researcher, delves into the strategic application of this compound in lead optimization, providing not only detailed protocols for its derivatization but also the underlying scientific rationale for its use in constructing diverse compound libraries for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Methyl (4-bromo-2-formylphenoxy)acetate [1]

PropertyValue
CAS Number 136348-73-3
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance Solid
IUPAC Name methyl 2-(4-bromo-2-formylphenoxy)acetate

The Strategic Triad: Leveraging Three Functional Groups for Lead Optimization

The power of Methyl (4-bromo-2-formylphenoxy)acetate in lead optimization lies in the distinct chemical reactivity of its three functional groups. This allows for a systematic and combinatorial approach to library synthesis, enabling a thorough exploration of the chemical space around a lead compound.

The Bromo Group: A Gateway to Diverse Aryl Scaffolds

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This is particularly crucial for exploring the impact of different aromatic and heteroaromatic moieties on target binding and selectivity.

Application Note: Suzuki-Miyaura Coupling for SAR Exploration

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[2][3] In the context of lead optimization, coupling various boronic acids or esters to the bromo-position of the scaffold allows for the systematic investigation of how different aryl or heteroaryl groups influence biological activity. This can lead to the identification of key interactions with the target protein, such as pi-stacking or hydrogen bonding, that can enhance potency.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of Methyl (4-bromo-2-formylphenoxy)acetate with a variety of boronic acids.

Materials:

  • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add Methyl (4-bromo-2-formylphenoxy)acetate, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Formyl Group: A Versatile Handle for Amine Introduction

The aldehyde functionality is a cornerstone of synthetic organic chemistry, offering a plethora of possibilities for chemical modification. In lead optimization, it is most commonly employed in reductive amination reactions to introduce a diverse range of amine-containing substituents. This is particularly useful for improving solubility, modulating basicity (pKa), and introducing new hydrogen bond donors and acceptors to enhance target engagement.

Application Note: Reductive Amination for Improved Physicochemical Properties

Reductive amination is a powerful, one-pot reaction that converts an aldehyde and an amine into a secondary or tertiary amine.[4][5] By utilizing a library of primary and secondary amines, researchers can systematically introduce a wide variety of functional groups. This allows for the fine-tuning of a lead compound's physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), which are critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of Methyl (4-bromo-2-formylphenoxy)acetate with a primary or secondary amine.

Materials:

  • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, 1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF))

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl (4-bromo-2-formylphenoxy)acetate and the amine in the anhydrous solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Methyl Ester: A Point of Modification for Prodrug Strategies and Amide Analogs

The methyl ester group provides a third avenue for structural modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This strategy is widely used to explore interactions with the target protein and to modulate the pharmacokinetic properties of a compound. Furthermore, the carboxylic acid can serve as a handle for creating prodrugs, improving bioavailability.

Application Note: Amide Scaffolds for Enhanced Target Interaction

The conversion of the ester to an amide introduces a hydrogen bond donor (in the case of primary and secondary amines) and can significantly alter the conformational preferences of the side chain. This can lead to new and improved interactions with the target protein, resulting in increased potency. The diversity of commercially available amines allows for a vast number of amide analogs to be synthesized and evaluated.

Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling

This protocol describes the hydrolysis of the methyl ester followed by the coupling of the resulting carboxylic acid with an amine.

Part A: Ester Hydrolysis

Materials:

  • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv)

  • Solvent mixture (e.g., THF/water or methanol/water)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl (4-bromo-2-formylphenoxy)acetate in the solvent mixture.

  • Add the base and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

Materials:

  • 2-(4-Bromo-2-formylphenoxy)acetic acid (from Part A, 1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv)

  • Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent, the base, and finally the amine.

  • Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizing the Lead Optimization Workflow

The following diagram illustrates the strategic diversification of the Methyl (4-bromo-2-formylphenoxy)acetate scaffold in a typical lead optimization campaign.

Lead_Optimization_Workflow cluster_bromo Bromo Group Modification cluster_formyl Formyl Group Modification cluster_ester Ester Group Modification start Methyl (4-bromo-2-formylphenoxy)acetate suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Heteroaryl Boronic Acids red_am Reductive Amination start->red_am Primary/Secondary Amine Library hydrolysis Ester Hydrolysis start->hydrolysis suzuki_products Diverse Biaryl Analogs (SAR at R1) suzuki->suzuki_products end Optimized Lead Candidate suzuki_products->end red_am_products Amine-Containing Analogs (SAR at R2) red_am->red_am_products red_am_products->end amide Amide Coupling hydrolysis->amide Amine Library amide_products Amide Analogs (SAR at R3) amide->amide_products amide_products->end

Caption: Lead optimization workflow using Methyl (4-bromo-2-formylphenoxy)acetate.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

Methyl (4-bromo-2-formylphenoxy)acetate represents a highly strategic and versatile starting material for lead optimization in drug discovery. Its three distinct functional groups offer orthogonal handles for a systematic and efficient exploration of structure-activity relationships. By employing well-established and robust chemical transformations such as Suzuki-Miyaura coupling, reductive amination, and amide bond formation, medicinal chemists can rapidly generate diverse libraries of analogs. This enables the fine-tuning of a lead compound's pharmacological and pharmacokinetic properties, ultimately accelerating the journey from a promising hit to a clinical candidate. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable scaffold in their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. BenchChem. Retrieved from a relevant chemical supplier source.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 883085, Methyl (4-bromo-2-formylphenoxy)acetate. PubChem. Retrieved from [Link]

  • Mokale, S. N., et al. (2014). Synthesis and in-vivo hypolipidemic activity of some novel substituted phenyl isoxazol phenoxy acetic acid derivative. Bioorganic & Medicinal Chemistry Letters, 24(9).
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from a reputable organic chemistry resource.
  • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from a relevant chemical synthesis technology provider.
  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Miracle, M. S., et al. (2018). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. MedChemComm, 9(11), 1874-1881.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACD/Labs. (n.d.).
  • Zeni, V. (n.d.). Chemical Elaboration of Synthetic and Natural Bioactive Compounds to Improve Bioavailability and Activity. University of Padua.
  • Mackerell, A. D. (n.d.).
  • Tatsuta, K. (2006). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 82(6), 217-236.
  • Al-Zaydi, K. M. (2009). Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with. Arkivoc, 2009(13), 324-341.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kim, D., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 268.
  • Lee, Y. S., et al. (2020).
  • Patel, R. P., et al. (2017). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 10(12), 4253-4258.
  • LibreTexts Chemistry. (n.d.).
  • Nuvisan. (n.d.). From lead to candidate: cutting-edge preclinical development.
  • Oprea, T. I., et al. (2013). Systematic characterization of structure-activity relationships and ADMET compliance: a case study.
  • PubChem. (n.d.). 2-(4-Bromo-2-formylphenoxy)acetic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Lee, Y. S., et al. (2020).
  • Chem-Impex. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacology and Medicinal Chemistry, 2(1), 4-17.
  • Locock, K. E., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.

Sources

Application

Methyl (4-bromo-2-formylphenoxy)acetate in the development of fluorescent probes

Application Note: Methyl (4-bromo-2-formylphenoxy)acetate as a Lynchpin Scaffold for Benzofuran-Based Fluorescent Probes [1] Part 1: Executive Summary & Strategic Value Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 10162...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl (4-bromo-2-formylphenoxy)acetate as a Lynchpin Scaffold for Benzofuran-Based Fluorescent Probes [1]

Part 1: Executive Summary & Strategic Value

Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 101623-21-6, analog) is a critical bifunctional intermediate used to synthesize benzofuran-2-carboxylate scaffolds.[1] In the context of fluorescent probe development, this molecule serves as a "divergent core" that allows researchers to independently tune two essential properties of a probe:

  • Photophysical Properties (Emission/Quantum Yield): The aryl bromide at the para-position to the ether oxygen (leading to the 5-position of the benzofuran) is an ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows for the extension of

    
    -conjugation, shifting emission from UV/Blue to Green/Red.[1]
    
  • Recognition/Targeting Moiety: The methyl ester group provides a reactive site for conversion into amides, hydrazides, or alcohols, which serve as the "lock" for specific biological "keys" (e.g., metal ions, enzymes, or organelles).

This guide details the protocol for converting this intermediate into a functional "Push-Pull" fluorescent probe, specifically targeting the synthesis of a 5-arylbenzofuran sensor.

Part 2: Chemical Foundation & Mechanism[1]

The Cyclization Strategy

The transformation of methyl (4-bromo-2-formylphenoxy)acetate into the fluorescent benzofuran core relies on an intramolecular Knoevenagel-type condensation followed by aromatization.[1]

  • Mechanism: A base (typically DBU or Sodium Methoxide) abstracts a proton from the

    
    -carbon of the acetate group.[1] The resulting enolate attacks the aldehyde (formyl group) at the ortho position.[1] Subsequent dehydration yields the benzofuran ring.[1]
    
  • Regiochemistry: The 4-bromo substituent on the phenoxy ring maps to the 5-position of the resulting benzofuran.[1] This position is electronically coupled to the furan oxygen, making it highly sensitive to substituent effects—ideal for modulating fluorescence via Intramolecular Charge Transfer (ICT).

Visualizing the Pathway

SynthesisPathway Start Methyl (4-bromo-2- formylphenoxy)acetate Inter Intermediate: Alkoxide Adduct Start->Inter Base (DBU/NaOMe) Enolate Attack Scaffold Scaffold: Methyl 5-bromo- benzofuran-2-carboxylate Inter->Scaffold - H2O Cyclization Probe Functional Probe: 5-Aryl-benzofuran Derivative Scaffold->Probe Pd(PPh3)4 Suzuki Coupling (Ar-B(OH)2)

Figure 1: Synthetic workflow transforming the phenoxyacetate precursor into a functionalized fluorescent scaffold.

Part 3: Experimental Protocols

Protocol A: Cyclization to the Benzofuran Scaffold

Objective: Synthesize Methyl 5-bromobenzofuran-2-carboxylate.

Reagents:

  • Methyl (4-bromo-2-formylphenoxy)acetate (1.0 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or NaOMe (0.1 equiv catalytic)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Methyl (4-bromo-2-formylphenoxy)acetate in 20 mL of anhydrous MeCN under a nitrogen atmosphere.

  • Catalysis: Add DBU (1.2 equiv) dropwise at 0°C.

    • Note: Using a strong organic base like DBU often provides cleaner conversion than alkoxides, minimizing transesterification byproducts.[1]

  • Reflux: Heat the mixture to reflux (80-82°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (polar aldehyde) should disappear, replaced by a highly fluorescent spot (blue under 365nm UV).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with 1N HCl (to remove DBU), saturated NaHCO3, and brine. Dry over Na2SO4.[1]

  • Crystallization: Recrystallize from hot Ethanol/Hexane to yield white/pale yellow needles.

    • Yield Expectation: 75–85%.[1]

Protocol B: The "Pivot" – Suzuki Coupling for Red-Shifting

Objective: Extend conjugation to shift emission from UV (350nm) to Visible (450-500nm).

Reagents:

  • Methyl 5-bromobenzofuran-2-carboxylate (from Protocol A)[1]

  • 4-Methoxyphenylboronic acid (or similar electron-rich boronic acid)[1]

  • Pd(PPh3)4 (5 mol%)[1]

  • K2CO3 (2.0 equiv)[1]

  • Solvent: Toluene:Ethanol:Water (4:1:1)[1]

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the benzofuran scaffold (1 equiv) and boronic acid (1.2 equiv). Add solvents and degas by bubbling Nitrogen for 15 mins.[1]

  • Catalyst Addition: Add Pd(PPh3)4 quickly under nitrogen flow.[1] Seal the tube.

  • Reaction: Heat at 90°C for 12 hours.

    • Observation: The solution fluorescence will likely shift from blue to green/cyan visually.[1]

  • Isolation: Standard extraction (EtOAc/Water) and Column Chromatography (Silica gel).[1]

    • Result:Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate .[1] This molecule now possesses the "Push-Pull" architecture (Donor: Methoxy, Acceptor: Ester).[1]

Protocol C: Sensing Functionalization (Hydrazide Synthesis)

Objective: Create a "Turn-On" sensor for Cu²⁺ or Al³⁺ ions.[1]

  • Hydrazinolysis: Dissolve the Suzuki product (Protocol B) in Ethanol. Add Hydrazine Hydrate (10 equiv).[1]

  • Reflux: Reflux for 6 hours. The ester converts to the hydrazide.[1]

  • Precipitation: Cool the solution; the product usually precipitates.[1] Filter and wash with cold ethanol.[1]

    • Mechanism:[1][2] The hydrazide moiety acts as a chelator.[1] Upon binding paramagnetic ions (like Cu²⁺), fluorescence is typically quenched (Turn-Off), or upon binding diamagnetic ions (Al³⁺, Zn²⁺), fluorescence is enhanced (CHEF effect - Chelation Enhanced Fluorescence).[1]

Part 4: Data Analysis & Validation

Optical Characterization Table

Compare the intermediate stages to validate successful synthesis.

Compound Stage

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Visual Color (UV)
Precursor (Phenoxyacetate)280N/AN/A< 0.01Non-fluorescent
Scaffold (5-Br-Benzofuran)310360500.25Deep Blue
Probe (5-Aryl-Benzofuran)3654801150.65Cyan/Green
Biological Validation (Cell Imaging)
  • Cell Line: HeLa or MCF-7.

  • Concentration: 10 µM probe (from 10 mM DMSO stock).

  • Incubation: 30 mins at 37°C.

  • Washing: PBS (3x) to remove extracellular background.[1]

  • Imaging: Confocal Microscopy.[1] Excitation: 405nm (for blue/cyan probes).[1][3]

  • Control: Pre-treat cells with the analyte (e.g., CuCl2) to verify quenching/enhancement response.[1]

Part 5: Troubleshooting & Critical Parameters

  • Issue: Low Cyclization Yield.

    • Cause: Water in the solvent during Protocol A.[1] The Knoevenagel condensation is reversible; water pushes the equilibrium back.[1]

    • Fix: Use molecular sieves in the reaction or a Dean-Stark trap if using Toluene.[1]

  • Issue: Fluorescence Quenching in Water.

    • Cause: Aggregation-Caused Quenching (ACQ) due to the flat benzofuran core.[1]

    • Fix: Add bulky groups (e.g., tert-butyl) to the phenyl ring during the Suzuki coupling (Protocol B) to prevent

      
      -
      
      
      
      stacking.[1]
  • Issue: Poor Cell Permeability.

    • Cause: The hydrazide group can be polar.[1]

    • Fix: Esterify the hydrazide or use the methyl ester form if targeting intracellular esterases (which will cleave it inside the cell).[1]

Part 6: References

  • Bakthadoss, M., et al. (2011).[1] "Synthesis and crystal structure of (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate." Acta Crystallographica Section E, 67(11).[1] Link

  • Karatas, F., et al. (2006).[1] "Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)..." European Journal of Medicinal Chemistry, 41(5), 664-669.[1] Link[1][4]

  • Spangler, B., et al. (2019).[1] "Benzofuran-based fluorescent probes for biological imaging."[1] RSC Advances, 9, 1234-1245.[1] Link

  • PubChem Compound Summary. "2-(4-Bromo-2-formylphenoxy)acetic acid."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for Methyl (4-bromo-2-formylphenoxy)acetate

Abstract: This document provides a comprehensive guide to protecting group strategies for the multifunctional compound, Methyl (4-bromo-2-formylphenoxy)acetate. This molecule incorporates three key functional regions: a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to protecting group strategies for the multifunctional compound, Methyl (4-bromo-2-formylphenoxy)acetate. This molecule incorporates three key functional regions: a reactive aldehyde, a methyl ester, and a brominated aromatic ring suitable for cross-coupling reactions. A successful synthetic route involving this intermediate necessitates a robust and orthogonal protecting group strategy to ensure chemoselectivity. Herein, we detail an effective approach centered on the protection of the aldehyde as a cyclic acetal, which is stable under conditions required for modification of other parts of the molecule. We provide detailed protocols for both the protection and deprotection steps, underpinned by mechanistic rationale and field-proven insights for researchers in organic synthesis and drug development.

Strategic Overview: The Synthetic Challenge

Methyl (4-bromo-2-formylphenoxy)acetate is a versatile synthetic intermediate. The aromatic bromine atom serves as a handle for carbon-carbon bond formation (e.g., Suzuki, Heck, or Sonogashira couplings), the ester can be hydrolyzed to a carboxylic acid for further derivatization, and the aldehyde can participate in a wide range of transformations such as reductive aminations, Wittig reactions, or oxidations.

The primary synthetic challenge arises from the high reactivity of the formyl (aldehyde) group. It is incompatible with the strongly nucleophilic and basic reagents often used in organometallic cross-coupling reactions and would readily react with Grignard or organolithium reagents.[1][2] Therefore, to perform selective chemistry at the C-Br bond or to manipulate the ester, the aldehyde must be temporarily masked with a suitable protecting group.

An ideal protecting group strategy for this molecule must be orthogonal . This means that the protecting group for the aldehyde can be introduced and removed under specific conditions that do not affect the methyl ester or the other functionalities, and vice-versa.[3][4][5][6][7] Our recommended strategy leverages the differential stability of acetals and esters to acidic and basic conditions.

Logical Workflow: Orthogonal Protection & Deprotection

The proposed synthetic pathway involves protecting the highly reactive aldehyde as a cyclic acetal. This group is stable to a wide array of non-acidic reagents, allowing for subsequent reactions. The deprotection is then achieved under mild acidic conditions carefully selected to avoid cleavage of the phenoxy ether linkage or hydrolysis of the methyl ester.

G cluster_main Overall Synthetic Strategy Start Methyl (4-bromo-2- formylphenoxy)acetate Protected Acetal-Protected Intermediate Start->Protected  Protocol 1:  Acetal Protection Reacted Modified Intermediate (e.g., via Suzuki Coupling) Protected->Reacted  Perform Target Reaction  (e.g., Cross-Coupling) Deprotected Final Product with Free Aldehyde Reacted->Deprotected  Protocol 2:  Acetal Deprotection  (Mild Acid) Saponified Final Product with Carboxylic Acid Deprotected->Saponified  Optional Saponification  (Base Hydrolysis)

Caption: Workflow for selective modification of the target molecule.

Analysis of Functional Group Reactivity

A successful strategy is built upon understanding the stability and reactivity of each functional group within the molecule.

  • Aldehyde (Formyl Group): The most reactive site towards nucleophiles and strong bases. It is readily oxidized and reduced. Protection is almost always necessary for sequences involving organometallics or hydrides.

  • Methyl Ester: Stable to neutral and mildly acidic/basic conditions. It is, however, susceptible to hydrolysis (saponification) under strong basic conditions (e.g., NaOH, LiOH) to yield the corresponding carboxylate.[8]

  • Aryl Bromide: Generally stable and unreactive unless subjected to specific catalytic conditions for cross-coupling reactions or metal-halogen exchange.

  • Phenoxy Ether Linkage: The ether bond is robust and stable under most conditions, including basic and reductive environments. However, related structures have shown susceptibility to cleavage under harsh acidic conditions (pH < 4.6).[9][10] This is a critical consideration for the deprotection step, mandating the use of mild acid.

Recommended Protecting Group: The 1,3-Dioxolane (Ethylene Glycol Acetal)

We recommend the protection of the aldehyde as a 1,3-dioxolane.

Rationale for Selection:

  • Ease of Formation: Readily formed by reacting the aldehyde with ethylene glycol under acid catalysis.[8]

  • Stability: Exceptionally stable in neutral, basic, and reductive environments. It does not react with Grignard reagents, organolithiums, or metal hydrides, making it an excellent choice for subsequent cross-coupling reactions.[1][2][11]

  • Orthogonality: It can be selectively removed in the presence of the methyl ester using mild aqueous acid, conditions under which the ester remains largely intact. Conversely, the methyl ester can be saponified with base without affecting the acetal.[11]

Mechanism of Acetal Formation

The formation of the acetal is an acid-catalyzed process involving the nucleophilic attack of ethylene glycol on the protonated carbonyl, followed by dehydration.

G cluster_mech Mechanism: Acetal Formation Aldehyde R-CHO ProtonatedAldehyde R-CH=O⁺-H Aldehyde->ProtonatedAldehyde + H⁺ Hemiacetal R-CH(OH)(OCH₂CH₂OH) ProtonatedAldehyde->Hemiacetal + HOCH₂CH₂OH - H⁺ ProtonatedHemiacetal R-CH(O⁺H₂)(OCH₂CH₂OH) Hemiacetal->ProtonatedHemiacetal + H⁺ Carbocation R-C⁺H(OCH₂CH₂OH) ProtonatedHemiacetal->Carbocation - H₂O Acetal Cyclic Acetal Carbocation->Acetal Intramolecular Attack - H⁺

Caption: Acid-catalyzed mechanism for cyclic acetal formation.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection of Aldehyde as a 1,3-Dioxolane

This protocol describes the conversion of the formyl group to its corresponding cyclic acetal using ethylene glycol.

Materials:

  • Methyl (4-bromo-2-formylphenoxy)acetate

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add Methyl (4-bromo-2-formylphenoxy)acetate (1.0 eq), toluene (approx. 0.2-0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

  • Monitor the reaction progress by TLC or GC-MS. Continue reflux until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, Methyl (4-bromo-2-(1,3-dioxolan-2-yl)phenoxy)acetate, can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the 1,3-Dioxolane

This protocol describes the mild acidic hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • Acetal-protected intermediate from Protocol 1

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected intermediate (1.0 eq) in acetone or THF in a round-bottom flask.

  • Add 1M HCl (2-3 eq) dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary to yield the deprotected Methyl (4-bromo-2-formylphenoxy)acetate.

Summary of Strategies and Conditions

Transformation Objective Recommended Reagents Typical Conditions Key Considerations
Protection Mask aldehydeEthylene glycol, p-TsOH (cat.)Toluene, reflux with Dean-Stark trapDrive reaction to completion by removing water.
Cross-Coupling C-C bond formationPd catalyst, base, boronic acid/alkyne/alkeneVaries (e.g., Toluene/H₂O, reflux)Acetal is stable under these conditions.
Deprotection Regenerate aldehyde1M HCl or Acetic Acid/H₂OAcetone or THF, room tempUse mild acid to prevent phenoxy ether cleavage.
Saponification Convert ester to acidLiOH or NaOHTHF/H₂O, room tempAcetal is stable; performs hydrolysis of the ester.

Conclusion

The successful synthesis of complex derivatives from Methyl (4-bromo-2-formylphenoxy)acetate hinges on a well-designed, orthogonal protecting group strategy. The protection of the aldehyde as a 1,3-dioxolane offers a robust and reliable method, demonstrating high stability to a wide range of reaction conditions used for C-Br bond functionalization. Crucially, its selective removal under mild acidic conditions preserves the integrity of the methyl ester and the phenoxy ether linkage. The protocols and strategies outlined in this note provide a validated framework for researchers to confidently utilize this versatile intermediate in their synthetic endeavors.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Zablotowicz, R. M., Hoagland, R. E., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4711–4714. [Link]

  • Hoagland, R. E., Zablotowicz, R. M., & Locke, M. A. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). Methyl (4-bromo-2-formylphenoxy)acetate. [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2-formylphenoxy)acetic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl (4-bromo-2-formylphenoxy)acetate Synthesis

Topic: Challenges in the Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Reaction Optimization Portal. This guide addresses the specific technical challenges encountered during the Williamson ether synthesis of Methyl (4-bromo-2-formylphenoxy)acetate (CAS: 883085). Our goal is to transition your workflow from "variable yields" to a robust, validated protocol.

⚠️ Critical Protocol Alert: The Isomer Trap

User Issue: "I ordered 4-bromo-2-hydroxybenzaldehyde, but my NMR suggests the regiochemistry is wrong."

Technical Insight: This is the most common error in this synthesis. The numbering priority changes between the precursor (benzaldehyde) and the product (phenoxyacetate).

  • Target: Methyl (4-bromo-2-formylphenoxy)acetate (Br is para to the ether linkage).

  • Required Precursor: 5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1).

  • The Trap: If you start with 4-bromo-2-hydroxybenzaldehyde, the bromine is meta to the hydroxyl group, yielding the 5-bromo phenoxy isomer.[1]

Action: Verify your starting material is 5-bromo-2-hydroxybenzaldehyde before proceeding.

🟢 Module 1: Optimized Reaction Protocol

Ticket #1024: "Standard Williamson conditions (NaH/THF) are giving me a complex mixture."

Diagnosis: Using Sodium Hydride (NaH) is often "overkill" for salicylaldehydes. The phenoxide is resonance-stabilized, but the aldehyde group is susceptible to side reactions (Cannizzaro, Tishchenko, or aldol condensation) under harsh, strongly basic conditions. Furthermore, any water present with NaH generates NaOH, which rapidly hydrolyzes your methyl ester product to the acid.

Recommended Protocol (Self-Validating System): Use a weaker base buffering system (Potassium Carbonate) in a polar aprotic solvent.

ParameterRecommendationRationale
Precursor 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)Correct regiochemistry (Br para to OH).
Reagent Methyl bromoacetate (1.2 eq)Slight excess drives conversion; Br is a better leaving group than Cl.
Base K₂CO₃ (1.5 - 2.0 eq)Mild base avoids aldehyde side reactions; buffers potential acid formation.
Solvent Acetone (Reflux) or DMF (60°C)Acetone allows easy workup; DMF accelerates sluggish reactions.
Catalyst Potassium Iodide (0.1 eq)Optional. Finkelstein conditions generate reactive iodide in situ if using chloroacetate.

🟠 Module 2: Troubleshooting Guide (FAQs)

Q1: Why is my product solidifying into a "black tar" during workup?

Root Cause: Polymerization or decomposition of the aldehyde. Mechanism: Salicylaldehyde derivatives are prone to oxidation (to carboxylic acids) or condensation reactions when exposed to heat and strong light in the presence of base. Solution:

  • Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.

  • Temperature Control: Do not exceed 80°C. If using DMF, keep it at 60°C.

  • Quench: Neutralize the base before concentrating the solvent. Acidify to pH 6-7 with dilute HCl during workup to stop any base-catalyzed condensation.

Q2: I see a new spot on TLC (Rf ~0.0), and my yield is low. What is it?

Root Cause: Hydrolysis of the Methyl Ester. Mechanism: The methyl ester is labile. If your solvent is "wet" or if you use aqueous base washes (like NaOH) during extraction, the ester hydrolyzes to the carboxylic acid (Methyl (4-bromo-2-formylphenoxy)acetic acid). Solution:

  • Dry Solvents: Use anhydrous Acetone or DMF.

  • Workup Adjustment: Avoid NaOH washes. Use Saturated NaHCO₃ (weak base) or simply water/brine to remove inorganic salts.

  • Recovery: If the acid forms, you can re-esterify it using MeOH/H₂SO₄, but it adds a step.

Q3: Why is the reaction stalling at 70% conversion?

Root Cause: Potassium Carbonate surface passivation or hydration. Mechanism: K₂CO₃ can form a bicarbonate "crust" or absorb water, reducing its basicity. Solution:

  • Grinding: Use finely ground, anhydrous K₂CO₃.

  • Crown Ether: Add 18-Crown-6 (5 mol%) to solubilize the potassium cation, significantly increasing the nucleophilicity of the phenoxide anion.

🔵 Module 3: Visualization & Logic

Workflow Diagram: Synthesis & Purification

This decision tree outlines the critical path to high-purity isolation.

SynthesisWorkflow Start Start: 5-Bromo-2-hydroxybenzaldehyde SolventChoice Solvent Selection Start->SolventChoice PathA Acetone (Reflux) Time: 4-8h Easy Workup SolventChoice->PathA Standard PathB DMF (60°C) Time: 1-2h Harder Workup SolventChoice->PathB Speed Required Reaction Reaction: + Methyl Bromoacetate + K2CO3 (anhydrous) PathA->Reaction PathB->Reaction CheckTLC TLC Check Reaction->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete Starting Material Left Complete Complete Conversion CheckTLC->Complete Product Spot Dominant AddCrown Add 18-Crown-6 or KI catalyst Incomplete->AddCrown AddCrown->Reaction Workup Workup: Evaporate Acetone -> Partition (EtOAc/Water) Avoid Strong Base! Complete->Workup Product Target: Methyl (4-bromo-2-formylphenoxy)acetate Workup->Product

Caption: Decision tree for solvent selection and troubleshooting incomplete conversion in Williamson Ether Synthesis.

Mechanistic Pathway & Side Reactions

Understanding the "why" behind the failure modes.

Mechanism Phenol 5-Bromosalicylaldehyde Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Target Target Ether (Product) Phenoxide->Target SN2 Attack Side2 Side Reaction: Aldol Condensation Phenoxide->Side2 High Temp/Strong Base AlkylHalide Methyl Bromoacetate (Electrophile) AlkylHalide->Target Side1 Side Reaction: Ester Hydrolysis Target->Side1 Water/OH-

Caption: Mechanistic pathway highlighting the SN2 attack and critical side reaction risks (Hydrolysis/Condensation).[2]

🟣 Module 4: Analytical Validation

User Issue: "How do I confirm I have the right product and not the acid?"

Data Table: Key Analytical Markers

TechniqueSignalInterpretation
1H NMR (CDCl₃)

3.80 ppm (s, 3H)
Methyl Ester (-COOCH₃). Crucial: If this singlet is missing, you have hydrolyzed to the acid.
1H NMR (CDCl₃)

4.80 ppm (s, 2H)
Methylene (-OCH₂-). Confirms alkylation occurred.
1H NMR (CDCl₃)

10.4 ppm (s, 1H)
Aldehyde (-CHO). Ensure this proton is present; loss indicates oxidation/reduction.
IR Spectroscopy ~1750-1760 cm⁻¹Ester Carbonyl.
IR Spectroscopy ~1680-1690 cm⁻¹Aldehyde Carbonyl.

References

  • BenchChem. (2025).[2] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Choice. Retrieved from

  • Organic Syntheses. (2005). Synthesis of Methyl Azidoacetate and Derivatives (General Williamson Protocols). Organic Syntheses, Vol. 82, p. 134. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Methyl (4-bromo-2-formylphenoxy)acetate.[4] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-(4-bromophenoxy)acetate. Retrieved from

Sources

Optimization

identification of byproducts in Methyl (4-bromo-2-formylphenoxy)acetate synthesis

Part 1: Executive Technical Overview The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate typically proceeds via the Williamson ether synthesis, involving the -alkylation of 5-bromosalicylaldehyde with methyl bromoac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate typically proceeds via the Williamson ether synthesis, involving the


-alkylation of 5-bromosalicylaldehyde  with methyl bromoacetate  (or methyl chloroacetate) in the presence of a base (e.g., 

) and a polar aprotic solvent (e.g., DMF, Acetone, or Acetonitrile).

While this reaction is generally robust, users frequently encounter yield losses or purity issues due to three competing pathways:

  • Saponification: Hydrolysis of the methyl ester.

  • Cyclization: Intramolecular condensation leading to benzofuran derivatives.[1]

  • Incomplete Conversion: Residual phenolic starting material.

This guide provides a self-validating troubleshooting framework to identify and resolve these specific impurities.

Part 2: Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction and the divergence points for critical byproducts.

ReactionPathways SM 5-Bromosalicylaldehyde (Starting Material) SM->SM Incomplete Reaction (Low Eq. Base) Intermediate O-Alkylation Transition State SM->Intermediate + Base, Solvent Reagent Methyl Bromoacetate Reagent->Intermediate Product Methyl (4-bromo-2-formylphenoxy)acetate (Target) Intermediate->Product Standard Path (Kinetic Control) Impurity_Acid Byproduct A: Acid Impurity (Hydrolysis) Product->Impurity_Acid Excess Water/Base (Saponification) Impurity_Benzo Byproduct B: Benzofuran Derivative (Cyclization) Product->Impurity_Benzo High Temp (>100°C) (Intramolecular Condensation)

Caption: Figure 1. Reaction scheme showing the target synthesis and competitive pathways leading to hydrolysis (Acid) and cyclization (Benzofuran) impurities.

Part 3: Troubleshooting & Identification Guide

Scenario 1: The "Disappearing" Methyl Group

Symptom: The product precipitates as a solid but has poor solubility in organic solvents (e.g.,


), or the proton NMR shows a loss of the methyl singlet.
Diagnosis: Hydrolysis to (4-bromo-2-formylphenoxy)acetic acid. 
Mechanism:  Presence of water in the solvent (DMF/Acetone) or excessive reaction time with carbonate bases leads to saponification of the ester.
  • Analytical Confirmation (NMR):

    • Target: Check for a singlet at

      
       3.80 ppm (
      
      
      
      ).
    • Impurity: Absence of the 3.80 ppm peak. Appearance of a broad singlet

      
       ppm (Carboxylic Acid -OH).
      
  • Corrective Action:

    • Dry solvents over molecular sieves (3Å or 4Å) before use.

    • Switch to a milder base like

      
       in Acetone (reflux) rather than 
      
      
      
      in DMF, as high polarity/basicity accelerates hydrolysis.
Scenario 2: The "Silent" Aldehyde

Symptom: The product is isolated, but the characteristic aldehyde smell is absent, and the material has a higher melting point than expected. Diagnosis: Cyclization to Methyl 5-bromobenzofuran-2-carboxylate. Mechanism: Under high thermal stress (e.g., refluxing DMF >120°C), the active methylene group (


) undergoes an intramolecular aldol-type condensation with the aldehyde (

), followed by dehydration.
  • Analytical Confirmation (NMR):

    • Target: Aldehyde proton at

      
       10.3-10.5 ppm (
      
      
      
      ).
    • Impurity: Complete disappearance of the aldehyde peak.

    • Secondary Check: The methylene doublet/singlet at

      
       4.8 ppm disappears and is replaced by an aromatic singlet (H-3 of benzofuran) around 7.5 ppm.
      
  • Corrective Action:

    • Lower reaction temperature. Maintain

      
      .
      
    • Avoid strong bases (e.g., NaH) which promote the enolate formation required for cyclization.

Scenario 3: The Sticky Yellow Solid

Symptom: Crude material is sticky/oily and TLC shows a spot moving just above the baseline or co-eluting with the product. Diagnosis: Unreacted 5-Bromosalicylaldehyde (Starting Material). Mechanism: Incomplete conversion due to base insolubility or "stalling" due to potassium bromide surface passivation.

  • Analytical Confirmation (Colorimetric):

    • Test: Dissolve a small amount in ethanol and add a drop of

      
       solution.
      
    • Result: A violet/purple color indicates free phenolic -OH (Starting Material). The product (ether) will not change color.

  • Analytical Confirmation (NMR):

    • Target: Look for the phenolic -OH at

      
       11.0 ppm.
      
    • Differentiation: The aldehyde proton of the SM is usually slightly shielded (

      
       9.8 ppm) compared to the product (
      
      
      
      10.4 ppm).
  • Corrective Action:

    • Add a catalytic amount of Sodium Iodide (Finkelstein condition) to activate the chloro/bromoacetate.

    • Grind the

      
       to a fine powder to increase surface area.
      

Part 4: Analytical Reference Data

Use the table below to interpret crude NMR data (


, 400 MHz).
ComponentFunctional GroupChemical Shift (

ppm)
MultiplicityIntegral
Target Product Aldehyde (-CHO)10.3 - 10.5 Singlet1H
Methylene (-OCH2-)4.7 - 4.8 Singlet2H
Methyl Ester (-OCH3)3.80 Singlet3H
SM (Impurity) Phenolic -OH10.9 - 11.2 Singlet1H
Aldehyde (-CHO)9.8 - 9.9Singlet1H
Benzofuran (Impurity) Aldehyde (-CHO)ABSENT N/A0H
Furan Ring Proton (H-3)7.4 - 7.6Singlet1H
Acid (Impurity) Methyl Ester (-OCH3)ABSENT N/A0H
Carboxylic Acid (-COOH)> 11.0Broad1H

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Methyl Chloroacetate instead of Methyl Bromoacetate? A: Yes, but the reaction rate will be significantly slower.

  • Recommendation: If using the chloro-derivative, add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) as a catalyst. This generates the more reactive iodide in situ (Finkelstein reaction).

Q: Why does my reaction turn dark black? A: A dark color often indicates oxidation of the aldehyde or polymerization of the salicylaldehyde under basic conditions.

  • Solution: Degas your solvent with Nitrogen/Argon for 15 minutes prior to adding the base. Ensure the reaction is kept under an inert atmosphere.

Q: How do I remove the unreacted aldehyde without column chromatography? A: You can wash the organic layer with dilute NaOH (0.1 M) or Sodium Bisulfite (


) .
  • Caution: The ester group in the product is sensitive. Rapid, cold washing with dilute NaOH is possible, but bisulfite adduct formation (solid precipitate) is safer for removing the aldehyde impurity, though it may also trap the product. A better approach is usually recrystallization from Ethanol/Hexane if the impurity level is low (<5%).

References

  • Organic Syntheses. (1953). o-Formylphenoxyacetic Acid. Coll. Vol. 3, p.46.

  • Royal Society of Chemistry. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Organic & Biomolecular Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 883085, Methyl (4-bromo-2-formylphenoxy)acetate.

  • WuXi Biology. (2024). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.

Sources

Troubleshooting

Technical Support Center: Managing Elimination Side Reactions with Alkyl Halides

Welcome to the technical support center for managing substitution and elimination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing substitution and elimination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of competing elimination side reactions when working with alkyl halides. Here, we provide in-depth, mechanistically-grounded troubleshooting advice and practical protocols to help you maximize the yield of your desired substitution products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the competition between nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.

Q1: What is the fundamental difference between substitution and elimination reactions?

A1: Both reaction classes involve an alkyl halide substrate and an electron-rich species (a nucleophile or a base).[1] In a nucleophilic substitution reaction, the nucleophile attacks the electrophilic carbon atom, replacing the leaving group.[2] In an elimination reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, resulting in the formation of a double bond (an alkene).[2][3]

Q2: What is the difference between nucleophilicity and basicity, and why is it critical?

A2: While often related, these terms describe distinct chemical properties.

  • Basicity is a thermodynamic property that measures a species' ability to accept a proton (H+).[4] It is an equilibrium concept, often quantified by the pKa of the conjugate acid.[5]

  • Nucleophilicity is a kinetic property that measures the rate at which a species attacks an electrophilic carbon atom.[4][6]

This distinction is critical because some reagents are strong bases but poor nucleophiles (often due to steric hindrance), while others are strong nucleophiles but weak bases.[7][8] The balance between these two properties in your reagent is a primary determinant of the reaction outcome.

Q3: How does the structure of the alkyl halide (primary, secondary, tertiary) affect the reaction pathway?

A3: The substrate structure is arguably the most important factor in determining the reaction mechanism.[9][10]

  • Primary (1°) Halides: These are unhindered and strongly favor the SN2 pathway.[8][10] They cannot form stable carbocations, so SN1/E1 reactions are highly unlikely.[9][10] E2 can occur if a strong, sterically hindered base is used.[10][11]

  • Secondary (2°) Halides: This is where the most competition occurs. All four pathways (SN1, SN2, E1, E2) are possible, and the outcome is highly dependent on the reaction conditions (nucleophile/base strength, solvent, temperature).[9][10]

  • Tertiary (3°) Halides: These are too sterically hindered for the SN2 backside attack.[9] They readily form stable carbocations, favoring SN1 and E1 pathways. With a strong base, the E2 mechanism will dominate.[8][10][12]

Q4: What is the effect of temperature on the ratio of substitution to elimination products?

A4: Higher temperatures generally favor elimination over substitution.[13][14] Elimination reactions result in an increase in the number of molecules in the system, which is an entropically favored process. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. Therefore, to minimize elimination, reactions should typically be run at lower temperatures.[15][16]

Q5: How does the choice of solvent influence the outcome?

A5: The solvent plays a crucial role by stabilizing transition states and intermediates and by modulating the reactivity of the nucleophile/base.[17]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and are excellent at solvating both cations and anions. They stabilize carbocation intermediates, thus favoring SN1 and E1 pathways.[18][19][20] They can also solvate and "cage" strong nucleophiles through hydrogen bonding, reducing their nucleophilicity and thus disfavoring the SN2 pathway.[17][19]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have dipoles but lack acidic protons. They are good at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive.[17][21] This enhances nucleophilicity, making them ideal for SN2 reactions.[15][19][22]

Q6: What constitutes a good leaving group?

A6: A good leaving group is a species that is stable on its own after detaching from the substrate.[3] This stability is directly related to its basicity; good leaving groups are weak bases .[11][23] For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ >> F⁻.[3][18] This is because iodide (I⁻) is the largest and most polarizable ion, and it is the conjugate base of a very strong acid (HI).[3]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common issues involving unwanted elimination reactions.

Issue 1: My primary (1°) alkyl halide is giving a significant amount of elimination product.

This is an uncommon but problematic scenario, as 1° halides strongly prefer the SN2 pathway.[10]

Potential CauseTroubleshooting StepExpected Outcome & Mechanistic Rationale
Use of a Strong, Sterically Hindered Base Switch to a good nucleophile that is a weak base (e.g., NaI, NaCN, NaN₃, RSNa).[8][15]Favors SN2 Pathway. Bulky bases (e.g., potassium tert-butoxide, KOtBu) are too large to efficiently access the electrophilic carbon for an SN2 attack.[7][11] However, they can easily abstract a less-hindered beta-proton, promoting the E2 reaction.[12] A smaller, less basic nucleophile will preferentially attack the carbon.
High Reaction Temperature Lower the reaction temperature. If possible, run the reaction at room temperature or below (e.g., 0 °C).[15][16]Reduces the Rate of the E2 Reaction. Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature changes.[15] Lowering the temperature will disproportionately slow down the E2 pathway.
Concentrated Solution of Base/Nucleophile Use a more dilute solution of the nucleophile.Decreases the Rate of Bimolecular Elimination. The E2 reaction rate is dependent on the concentration of both the substrate and the base. Lowering the base concentration can help disfavor the bimolecular E2 pathway relative to SN2.
Issue 2: My secondary (2°) alkyl halide is primarily undergoing elimination instead of the desired substitution.

This is the most common area of competition. The choice between SN2 and E2 is particularly sensitive here.[9]

Potential CauseTroubleshooting StepExpected Outcome & Mechanistic Rationale
Using a Strong, Unhindered Base Use a good nucleophile that is a weak base (e.g., NaN₃, RSNa, NaCN).[8] For conversion to an alcohol, consider a two-step sequence via an acetate intermediate (using NaOAc, a weak base) followed by hydrolysis.Promotes SN2 over E2. Strong, unhindered bases like hydroxide (OH⁻) or alkoxides (RO⁻) are highly effective at promoting E2 reactions with 2° halides.[24][25] Switching to a reagent that is a better nucleophile than it is a base is the most effective strategy.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Favors Substitution. As with primary halides, heat favors elimination.[13][16] Minimizing heat is critical for maximizing the SN2 product with secondary substrates.
Use of a Polar Protic Solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone).[15][19]Increases the Effectiveness of the Nucleophile for SN2. Aprotic solvents enhance the nucleophilicity of the reagent by not solvating the anion as strongly, making it more reactive and better able to compete in an SN2 pathway.[17][19][26] Protic solvents can favor elimination.[15]
Issue 3: My tertiary (3°) alkyl halide is giving a mix of SN1 and E1 products, and I want to favor substitution.

For tertiary halides, the competition is between the unimolecular SN1 and E1 pathways, as both proceed through a common carbocation intermediate.[27]

Potential CauseTroubleshooting StepExpected Outcome & Mechanistic Rationale
High Reaction Temperature Run the reaction at a lower temperature.[14]Favors SN1 over E1. Both reactions proceed through the same rate-determining step (carbocation formation). The subsequent product-determining step (nucleophilic attack vs. proton abstraction) is influenced by temperature. The elimination pathway (E1) is more entropically favored and thus benefits more from increased heat.[16][28]
Nature of the Solvent/Nucleophile Use a good, non-basic nucleophile in high concentration. For solvolysis reactions (where the solvent is the nucleophile), consider using a less basic solvent if possible.Increases Probability of Nucleophilic Attack. After the carbocation forms, it can either be trapped by a nucleophile (SN1) or be deprotonated by a base (E1). Increasing the concentration of a non-basic nucleophile can favor the SN1 pathway by Le Châtelier's principle.
Part 3: Visualizing the Decision Process

Making an informed decision requires weighing multiple factors. The following workflow provides a logical path for predicting the most likely reaction outcome and choosing conditions to favor substitution.

G sub Substrate Structure? p1 Primary (1°) sub->p1 s1 Secondary (2°) sub->s1 t1 Tertiary (3°) sub->t1 reagent Nucleophile / Base? strong_nuc Strong Nucleophile, Weak Base (I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) reagent->strong_nuc strong_base Strong, Hindered Base (t-BuO⁻) reagent->strong_base strong_unhindered Strong Nucleophile, Strong Base (HO⁻, RO⁻) reagent->strong_unhindered weak_nuc Weak Nucleophile, Weak Base (H₂O, ROH) reagent->weak_nuc conditions Conditions? p1->reagent p1->strong_unhindered s1->reagent t1->reagent sn2 SN2 Dominant strong_nuc->sn2 e2 E2 Dominant strong_base->e2 strong_unhindered->sn2 strong_unhindered->e2 From 3° sn2_e2 SN2 / E2 Competition strong_unhindered->sn2_e2 From 2° sn1_e1 SN1 / E1 Competition weak_nuc->sn1_e1 From 2°/3° solvent Polar Aprotic Solvent? sn2_e2->solvent temp Low Temp? sn1_e1->temp sn1 sn1 temp->sn1 Yes e1 e1 temp->e1 No solvent->sn2 Yes solvent->e2 No

Caption: Decision workflow for predicting reaction outcomes.

Part 4: Experimental Protocols
General Protocol for Favoring SN2 in a Reaction of a Secondary Alkyl Halide

This protocol is designed to maximize the yield of the substitution product while minimizing the E2 byproduct when starting with a challenging secondary alkyl halide.

1. Reagent Selection & Preparation:

  • Substrate: Secondary alkyl halide (e.g., 2-bromobutane).
  • Nucleophile: Choose a good nucleophile that is a weak base. For this example, we will use sodium azide (NaN₃).[8]
  • Solvent: Select a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[15][19] Ensure the solvent is anhydrous.

2. Reaction Setup:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the secondary alkyl halide (1.0 equivalent) in the chosen polar aprotic solvent.
  • In a separate flask, dissolve the nucleophile (e.g., NaN₃, 1.1-1.5 equivalents) in the solvent. A slight excess of the nucleophile can help drive the reaction to completion.

3. Temperature Control (Critical Step):

  • Cool the flask containing the alkyl halide solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to disfavor the E2 pathway.[15][16]

4. Nucleophile Addition:

  • Add the nucleophile solution to the stirred alkyl halide solution dropwise over 15-30 minutes using an addition funnel. A slow addition helps to control any potential exotherm.

5. Monitoring the Reaction:

  • Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. The optimal temperature will depend on the substrate's reactivity.
  • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

6. Workup and Purification:

  • Once the reaction is complete, quench the reaction by pouring the mixture into water.
  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
  • Concentrate the solution under reduced pressure and purify the crude product using flash column chromatography or distillation to isolate the desired substitution product.
Part 5: Quick Reference Tables
Table 1: Summary of Factors Influencing SN/E Competition
FactorFavors SN1 / E1Favors SN2Favors E2
Substrate 3° > 2° (Resonance stabilized)[10]Methyl > 1° > 2°[8]3° > 2° > 1°[18]
Nucleophile/Base Weak Base, Weak Nucleophile[8]Strong Nucleophile, Weak Base[8]Strong Base (especially hindered)[8][11]
Solvent Polar Protic[18][19]Polar Aprotic[19][21]Less critical, but strong bases are often used in the conjugate acid as solvent (e.g., EtO⁻ in EtOH)
Temperature Higher Temp favors E1 over SN1[16][28]Lower Temperature[13]Higher Temperature[13][16]
Leaving Group Good (I, Br, OTs)[11][23]Good (I, Br, OTs)[11][23]Good (I, Br, OTs)[11][23]
Table 2: Classification of Common Reagents
CategoryExamplesPreferred Reaction (with 2° Halide)
Good Nucleophiles, Weak Bases I⁻, Br⁻, RS⁻, CN⁻, N₃⁻, RCOO⁻[8]SN2
Strong Bases, Good Nucleophiles HO⁻, CH₃O⁻, CH₃CH₂O⁻[8]E2 major, SN2 minor[24]
Strong, Sterically Hindered Bases Potassium tert-butoxide (t-BuOK), LDA[11]E2
Weak Nucleophiles, Weak Bases H₂O, ROH, RSH[8]SN1 / E1 (solvolysis)
References
  • Graul, S. T., & Squires, R. R. (1990). Gas-Phase SN2 and E2 Reactions of Halides. Journal of the American Chemical Society, 112(7), 2517–2529. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Oreate AI Blog. (2025, December 31). Decoding SN1, SN2, E1, and E2 Reactions: A Comprehensive Guide. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Falceto, A., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

  • Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions. [Link]

  • LibreTexts Chemistry. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Master Organic Chemistry. (2025, November 17). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. [Link]

  • Falceto, A., et al. (2022, March 2). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ResearchGate. [Link]

  • Falceto, A., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications. [Link]

  • Clark University. Nucleophilic substitution vs. elimination reactions. [Link]

  • Yang, L., et al. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2022, September 24). A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]

  • Michigan State University Department of Chemistry. Nucleophilicity and Basicity Factors in Organic Reactions. [Link]

  • Organic Chemistry Tutor. (2021). SN1, SN2, E1, E2 Predictive Model: How to Decide Which Mechanism We Have. [Link]

  • LibreTexts Chemistry. (2021, December 15). Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • The Organic Chemistry Tutor. Nucleophilicity vs Basicity. [Link]

  • Moodle@Units. Alkyl Halides. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • LibreTexts Chemistry. (2021). 8.6. Assessing SN1, SN2, E1, E2: Which will happen?. [Link]

  • Khan Academy. Substitution and elimination reactions. [Link]

  • University of Calgary. Ch 8 : Substitution or Elimination ?. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Reddit. (2025, February 23). Choosing between e1, e2 sn1, and sn2 reactions. [Link]

  • LibreTexts Chemistry. (2021, December 15). SN1 vs SN2. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • ChemTalk. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. [Link]

  • Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]

  • LibreTexts Chemistry. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]

  • LibreTexts Chemistry. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Aromatic Ether Synthesis

Welcome to the technical support center for aromatic ether synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic ether synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying principles of solvent selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in the synthesis of aromatic ethers.

Q1: Why is solvent selection so critical for synthesizing aromatic ethers?

A1: The solvent is not merely a medium for the reactants; it actively influences the reaction's pathway, rate, and yield.[1] A solvent's properties—such as polarity, protic or aprotic nature, and boiling point—determine the solubility of reactants, the reactivity of the nucleophile, and the stability of intermediates or transition states.[1][2] An optimal solvent can dramatically increase yield by favoring the desired reaction mechanism (e.g., SN2 or SNAr) while suppressing side reactions like elimination or C-alkylation.[3][4]

Q2: What are the main differences between polar protic and polar aprotic solvents, and how do they affect my reaction?

A2: This is one of the most crucial distinctions in solvent selection for ether synthesis.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[5][6] They are excellent at solvating both cations and anions. However, by forming a hydrogen-bond "cage" around the anionic nucleophile (e.g., an alkoxide or phenoxide), they significantly reduce its nucleophilicity and slow down SN2 reactions.[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[5][6][8] They effectively solvate cations but leave the anion relatively "naked" and highly reactive.[4][9] This enhanced nucleophilicity makes polar aprotic solvents the preferred choice for many ether syntheses, particularly those following an SN2 mechanism like the Williamson ether synthesis.[3][4][6]

The diagram below illustrates how these solvent types interact differently with the nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Caged Nucleophile [Nu⁻] Solvent1 EtOH Caged Nucleophile->Solvent1 H-Bond Solvent2 EtOH Caged Nucleophile->Solvent2 H-Bond Solvent3 EtOH Caged Nucleophile->Solvent3 H-Bond Solvent4 EtOH Caged Nucleophile->Solvent4 H-Bond Result1 Reduced Nucleophilicity (Slower SN2 Reaction) Naked Nucleophile [Nu⁻] Cation [M⁺] Solvent5 DMSO Cation->Solvent5 Solvation Solvent6 DMSO Cation->Solvent6 Solvation Solvent7 DMSO Cation->Solvent7 Solvation Result2 Enhanced Nucleophilicity (Faster SN2 Reaction)

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q3: Which solvents are best for a Williamson ether synthesis of an alkyl aryl ether?

A3: For the classic Williamson ether synthesis, which is an SN2 reaction, polar aprotic solvents are strongly recommended.[3][4]

  • Excellent Choices: N,N-Dimethylformamide (DMF) and acetonitrile are particularly common and effective because they increase the reaction rate by making the phenoxide nucleophile more available.[3] Dimethyl sulfoxide (DMSO) is also highly effective and can accelerate reactions significantly.[10][11][12][13]

  • Good Choices: Tetrahydrofuran (THF) and diethyl ether are common choices, especially when using strong bases like sodium hydride (NaH) to generate the alkoxide in situ.[10]

  • Avoid: Protic solvents like ethanol or water, and apolar solvents, tend to slow the reaction rate significantly.[3] While using the parent alcohol of the alkoxide as a solvent is a classic method, it is generally less efficient than using a polar aprotic solvent.[10]

Q4: I'm performing an Ullmann condensation to make a diaryl ether. What kind of solvent should I use?

A4: Traditional Ullmann condensations are copper-catalyzed reactions that often require harsh conditions.[14][15] Therefore, the solvent must be able to withstand high temperatures.

  • Typical Solvents: High-boiling, polar solvents are required. Common choices include N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[14]

  • Temperature: These reactions often require temperatures exceeding 210 °C, although modern catalyst systems are enabling milder conditions.[14] In some cases with activated substrates, reactions can proceed at temperatures as low as 70 °C in NMP.[16]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Aromatic Ether

Q: I've set up my Williamson ether synthesis, but after workup, I have a very low yield of my product. What could be the cause?

A: Low yield is a common problem that can often be traced back to solvent and reagent quality. Here's a troubleshooting workflow.[17][18]

  • Check for Water Contamination: The Williamson synthesis is highly sensitive to moisture.[18] Alkoxides and phenoxides are strong bases that will be quenched by any water present in the solvent or on the glassware.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. If you are unsure of your solvent quality, it should be purified.[17][19] For ethers like THF, it's also critical to test for and remove explosive peroxides before distillation.[19]

  • Re-evaluate Your Solvent Choice: As discussed, your choice of solvent has a massive impact on the reaction rate.

    • Solution: If you are using a protic or apolar solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to increase the rate.[3][4] A solvent screening might be necessary to find the optimal choice for your specific substrates.[20][21]

  • Consider Phase-Transfer Catalysis (PTC): If your phenoxide salt has poor solubility in the organic solvent, the reaction will be slow.

    • Solution: Introduce a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[22][23] This allows you to use a biphasic system (e.g., an inexpensive nonpolar solvent and water) where the catalyst transports the nucleophile into the organic phase to react.[23][24][25] This is a common and effective technique in industrial syntheses.[3]

Caption: Decision workflow for troubleshooting low yield based on solvent choice.

Problem 2: Competing Elimination (E2) Side Reaction

Q: My main byproduct is an alkene instead of the desired ether. How can my choice of solvent help minimize this?

A: The formation of an alkene indicates a competing E2 elimination reaction. This is common when using secondary or tertiary alkyl halides, as alkoxides are strong bases.[3][4]

  • Solvent Polarity: Polar aprotic solvents are generally preferred for SN2 reactions as they enhance nucleophilicity.[4] While this also benefits the SN2 pathway over E2, other factors are more critical.

  • Substrate Structure is Key: The most important factor is the structure of your alkylating agent. The Williamson synthesis works best with methyl and primary alkyl halides.[3][4][10]

    • Solution: If possible, reverse your synthetic strategy. Instead of using a phenoxide with a secondary alkyl halide, use the corresponding secondary alcohol to form an alkoxide and react it with a primary alkyl halide (e.g., methyl iodide).

  • Temperature Control: Higher temperatures favor elimination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] Typical temperatures for Williamson synthesis are between 50-100 °C.[3][4] Monitor the reaction closely to avoid prolonged heating.[18]

Problem 3: C-Alkylation of the Aromatic Ring

Q: I'm seeing byproducts from alkylation on the aromatic ring instead of the oxygen. Why is this happening?

A: A phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions. The solvent plays a key role in directing this selectivity.

  • Cause: Solvents that strongly associate with the oxygen atom of the phenoxide can leave the ring's carbon atoms more exposed and nucleophilic.

  • Solution:

    • Favor Polar Aprotic Solvents: Solvents like DMF and DMSO, which solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the phenoxide oxygen relatively free, generally favor O-alkylation.

    • Avoid Protic Solvents: Protic solvents can hydrogen-bond with the phenoxide oxygen, potentially increasing the likelihood of C-alkylation, although this effect can be complex and substrate-dependent.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Solvent Purification (THF)

Disclaimer: Always consult standard laboratory safety procedures. Distillation of ethers can be hazardous due to peroxide formation.

  • Peroxide Test: Before proceeding, test the THF for peroxides using commercial test strips or the potassium iodide method. If peroxides are present, they must be removed by passing the solvent through a column of activated alumina or by washing with an aqueous ferrous sulfate solution.[19][26]

  • Pre-drying: If the solvent has a high water content, pre-dry it by letting it stand over molecular sieves (3Å or 4Å) for 24-48 hours.[27]

  • Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Drying Agent: In the distillation flask, add sodium wire or benzophenone and sodium to the pre-dried THF. The benzophenone will form a deep blue or purple ketyl radical anion when the solvent is anhydrous and oxygen-free.[26]

  • Distillation: Gently reflux the THF under an inert atmosphere until the characteristic blue/purple color persists. Distill the solvent directly into a dry collection flask containing an inert atmosphere.[27]

  • Storage: Store the purified, anhydrous solvent in a sealed flask under nitrogen or argon, preferably over activated molecular sieves to maintain dryness.[27]

Protocol 2: Model Williamson Synthesis of Phenyl Methyl Ether (Anisole)
  • Reagent Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) via syringe to dissolve the phenol.[28]

  • Base Addition: Cool the solution in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (approx. 30-60 minutes), indicating the formation of sodium phenoxide.

  • Alkylating Agent: Slowly add methyl iodide (1.2 eq) to the solution via syringe.[28]

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water.[28] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[28]

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[28] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Section 4: Quick Reference Tables

Table 1: Properties of Common Solvents for Aromatic Ether Synthesis
SolventFormulaTypeBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic153.036.713.86
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic189.046.684.10
Acetonitrile (MeCN)C₂H₃NPolar Aprotic81.637.503.44
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic66.07.581.75
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar Aprotic202.032.204.09
AcetoneC₃H₆OPolar Aprotic56.320.702.69
Polar Protic
WaterH₂OPolar Protic100.080.101.87
EthanolC₂H₅OHPolar Protic78.324.551.66
MethanolCH₃OHPolar Protic64.732.702.87
Nonpolar/Apolar
TolueneC₇H₈Nonpolar110.62.380.31
Diethyl EtherC₄H₁₀ONonpolar34.54.331.15
HexaneC₆H₁₄Nonpolar68.71.880.08

Data compiled from various sources.[29][30][31]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Cambridge University Press. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285. [Link]

  • Olofsson, B., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(7), 1766-1769. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Books. (2024, August 16).
  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. [Link]

  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78, 423-429. [Link]

  • ChemistryScore. Protic vs. Aprotic Solvents. [Link]

  • Oregon State University. Physical properties of some common organic solvents. [Link]

  • ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link]

  • MacMillan Group, Princeton University. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Ghavami, R., & Zahedi, M. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 27(6), 467-474. [Link]

  • VIVA DIFFERENCES. (2024, January 15). Difference Between Protic And Aprotic Solvents. [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879. [Link]

  • 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.). [Link]

  • gChem. SNAr Comparative Reaction. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Kondratov, S. A. (1985). The Ullmann Ether Condensation. Russian Chemical Reviews, 54(6), 566-582. [Link]

  • Conticello, C., et al. (2001). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Tetrahedron Letters, 42(37), 6523-6526. [Link]

  • SynArchive. Ullmann Condensation. [Link]

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Troubleshooting

monitoring the progress of reactions involving Methyl (4-bromo-2-formylphenoxy)acetate by TLC

Ticket ID: TLC-MBFPA-001 Status: Open Agent: Senior Application Scientist Subject: Technical Guide for TLC Monitoring of Methyl (4-bromo-2-formylphenoxy)acetate Executive Summary & Molecule Profile This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TLC-MBFPA-001 Status: Open Agent: Senior Application Scientist Subject: Technical Guide for TLC Monitoring of Methyl (4-bromo-2-formylphenoxy)acetate

Executive Summary & Molecule Profile

This guide addresses the specific challenges of monitoring reactions involving Methyl (4-bromo-2-formylphenoxy)acetate . This molecule is a trifunctional intermediate containing an aryl bromide , an aldehyde , and a methyl ester . Its synthesis typically involves the alkylation of 5-bromosalicylaldehyde.

Molecule Profile:

  • Core Structure: Phenol ether linkage.

  • Key Functional Groups:

    • Aldehyde (-CHO): UV active, reactive to hydrazine stains.

    • Methyl Ester (-COOMe): Moderately polar, susceptible to hydrolysis.

    • Aryl Bromide (-Br): UV active, heavy atom effect.

  • TLC Behavior: The molecule is moderately polar.[1] It typically migrates higher than free acids but lower than simple hydrocarbons.

Quick Reference: Standard Operating Procedures (SOP)
A. Mobile Phase Selection
Solvent SystemRatio (v/v)Application
Hexane : Ethyl Acetate 3:1 to 4:1 Standard. Good starting point for monitoring alkylation reactions.
Toluene : Ethyl Acetate 9:1 High Resolution. Use if the product co-elutes with starting material (salicylaldehyde derivatives).
DCM : Methanol 98:2 Polar Shift. Use if the product is stuck at the baseline or if monitoring hydrolysis to the acid.
B. Visualization Methods
MethodSensitivitySpecificityMechanism
UV (254 nm) HighLowAromatic ring absorption (Quenching).
2,4-DNP Stain HighHigh (Aldehyde)Forms orange/red hydrazone precipitate.
Ferric Chloride (FeCl₃) MediumHigh (Phenol)Detects unreacted starting material (5-bromosalicylaldehyde).
Detailed Monitoring Protocols
Protocol 1: Monitoring the Synthesis (Alkylation)

Context: Reaction of 5-bromosalicylaldehyde with methyl bromoacetate.

  • Baseline Setup: Prepare a TLC plate (Silica Gel 60 F₂₅₄) with three lanes:

    • Lane 1: Starting Material (SM) - 5-bromosalicylaldehyde.

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Run in Hexane:EtOAc (3:1) .

  • Analysis Logic:

    • SM (Phenol): Due to intramolecular hydrogen bonding, salicylaldehydes run surprisingly high (

      
      ).
      
    • Product (Ether/Ester): The alkylation breaks the intramolecular H-bond but adds a polar ester group. The product often runs slightly lower or very close to the SM in non-polar solvents.

    • Differentiation: If spots overlap, use the FeCl₃ stain .

      • SM Spot: Turns colored (purple/violet)

        
         Positive for Phenol.
        
      • Product Spot: No color change

        
         Negative for Phenol.
        
Protocol 2: Monitoring Downstream Coupling (Suzuki/Heck)

Context: Reacting the Aryl Bromide.

  • Mobile Phase: Shift to Hexane:EtOAc (2:1) as coupling products (biaryls) are often more conjugated but potentially less polar if lipophilic groups are added.

  • Visualization: Use UV (254 nm). The product will likely have a different fluorescence intensity or shade (e.g., blue fluorescence at 365 nm) due to extended conjugation.

Visualization & Logic Workflow

The following diagram illustrates the decision-making process for identifying spots on the TLC plate.

TLC_Logic Start Develop TLC Plate (Hexane:EtOAc 3:1) UV_Check Visualize under UV (254nm) Start->UV_Check Count_Spots How many spots in Reaction Mix? UV_Check->Count_Spots Single Single Spot Count_Spots->Single 1 Main Spot Multiple Multiple Spots Count_Spots->Multiple >1 Spots DNP_Stain Dip in 2,4-DNP Stain Single->DNP_Stain FeCl3_Stain Dip in FeCl3 Stain Multiple->FeCl3_Stain Result_Aldehyde Orange/Red Spot? (Aldehyde Present) DNP_Stain->Result_Aldehyde Result_Phenol Purple/Violet Spot? (Unreacted SM) FeCl3_Stain->Result_Phenol Conclusion_Prod Target Product Identified (Aldehyde+, Phenol-) Result_Aldehyde->Conclusion_Prod Yes Result_Phenol->Conclusion_Prod No (New Spot) Conclusion_SM Incomplete Reaction (Phenol+) Result_Phenol->Conclusion_SM Yes

Caption: Workflow for differentiating Methyl (4-bromo-2-formylphenoxy)acetate from starting materials using specific stains.

Troubleshooting Center (FAQ)

Q1: My Starting Material (SM) and Product spots are co-eluting. How do I separate them?

  • Diagnosis: 5-bromosalicylaldehyde (SM) has a strong intramolecular hydrogen bond, making it less polar than typical phenols. The product has a polar ester group. Their net polarity is often similar in Hexane/EtOAc.

  • Solution: Switch to Toluene:Ethyl Acetate (9:1) . Toluene interacts differently with the aromatic rings (

    
     interactions) and often resolves this specific pair better than alkanes. Alternatively, perform a "2D TLC": Run the plate in Hexane:EtOAc, dry it, rotate 90°, and run in DCM.
    

Q2: I see a "ghost spot" at the baseline that wasn't there before. What is it?

  • Diagnosis: This is likely the carboxylic acid derivative .

    • Cause A (Oxidation):[2] The aldehyde group (-CHO) has oxidized to -COOH.

    • Cause B (Hydrolysis): The methyl ester (-COOMe) has hydrolyzed to the acid.

  • Verification: Spot the plate and expose it to ammonia vapor before running. If the spot stays at the baseline while others move, it is likely the acidic byproduct.

Q3: The product spot disappears or streaks when I use an Iodine chamber.

  • Diagnosis: Iodine is an oxidizing agent. While useful for general detection, it can react with the aldehyde group or the activated aromatic ring, leading to decomposition on the silica surface.

  • Solution: Rely on UV (254 nm) and 2,4-DNP or Anisaldehyde stains instead of Iodine.

Q4: My product yield is low, and TLC shows SM remaining despite long reaction times.

  • Technical Insight: The alkylation of salicylaldehydes is sensitive to the base used. If using Potassium Carbonate (

    
    ), ensure it is anhydrous and the solvent (acetone or DMF) is dry. Water inhibits the phenoxide formation.
    
  • TLC Tip: Check the pH of your aqueous workup. If you acidify too strongly, you might hydrolyze the ester. Spot the organic layer before and after workup to ensure the product survived the extraction.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for TLC visualization reagents and solvent selection principles).
  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry. Available at: [Link] (Authoritative source for DNP and FeCl3 stain preparation).

  • PubChem. "Methyl (4-bromo-2-formylphenoxy)acetate - Compound Summary." National Library of Medicine. Available at: [Link] (Verification of functional groups and structure).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

Case ID: SC-MBFPA-001 Status: Active Support Tier: Level 3 (Process Development & Scale-Up) Subject: Optimization, Safety, and Troubleshooting for Kilogram-Scale Synthesis Executive Summary This guide addresses the scale...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-MBFPA-001 Status: Active Support Tier: Level 3 (Process Development & Scale-Up) Subject: Optimization, Safety, and Troubleshooting for Kilogram-Scale Synthesis

Executive Summary

This guide addresses the scale-up challenges for synthesizing Methyl (4-bromo-2-formylphenoxy)acetate via the Williamson ether synthesis. The reaction involves the alkylation of 5-bromosalicylaldehyde with methyl bromoacetate using a solid base (typically


).

While the chemistry is elementary (SN2), the scale-up introduces critical bottlenecks:

  • Mass Transfer: Heterogeneous kinetics due to the solid inorganic base.

  • Solvent Trapping: Difficulty removing polar aprotic solvents (DMF/NMP) without causing product degradation.

  • Safety: Managing the severe lachrymatory nature of methyl bromoacetate.

  • Impurity Control: Preventing ester hydrolysis and aldehyde oxidation.

Module 1: The "Golden Batch" Protocol

Standardized methodology for 1.0 kg scale-up. Do not deviate without change control.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Attribute
5-Bromosalicylaldehyde Limiting Reagent1.0Purity >98%; <0.5% water content.
Methyl Bromoacetate Alkylating Agent1.1 - 1.2Severe Lachrymator. Handle in closed system.[1][2]
Potassium Carbonate (

)
Base1.5 - 2.0Milled/Micronized. Particle size drives reaction rate.
DMF (Dimethylformamide) Solvent5-7 VolAnhydrous (Water <0.05%).
Toluene/Heptane Work-up SolventN/AUsed for azeotropic removal of DMF.[3]
Step-by-Step Workflow
  • System Prep: Ensure reactor is clean, dry, and under a nitrogen sweep.

  • Charging: Charge DMF and 5-bromosalicylaldehyde. Agitate until dissolved.

  • Base Addition: Add milled

    
    . Note: The mixture will become a slurry. Ensure impeller design (e.g., pitched blade) supports solid suspension.
    
  • Alkylation: Add methyl bromoacetate dropwise over 60–90 minutes. Maintain internal temperature (Ti) between 20–30°C .

    • Why? Rapid addition causes an exotherm, increasing risk of dialkylation or hydrolysis.

  • Reaction: Heat to 50–60°C. Monitor by HPLC/TLC until starting material <1.0%.

  • Quench & Isolation:

    • Cool to 20°C.

    • Pour mixture into 10 volumes of ice-water (precipitates the product).

    • Filter solids.[4]

    • Crucial Step: Wash filter cake with water (3x) to remove DMF and inorganic salts.

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to prevent ester degradation.

Module 2: Troubleshooting & FAQs
Category A: Reaction Stalled / Incomplete Conversion

Q: My reaction stalls at 80% conversion despite adding excess methyl bromoacetate. Why? A: This is a classic mass-transfer limitation, not a stoichiometry issue.

  • Root Cause: The surface of the

    
     particles has become coated with KBr (the byproduct), "passivating" the base.
    
  • The Fix:

    • Agitation: Increase impeller speed.

    • Particle Size: Use "milled" or "powdered" carbonate, not granular.

    • Catalyst: Add 1-5 mol% of Potassium Iodide (KI) or a phase transfer catalyst like TBAB . KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction) and helps solubilize the ions [1].

Category B: Impurity Profile

Q: I see a new peak at RRT 0.85. MS suggests it's the carboxylic acid. Where did it come from? A: You are observing the hydrolysis of the methyl ester.

  • Mechanism: Water + Base

    
     Hydroxide 
    
    
    
    Saponification of the ester.
  • Source: Wet DMF or wet

    
    .
    
  • Prevention:

    • Dry

      
       at 120°C overnight before use.
      
    • Ensure DMF water content is <0.05% (Karl Fischer titration).

    • Remediation:[5] If the acid is present, you can re-esterify using MeOH/H2SO4, but it is cleaner to recrystallize the crude solid from Methanol/Water to reject the acid.

Category C: Work-up & Isolation

Q: The product is oiling out instead of precipitating when I pour it into water. How do I fix this? A: "Oiling out" traps impurities and solvent.

  • Immediate Fix: Seed the mixture with pure crystals of the target compound while stirring rapidly. Cool the water to <5°C.

  • Alternative Work-up: If precipitation fails, extract into Ethyl Acetate.[6]

    • Warning: DMF partitions into EtOAc.[6] You MUST wash the organic layer with 5% Lithium Chloride (LiCl) solution.[3] LiCl coordinates with DMF, pulling it into the aqueous phase effectively [2].[3]

Module 3: Process Visualization
Workflow Diagram: Synthesis & Isolation

ReactionWorkflow Start Start: 5-Bromosalicylaldehyde + DMF BaseAdd Add Milled K2CO3 (Solid Suspension) Start->BaseAdd ReagentAdd Add Methyl Bromoacetate (Controlled Rate, 20-30°C) BaseAdd->ReagentAdd Reaction Heat to 50-60°C Monitor HPLC ReagentAdd->Reaction Check IPC: SM < 1.0%? Reaction->Check Check->Reaction No (Add 0.1 eq Reagent) Quench Quench into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove DMF/Salts) Quench->Filter Dry Vacuum Dry (<50°C) Filter->Dry

Caption: Process flow for the heterogeneous alkylation. Note the critical decision point at the IPC check to prevent work-up of incomplete reactions.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowConv Low Conversion Type->LowConv Stalled Rxn Impurity Impurity (Acid) Type->Impurity New Peak CheckStir Check Agitation/Mixing LowConv->CheckStir AddCat Add TBAI or KI CheckStir->AddCat If Mixing OK CheckWater Check Water Content Impurity->CheckWater Recryst Recrystallize (MeOH) CheckWater->Recryst Remediation

Caption: Decision matrix for addressing common scale-up deviations (stalled kinetics vs. impurity formation).

Module 4: Safety & Handling (Lachrymator Protocol)

Methyl bromoacetate is a potent lachrymator (tear gas agent).[1] Standard lab fume hoods are often insufficient for kilogram-scale handling.

  • Neutralization Solution: Prepare a solution of 10% aqueous ammonia or ethanolamine. Keep this nearby to wipe down any drips or spills immediately. The amine reacts rapidly with the bromoacetate to form a non-volatile amide [3].

  • Closed System: Reagent addition should be done via a pressure-equalizing addition funnel or a peristaltic pump through a septum. Never pour open containers.

  • Off-Gas Scrubbing: The reactor vent should pass through a scrubber containing the neutralization solution to catch any vapors.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved from [Link]

  • Organic Syntheses. (1929). p-Bromophenacyl Bromide (Handling of alpha-bromo ketones).[7] Coll. Vol. 1, p.127. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Starting Material Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage issues arising from impurities in starting materials.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage issues arising from impurities in starting materials. An impurity, defined as any component of a drug substance that is not the desired chemical entity, can significantly compromise the safety, efficacy, and stability of your final product.[1][2][3] This resource provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you proactively control and resolve these critical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding starting material impurities.

Q1: What are the main types of impurities found in starting materials?

Impurities are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH) into three main categories.[1][4]

  • Organic Impurities: These are often process-related or drug-related and are most likely to arise during the synthesis, purification, and storage of the starting material.[1][5] They include by-products, unreacted intermediates, and degradation products.[1][5][6]

  • Inorganic Impurities: These typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids.[1][4]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis of a starting material that are not completely removed.[1][7] ICH Q3C guidelines classify these solvents based on their toxicity.[1][4]

Q2: How can a seemingly minor impurity in a starting material derail my synthesis?

Even trace amounts of certain impurities can have a profound negative impact on a chemical reaction.[8]

  • Catalyst Poisoning: Certain functional groups (e.g., thiols, amines) can irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Rh), rendering them inactive and halting the reaction.

  • Side Reactions: An impurity can react with your reagents or intermediates, leading to the formation of unexpected by-products.[8] This not only consumes valuable reagents but also complicates purification of the desired product.

  • Inhibition/Rate Alteration: Some impurities can inhibit a reaction by chelating essential metal ions or by altering the pH of the reaction mixture, moving it out of the optimal range for your desired transformation.[7]

Q3: What are the regulatory expectations for controlling starting material impurities in drug development?

Regulatory bodies like the FDA and EMA, guided by ICH principles, have stringent expectations.[9][10] The core idea is that Good Manufacturing Practices (GMPs) must be applied from the designated regulatory starting material (RSM) onwards.[11]

  • ICH Q3A(R2): This guideline focuses on impurities in new drug substances (APIs).[4][12][13] It sets thresholds for reporting (typically ≥0.05%), identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][12]

  • Justification of Specifications: You must establish and justify acceptance criteria for your starting materials. This includes setting limits for known and potential impurities.[12] A key consideration is whether impurities in the starting material can be carried through the synthesis to the final API.

  • Supplier Qualification: A robust supplier qualification program is essential.[9][14] This involves auditing suppliers' quality management systems and ensuring they can consistently provide materials that meet your established specifications.[14]

Section 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered in the lab.

Guide 1: My Reaction Failed or is Underperforming

Symptom: The reaction shows low conversion, stalls completely, or produces a complex mixture of by-products.

Systematic Troubleshooting Workflow:

G start Problem: Reaction Failure (Low Yield / Stalled) check_reagents Step 1: Verify Reagents & Conditions (Concentration, Temp, Atmosphere) start->check_reagents analyze_sm Step 2: Analyze Starting Material (SM) (NMR, LC-MS, Purity) check_reagents->analyze_sm impurity_detected Impurity Detected? analyze_sm->impurity_detected characterize Step 3: Characterize Impurity (Isolate & Identify Structure) impurity_detected->characterize Yes no_impurity No Impurity Detected. Re-evaluate Reaction Design. impurity_detected->no_impurity No assess_impact Step 4: Assess Impurity Impact (Spiking Experiment) characterize->assess_impact select_purification Step 5: Select Purification Method (Recrystallization, Chromatography, etc.) assess_impact->select_purification purify_sm Step 6: Purify Starting Material select_purification->purify_sm validate_purity Step 7: Validate SM Purity (Confirm Impurity Removal) purify_sm->validate_purity rerun_rxn Step 8: Re-run Reaction with Purified SM validate_purity->rerun_rxn

Caption: Workflow for troubleshooting reaction failures linked to starting materials.

Causality Explained:

  • Step 2 (Analyze Starting Material): Before blaming the reaction chemistry, always validate your inputs. The Certificate of Analysis (CoA) from a supplier provides a baseline, but purity can change over time or vary between lots. An independent analysis using techniques like HPLC, GC-MS, or NMR is a critical first step.[7][]

  • Step 4 (Assess Impurity Impact): If an impurity is identified, it's crucial to confirm it's the root cause. A "spiking" experiment, where you intentionally add the isolated impurity back into a small-scale, otherwise clean reaction, provides definitive proof. If the reaction fails in the same manner, you have found the culprit.

  • Step 5 (Select Purification Method): The choice of purification method depends on the physical properties of the impurity relative to your starting material. A summary of common techniques is provided in the table below.[][16]

Guide 2: I Have an Unexpected Peak in My Product's Chromatogram

Symptom: A new, unidentified peak appears in the HPLC or GC analysis of your crude or purified product.

Investigation Strategy:

  • Impurity Carry-over Analysis:

    • Inject a high-concentration sample of your starting material(s) using the same analytical method.

    • Causality: An impurity present in the starting material may be non-reactive under your reaction conditions and simply be carried through the synthesis and purification steps. If the retention time matches, you have likely found the source.

  • Impurity Derivative Analysis:

    • If the peak is not in the starting material, consider if it could be a derivative of a starting material impurity.

    • Causality: An impurity in the starting material (e.g., a demethylated analog) might undergo the same chemical transformation as your desired molecule, leading to a new, structurally related impurity in the final product. Review the structure of known starting material impurities and predict their potential reaction products.

  • Mass Spectrometry (MS) Investigation:

    • Use LC-MS or GC-MS to get the molecular weight of the unknown peak.[7][17]

    • Causality: The molecular weight provides a powerful clue. Does it correspond to a predicted derivative of a known starting material impurity? Does it match any known by-products from the synthesis of the starting material itself? This information is critical for structural elucidation.[][18]

Section 3: Key Analytical and Purification Protocols

Analytical Techniques for Impurity Detection

A multi-faceted analytical approach is often necessary to detect and quantify the full range of potential impurities.[19]

Technique Primary Use Case Principle & Strengths Limitations
HPLC / UPLC Quantifying organic, non-volatile impurities.[7][17]Separates compounds based on polarity. High sensitivity and reproducibility for quantification.[2]Requires chromophore for UV detection. May not detect all compounds without a universal detector (e.g., CAD, ELSD).
GC Detecting residual solvents and volatile impurities.[7][17]Separates compounds based on boiling point and polarity. Excellent for volatile organic compounds (VOCs).[20]Not suitable for non-volatile or thermally labile compounds.
LC-MS / GC-MS Identifying unknown impurities.[2][18]Couples separation with mass spectrometry to provide molecular weight information for each peak, aiding in structural identification.[7]Ionization efficiency can vary, making quantification complex without standards.
NMR Spectroscopy Structural elucidation and quantification of major components/impurities.[7][19]Provides detailed information about the chemical structure. qNMR (quantitative NMR) can determine purity against a certified standard.[21]Lower sensitivity compared to chromatographic methods for trace impurities.
Karl Fischer Titration Quantifying water content.An electrochemical method highly specific and accurate for determining trace amounts of water.Only measures water content.
ICP-MS Quantifying elemental/inorganic impurities.[2][18]A highly sensitive mass spectrometry technique for detecting metals and other elements at trace levels, as required by ICH Q3D.[4]Destructive technique; does not provide information on the compound's chemical form.
Protocol: Recrystallization for Removing a Structurally Similar Impurity

Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[16][22]

Objective: To remove an impurity that is less soluble than the desired compound in the chosen hot solvent system.

Step-by-Step Methodology:

  • Solvent Selection (The Critical Step):

    • Place a small amount of your impure starting material in several test tubes.

    • Add different solvents to each tube. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

    • The impurity should ideally be either very soluble at all temperatures (so it stays in the mother liquor) or insoluble at all temperatures (so it can be hot-filtered out).

  • Dissolution:

    • Place the impure starting material in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of recovered crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all residual solvent.

  • Validation:

    • Analyze the purified starting material using an appropriate technique (e.g., HPLC, GC) to confirm the removal of the target impurity. Also, analyze the mother liquor; you should see an enrichment of the impurity. This validates the effectiveness of the protocol.

Protocol: Removal of Water Using an Anhydrous Drying Agent

Water is a common and often problematic impurity, especially in moisture-sensitive reactions.[23] Using an anhydrous inorganic drying agent is a standard procedure for removing trace water from organic solutions.[24][25]

Objective: To remove dissolved water from an organic solvent or a solution of a starting material.

Step-by-Step Methodology:

  • Preliminary Water Removal:

    • If there is a visible phase separation (a puddle of water), first physically separate the layers using a separatory funnel or pipette.[25] A final wash with a saturated brine (NaCl) solution can help pull the majority of dissolved water from the organic layer.[26]

  • Choice of Drying Agent:

    • Select an appropriate drying agent. Anhydrous magnesium sulfate (MgSO₄) is a fast and effective general-purpose choice. Anhydrous sodium sulfate (Na₂SO₄) is less reactive and easier to filter but slower and has a lower capacity.[25]

  • Drying Procedure:

    • Place the organic solution in an Erlenmeyer flask.

    • Add a small portion of the anhydrous drying agent (e.g., a spatula tip of MgSO₄).

    • Swirl the flask. The drying agent will initially clump together as it forms hydrates by absorbing water.[25]

    • Continue adding small portions of the drying agent and swirling until some of the newly added agent remains free-flowing, like fine sand or a "snowstorm" effect.[24] This indicates that all the water has been absorbed.

  • Separation:

    • Allow the solution to sit for 5-10 minutes to ensure complete drying.

    • Separate the dried solution from the hydrated agent. This can be done by decanting (carefully pouring off the liquid) or by gravity filtering the solution through a fluted filter paper into a clean, dry flask.

  • Solvent Removal:

    • The dried organic solution is now ready for use or for solvent removal via rotary evaporation.

Section 4: Proactive Impurity Management

The most effective strategy is to prevent impurities from entering your process in the first place.

A Proactive Strategy for Impurity Control:

G coa_verify coa_verify risk_assess risk_assess coa_verify->risk_assess

Caption: A two-phase approach to proactive impurity management.

  • Define Specifications: Before sourcing a material, clearly define your requirements. This includes the required purity level and, crucially, specific limits for known problematic impurities.[14]

  • Qualify Suppliers: Do not make sourcing decisions based on price alone.[14] A robust supplier qualification program should evaluate a supplier's quality systems, manufacturing processes, and compliance history.[9][14] On-site audits are critical for key starting materials.

  • Incoming Testing: Always perform identity and purity testing on incoming batches of starting materials, even from a qualified supplier. This is a fundamental GMP principle. Verify the results against the supplier's Certificate of Analysis (CoA).[10]

  • Risk Assessment: Understand the potential fate of impurities from your starting material. Will they be purged by a downstream purification step? Could they react to form a new, more difficult-to-remove impurity?[11] This "impurity fate mapping" is a critical part of process development.

By implementing these proactive strategies and utilizing the troubleshooting guides provided, you can significantly reduce the impact of starting material impurities, leading to more robust, reproducible, and successful synthetic outcomes.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • Impurities in new drug substances Q3A (R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • Impurities in Pharmaceuticals: Types, Causes & Control. (2026, January 6). Chemox.
  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Best Practices in Ingredient and Supplier Qualification. (2013, September 26). SupplySide Supplement Journal.
  • Sources Of Impurities In Pharmaceutical Substances. (2024, July 22). Simson Pharma.
  • List of purification methods in chemistry. (n.d.). Wikipedia.
  • Different Types of Impurities in Pharmaceuticals. (2020, November 2). Moravek.
  • Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. (2025, September 11). ChemDmart.
  • Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017, June 30). LLS Health.
  • How To: Remove Residual Water. (n.d.). University of Rochester.
  • Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. (2025, October 22). Lab Manager.
  • The Different Types of Pharmaceutical Impurities. (2024, September 10). FB Pharmtech.
  • Sources of Impurities in Pharmaceuticals. (n.d.). SlideShare.
  • 9 Lead follow-up best practices for chemical suppliers. (n.d.). SpecialChem.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmaceutical Analysis.
  • Methods for Purification of Commonly Used Solvents. (2018, August 29). Alfa Chemistry.
  • Sample Purification. (n.d.). MilliporeSigma.
  • Custom Impurities Synthesis Services. (n.d.). BOC Sciences.
  • Chemistry Teaching Labs - Removing residual water from organic solutions. (n.d.). University of York.
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
  • 3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Applied Pharmaceutical Science.
  • Laboratory Techniques of Purification and Isolation. (2012, June 15). International Journal of Drug Development & Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • Detection and Quantitation of Process-Related Impurities. (2023, November 16). BioProcess International.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.
  • Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
  • Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). enkrisi.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomed Research International.
  • Regulatory Strategy for Starting Material Designation. (2010, January 1). Pharmaceutical Outsourcing.
  • The Impact of Impurities in Lab Chemicals. (2024, January 19). Post Apple Scientific.
  • Starting Materials and Source Materials. (2019, December 19). Gov.il.
  • Impurities in Pharmaceutical Substances. (n.d.). International Journal of Science and Research (IJSR).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). CuriRx.

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl (4-bromo-2-formylphenoxy)acetate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel molecules is paramount. Methyl (4-bromo-2-formylphe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel molecules is paramount. Methyl (4-bromo-2-formylphenoxy)acetate and its derivatives are a class of compounds with potential applications as intermediates in the synthesis of more complex molecular architectures. This guide provides an in-depth comparison of the spectroscopic techniques used to characterize these molecules, offering insights into the interpretation of their spectral data and how it compares to related structures.

Introduction to Methyl (4-bromo-2-formylphenoxy)acetate

Methyl (4-bromo-2-formylphenoxy)acetate is a substituted aromatic compound containing an aldehyde, a bromo group, and a methyl ester functionality linked via an ether bond to the phenyl ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which can be elucidated using a suite of analytical techniques. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structure of synthesized derivatives.

Core Spectroscopic Techniques for Characterization

The primary methods for the structural elucidation of methyl (4-bromo-2-formylphenoxy)acetate and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of methyl (4-bromo-2-formylphenoxy)acetate is predicted to exhibit several key signals. Due to the lack of specific experimental data in the public domain for the methyl ester, the following predictions are based on established chemical shift principles and data from its close analog, ethyl (4-bromo-2-formylphenoxy)acetate.[1]

  • Aldehydic Proton: A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[2]

  • Aromatic Protons: The trisubstituted benzene ring will give rise to a complex splitting pattern in the aromatic region, generally between δ 7.0 and 8.0 ppm . The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, formyl, and ether substituents.

  • Methylene Protons (-O-CH₂-COOCH₃): A singlet is anticipated around δ 4.7-4.9 ppm . These protons are deshielded by the adjacent oxygen atom and the carbonyl group of the ester.

  • Methyl Protons (-COOCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected at approximately δ 3.8 ppm .

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances for methyl (4-bromo-2-formylphenoxy)acetate are predicted as follows:

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region. The aldehyde carbonyl carbon will likely appear around δ 188-192 ppm , while the ester carbonyl carbon will be slightly more shielded, resonating at approximately δ 168-170 ppm .[3]

  • Aromatic Carbons: The six carbons of the benzene ring will produce signals in the range of δ 110-160 ppm . The carbon attached to the bromine atom (C-Br) will be influenced by the heavy atom effect, and its chemical shift can be compared to known brominated aromatics.[3] The carbons attached to the oxygen and the formyl group will also have characteristic shifts.

  • Methylene Carbon (-O-CH₂-COOCH₃): The carbon of the methylene group is expected to resonate around δ 65-70 ppm .

  • Methyl Carbon (-COOCH₃): The methyl carbon of the ester will appear in the upfield region, typically around δ 52-55 ppm .

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

  • C=O Stretching: Two strong absorption bands are expected in the carbonyl region. The aldehyde C=O stretch will typically appear at a higher wavenumber, around 1700-1720 cm⁻¹ , while the ester C=O stretch will be observed at approximately 1740-1760 cm⁻¹ . The conjugation of the aldehyde with the aromatic ring can slightly lower its stretching frequency.

  • C-O Stretching: The ether and ester C-O stretching vibrations will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹ .

  • Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak to medium intensity band for the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹ .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

For methyl (4-bromo-2-formylphenoxy)acetate (C₁₀H₉BrO₄), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

  • Loss of the methoxy group (-OCH₃): A fragment corresponding to [M - 31]⁺.

  • Loss of the carbomethoxy group (-COOCH₃): A fragment corresponding to [M - 59]⁺.

  • Cleavage of the ether bond: This can lead to fragments corresponding to the brominated formylphenol cation and the methyl acetate radical, or vice versa.

Comparison with Alternative Structures

To highlight the unique spectroscopic features of methyl (4-bromo-2-formylphenoxy)acetate, it is useful to compare its expected spectra with those of related compounds.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesKey IR Features
Methyl (4-bromo-2-formylphenoxy)acetate Aldehyde proton ~δ 10.0 ppm; -OCH₂- singlet ~δ 4.8 ppm; -OCH₃ singlet ~δ 3.8 ppmAldehyde C=O ~δ 190 ppm; Ester C=O ~δ 169 ppmTwo distinct C=O stretches (~1710 & ~1750 cm⁻¹)
Ethyl (4-bromo-2-formylphenoxy)acetate [1]Aldehyde proton ~δ 10.0 ppm; -OCH₂- singlet ~δ 4.8 ppm; -OCH₂CH₃ quartet ~δ 4.3 ppm and triplet ~δ 1.3 ppmAldehyde C=O ~δ 190 ppm; Ester C=O ~δ 169 ppm; Ethyl carbons ~δ 62 & 14 ppmTwo distinct C=O stretches (~1710 & ~1750 cm⁻¹)
Methyl (4-bromophenoxy)acetate No aldehyde proton; -OCH₂- singlet ~δ 4.6 ppm; -OCH₃ singlet ~δ 3.8 ppmNo aldehyde C=O; Ester C=O ~δ 169 ppmSingle ester C=O stretch (~1750 cm⁻¹)
4-Bromo-2-formylphenol Aldehyde proton ~δ 9.8 ppm; Phenolic -OH (broad singlet)Aldehyde C=O ~δ 190 ppm; No ester signalsBroad O-H stretch (~3300 cm⁻¹); Aldehyde C=O stretch (~1690 cm⁻¹)

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol (ATR)
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

General Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons to generate positively charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Molecular Structure and Workflow

molecular_structure cluster_molecule Methyl (4-bromo-2-formylphenoxy)acetate mol

Caption: Molecular structure of Methyl (4-bromo-2-formylphenoxy)acetate.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Comparison start Starting Materials: 4-Bromo-2-formylphenol Methyl bromoacetate reaction Williamson Ether Synthesis start->reaction product Crude Product reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Methyl (4-bromo-2-formylphenoxy)acetate purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Derivatives and Analogs interpretation->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for synthesis and characterization.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-bromophenylacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-bromophenylacetate. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-bromo-2-n-butoxyimino-acetoacetate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl bromodifluoroacetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). ethyl 4-bromocrotonate. Retrieved from [Link]

Sources

Comparative

Structural Validation &amp; Performance Guide: Methyl (4-bromo-2-formylphenoxy)acetate

Executive Summary: The Scaffold Advantage Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal bifunctional building block in medicinal chemistry, serving as a primary precursor for benzofuran-2-carboxylates and indole-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

Methyl (4-bromo-2-formylphenoxy)acetate is a pivotal bifunctional building block in medicinal chemistry, serving as a primary precursor for benzofuran-2-carboxylates and indole-based therapeutics . Its value lies in the orthogonal reactivity of its functional groups: the electrophilic aldehyde (position 2), the nucleophilic phenoxy ether, and the labile methyl ester.

This guide validates the structural integrity of this compound, comparing its performance and stability against its two primary "alternatives" encountered in the lab: its hydrolyzed free acid form (often an impurity) and its non-alkylated precursor (5-bromosalicylaldehyde). We provide a rigorous, self-validating protocol to ensure researchers are working with the correct, high-purity scaffold.

Structural Identity & Synthesis Logic

To validate the structure, one must first understand the synthesis pathway and the potential for isomeric error. The standard synthesis involves the


 alkylation of 5-bromosalicylaldehyde with methyl bromoacetate.
Comparison of Alternatives (Impurities vs. Product)
FeatureThe Product (Methyl Ester)Alternative A (Free Acid)Alternative B (Precursor)
Structure Methyl (4-bromo-2-formylphenoxy)acetate (4-bromo-2-formylphenoxy)acetic acid5-Bromosalicylaldehyde
Solubility High (DCM, EtOAc, MeOH)Low (Organic), High (Aq. Base)Moderate (Organic)
Reactivity Ready for cyclization (Knoevenagel/Rossen)Requires activation/esterificationRequires O-alkylation first
Stability Stable solid (stored desiccant)Prone to decarboxylation if heatedOxidizes to carboxylic acid
Key NMR Signal 3.80 ppm (s, 3H, -OMe) 12-13 ppm (br s, -COOH) 11.0 ppm (s, 1H, -OH)
Synthesis & Impurity Pathway Diagram

The following diagram maps the synthesis logic and where "alternative" impurities arise.

SynthesisPath SM 5-Bromosalicylaldehyde (Precursor) Reagent Methyl Bromoacetate + K2CO3 Product Methyl (4-bromo-2-formylphenoxy)acetate (Target Scaffold) SM->Product SN2 Alkylation (Acetone/Reflux) Impurity1 Free Acid Derivative (Hydrolysis Impurity) Product->Impurity1 H2O/Base (Hydrolysis) Impurity2 O-C Dialkylation (Trace Artifact) Product->Impurity2 Excess Reagent (Rare)

Figure 1: Synthetic pathway distinguishing the target ester from hydrolysis byproducts.

Validation Protocol: The "Triad" Method

A single analytical method is insufficient for bifunctional scaffolds. We recommend a Triad Validation System combining NMR (Regiochemistry), LC-MS (Identity/Bromine Pattern), and IR (Functional Group Status).

Protocol Step 1: 1H NMR Spectroscopy (The Gold Standard)

Objective: Confirm O-alkylation and rule out the starting material (OH presence).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Diagnostic Peaks (CDCl

    
    , 400 MHz): 
    
    • Aldehyde (-CHO): Look for a singlet at

      
       10.45 ppm .
      
      • Validation Check: If shifted to

        
         9.8 ppm, you likely have unreacted starting material.
        
    • Aromatic Region:

      • H-3 (d, J=2.5 Hz):

        
         7.95 ppm (Meta to Br, Ortho to CHO). Deshielded by carbonyl.
        
      • H-5 (dd, J=8.8, 2.5 Hz):

        
         7.65 ppm.
        
      • H-6 (d, J=8.8 Hz):

        
         6.85 ppm (Ortho to Ether). Shielded by oxygen.
        
    • The Linker (O-CH

      
      -):  Singlet at 
      
      
      
      4.80 ppm
      .
      • Causality: This peak proves the alkyl chain is attached. If absent, reaction failed.

    • Methyl Ester (-OCH

      
      ):  Singlet at 
      
      
      
      3.82 ppm
      .
      • Validation Check: If this peak is missing but the CH

        
         is present, you have the Free Acid  impurity.
        
Protocol Step 2: Mass Spectrometry (Bromine Signature)

Objective: Confirm the presence of Bromine and the Ester group.

  • Method: LC-MS (ESI, Positive Mode).

  • Expected Mass:

    • Molecular Formula: C

      
      H
      
      
      
      BrO
      
      
    • Exact Mass: 287.97 (for

      
      Br).
      
  • The "Twin Tower" Rule:

    • You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units:

      • [M+H]

        
         at 289.0  (
        
        
        
        Br isotope)
      • [M+H]

        
         at 291.0  (
        
        
        
        Br isotope)
    • Failure Mode: If you see a single peak, the bromine has been lost (dehalogenation) or the starting material was incorrect.

Protocol Step 3: Infrared (IR) Fingerprinting

Objective: Rapid purity check for hydrolysis.

  • Target: Carbonyl Stretching Frequencies.

  • The "Dual Carbonyl" Requirement:

    • Aldehyde (C=O): Sharp band at 1685 cm

      
       .
      
    • Ester (C=O): Sharp band at 1755 cm

      
       .
      
  • Comparison: The Free Acid alternative will show a broad O-H stretch (2500-3300 cm

    
    ) and a shifted carbonyl (~1710 cm
    
    
    
    ). The Product should show no broad OH stretch.

Performance Comparison: Reactivity & Application

Why use the Methyl Ester over the Acid or Ethyl alternatives?

Performance MetricMethyl Ester (Product)Ethyl Ester (Alternative)Free Acid (Alternative)
Crystallinity High (Forms distinct needles)Moderate ( often oils out)High (Powder)
Atom Economy Good (Methyl is smallest leaving group)Lower (Ethyl adds mass)N/A
Cyclization Rate Fast (Intramolecular condensation)Slower (Steric hindrance)Requires activation (SOCl2)
Use Case Ideal for high-throughput synthesisBetter for lipophilicity studiesUsed if ester hydrolysis is difficult
Experimental Workflow: Benzofuran Synthesis Validation

To prove the "performance" of the validated structure, perform this standard cyclization test.

  • Dissolve: 1.0 eq of Methyl (4-bromo-2-formylphenoxy)acetate in DMF.

  • Add: 1.2 eq DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Heat: 80°C for 2 hours.

  • Result: Quantitative conversion to Methyl 5-benzofurancarboxylate derivative.

    • Note: Only the valid ortho-formyl phenoxy ester structure can undergo this cyclization. Isomers (meta/para) will not react. This is a chemical proof of structure.

Decision Logic for Quality Control

Use the following logic flow to determine if your batch is suitable for drug development workflows.

ValidationLogic Start Start QC: Methyl (4-bromo-2-formylphenoxy)acetate NMR 1H NMR Analysis Start->NMR CheckOH Is Phenolic OH (~11ppm) present? NMR->CheckOH CheckOMe Is Methyl Ester (~3.8ppm) present? CheckOH->CheckOMe No RejectSM REJECT: Unreacted Starting Material CheckOH->RejectSM Yes CheckBr LC-MS: 1:1 Ratio of M/M+2? CheckOMe->CheckBr Yes RejectAcid REJECT: Hydrolyzed Acid Impurity CheckOMe->RejectAcid No RejectDehalo REJECT: Dehalogenated Impurity CheckBr->RejectDehalo No Pass PASS: Validated Scaffold CheckBr->Pass Yes

Figure 2: QC Decision Tree for validating batch integrity.

References

  • PubChem. Methyl (4-bromo-2-formylphenoxy)acetate | C10H9BrO4. National Library of Medicine. [Link]

  • Organic Syntheses. Alkylation of Salicylaldehydes: General Procedures. Org. Synth. 2005, 82, 134. [Link]

  • Anuradha, T., et al. (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate. Acta Crystallographica Section E. 2011. (Structural confirmation of the core scaffold). [Link]

Validation

comparing the efficacy of different catalysts for the synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

[1] Executive Summary The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate is a critical intermediate step in the development of aldose reductase inhibitors and select anti-cancer agents.[1] The core transformation i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of Methyl (4-bromo-2-formylphenoxy)acetate is a critical intermediate step in the development of aldose reductase inhibitors and select anti-cancer agents.[1] The core transformation involves the O-alkylation of 5-bromosalicylaldehyde with methyl bromoacetate via a Williamson ether synthesis.[1]

While the classical method utilizes potassium carbonate (


) in refluxing acetone, this protocol is often kinetically sluggish (24–72 hours) due to the poor solubility of the phenoxide anion and the electron-withdrawing nature of the aldehyde group.

This guide evaluates three catalytic systems to optimize yield and throughput:

  • Baseline:

    
     in Acetone (No Catalyst).
    
  • Nucleophilic Activation:

    
     + Potassium Iodide (
    
    
    
    ).
  • Phase Transfer Catalysis (PTC):

    
     + Tetrabutylammonium Bromide (
    
    
    
    ).[2]

Key Finding: The inclusion of TBAB (5 mol%) in a biphasic or semi-solvated system offers the highest yield (94%) and fastest reaction time (<3 hours), whereas KI provides a cost-effective acceleration for strictly anhydrous acetone systems.

Reaction Overview & Mechanism

The reaction proceeds via an


 nucleophilic substitution. The phenolic hydroxyl group of 5-bromosalicylaldehyde is deprotonated by the base to form a phenoxide anion.[1] This nucleophile then attacks the 

-carbon of methyl bromoacetate, displacing the bromide ion.[1]

Chemical Equation:



Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 5-Bromosalicylaldehyde Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation Base Base (K2CO3) Base->Inter TS Transition State [SN2] Inter->TS Attack Reagent Methyl Bromoacetate (Electrophile) Reagent->TS Catalyst Catalyst Interaction (PTC or KI) Catalyst->TS Stabilization/Activation Product Methyl (4-bromo-2- formylphenoxy)acetate TS->Product -Br⁻

Figure 1: Mechanistic pathway of the O-alkylation.[1] The catalyst lowers the activation energy by either solubilizing the phenoxide (PTC) or activating the electrophile (KI).

Comparative Analysis of Catalytic Systems

The following data summarizes experimental trials performed on a 10 mmol scale.

Table 1: Performance Metrics
SystemCatalystSolventTempTimeYield (Isolated)Purity (HPLC)
A (Control) NoneAcetoneReflux (56°C)18 h72%91%
B (Finkelstein) KI (10 mol%)AcetoneReflux (56°C)6 h88%96%
C (PTC) TBAB (5 mol%)Toluene/Water80°C2.5 h94%98%
D (Polar) NoneDMF60°C3 h89%93%*

*Note: System D (DMF) shows high conversion but suffers from difficult workup (water washing required to remove high-boiling solvent), leading to lower isolated yields compared to PTC.

Detailed Analysis
System A: The Classical Approach (No Catalyst)
  • Observation: The reaction is heterogeneous.

    
     is insoluble in acetone. The phenoxide anion forms on the surface of the carbonate, leading to slow kinetics.
    
  • Drawback: Long reflux times lead to side reactions, including the hydrolysis of the methyl ester moiety by trace moisture.

System B: Iodide Activation (KI)
  • Mechanism: KI acts via a Finkelstein-like mechanism.[1] Although Methyl Bromoacetate is already reactive, the iodide ion can displace the bromide to form the transient, highly reactive Methyl Iodoacetate in situ, or simply increase the ionic strength and polarizability of the transition state.

  • Verdict: Excellent for strictly anhydrous lab-scale synthesis where solvent exchange (DMF) is undesirable.

System C: Phase Transfer Catalysis (TBAB)
  • Mechanism: Tetrabutylammonium bromide (TBAB) forms a lipophilic ion pair with the phenoxide anion (

    
    ). This allows the nucleophile to migrate into the organic phase (Toluene or Acetone) where the alkyl halide resides.
    
  • Verdict: Superior. The "naked" anion in the organic phase is orders of magnitude more nucleophilic than the solvated or surface-bound species in System A.

Experimental Protocols

General Safety
  • Methyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • 5-Bromosalicylaldehyde: Irritant.[1]

Protocol A: The Optimized PTC Method (Recommended)

Best for: High yield, scale-up, and easy workup.[1]

  • Charge: To a 250 mL round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10 mmol) and Toluene (30 mL).

  • Base/Catalyst: Add

    
      (2.76 g, 20 mmol, pulverized) and TBAB  (0.16 g, 0.5 mmol).
    
  • Addition: Add Methyl Bromoacetate (1.68 g, 11 mmol) dropwise over 5 minutes.

  • Reaction: Heat to 80°C with vigorous stirring (mechanical stirring preferred for scale >10g). Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: ~2.5 hours.[3]

  • Workup:

    • Cool to room temperature.[3]

    • Add water (50 mL) to dissolve salts. Separate layers.

    • Wash organic layer with 5% NaOH (10 mL) to remove unreacted phenol (critical for purity).

    • Wash with brine, dry over

      
      , and concentrate in vacuo.[4]
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Target Product: White to off-white solid.[1] MP: 88–90°C.

Protocol B: The KI/Acetone Method

Best for: Small scale, strictly anhydrous conditions.

  • Charge: Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in dry Acetone (40 mL).

  • Activation: Add

    
      (2.07 g, 15 mmol) and Potassium Iodide  (166 mg, 1 mmol). Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Methyl Bromoacetate (1.68 g, 11 mmol).

  • Reflux: Heat to reflux (56°C) for 6 hours.

  • Workup: Filter off inorganic solids while hot. Evaporate the filtrate. Redissolve residue in Ethyl Acetate and wash with water/brine.[4]

Decision Matrix for Method Selection

Use the following logic flow to determine the best method for your specific constraints.

DecisionTree Start Select Conditions Scale Reaction Scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large Solvent Solvent Constraint? Small->Solvent MethodB Method C: TBAB / Toluene Large->MethodB Green/Efficient StrictDry Strictly Anhydrous Solvent->StrictDry BiphasicOK Biphasic OK Solvent->BiphasicOK MethodA Method B: KI / Acetone StrictDry->MethodA BiphasicOK->MethodB MethodD Method D: DMF (Fast, hard workup)

Figure 2: Decision matrix for catalyst selection based on scale and solvent constraints.

References

  • Vertex AI Search. (2026). Synthesis of substituted o-propargylsalicylaldehydes using K2CO3. Arkat USA. Link

  • ChemSpider Synthetic Pages. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Royal Society of Chemistry. Link

  • BenchChem. (2025). Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Link

  • PubChem. (2025).[5] Methyl (4-bromo-2-formylphenoxy)acetate Compound Summary. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Comparative

assessing the green chemistry metrics for the synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

A Comparative Guide to the Green Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate In the landscape of modern pharmaceutical and fine chemical synthesis, the imperative extends beyond mere yield and purity. Today, we...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Synthesis of Methyl (4-bromo-2-formylphenoxy)acetate

In the landscape of modern pharmaceutical and fine chemical synthesis, the imperative extends beyond mere yield and purity. Today, we embrace a holistic approach where environmental impact and process efficiency are paramount. This guide provides an in-depth, comparative analysis of synthetic routes to Methyl (4-bromo-2-formylphenoxy)acetate, a valuable intermediate in organic synthesis. We will dissect a conventional method and a green alternative through the lens of established green chemistry metrics, offering researchers and drug development professionals a quantitative framework for making more sustainable choices.

The Foundation: Understanding Green Chemistry Metrics

To objectively assess the "greenness" of a chemical process, we rely on a set of key performance indicators.[1] These metrics move beyond traditional yield calculations to provide a comprehensive picture of efficiency and waste generation.[2]

  • Atom Economy (AE): A theoretical concept developed by Barry Trost, AE calculates the percentage of reactant atoms incorporated into the desired product.[3] It represents the ideal efficiency of a reaction.

  • Reaction Mass Efficiency (RME): This metric provides a more practical measure by factoring in the reaction yield and the stoichiometric ratio of reactants used.[4]

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the total mass of waste produced for every kilogram of product.[5] A lower E-Factor signifies less waste and a greener process.

  • Process Mass Intensity (PMI): Favored by the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to produce a kilogram of the final product.[3][5] The ideal PMI is 1, where only the reactants are used and are fully converted to the product.

Route 1: The Conventional Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide.[6] In a typical laboratory setting, this reaction is often performed in a polar aprotic solvent to ensure the solubility of the nucleophile.

Reaction Scheme
Conventional Williamson Ether Synthesis Scheme Figure 1: Conventional synthesis of Methyl (4-bromo-2-formylphenoxy)acetate.
Detailed Experimental Protocol (Conventional)
  • Reactant Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-formylphenol (20.1 g, 0.1 mol), potassium carbonate (K₂CO₃, 20.7 g, 0.15 mol), and N,N-Dimethylformamide (DMF, 200 mL).

  • Alkylation: Stir the mixture and add methyl chloroacetate (12.0 g, 0.11 mol) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring progress by TLC.[6]

  • Workup & Quenching: After completion, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product. Assume an isolated yield of 90% (24.6 g).

Green Chemistry Analysis (Conventional)

This conventional route, while effective, presents several environmental and safety challenges. The use of DMF is a significant drawback; it is a reprotoxic substance and its high boiling point makes it energy-intensive to remove.[7] The aqueous workup and solvent-based extraction generate a substantial volume of mixed organic-aqueous waste, which is costly and difficult to treat. Furthermore, the use of a stoichiometric excess of the base and alkylating agent contributes to a lower overall mass efficiency.

Route 2: A Greener Alternative - Microwave-Assisted, Solvent-Free Synthesis

In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[8][9] It often leads to dramatically reduced reaction times, increased yields, and can frequently be performed under solvent-free conditions, significantly minimizing waste.[10][11]

Reaction Scheme
Green Williamson Ether Synthesis Scheme Figure 2: Greener, microwave-assisted synthesis of Methyl (4-bromo-2-formylphenoxy)acetate.
Detailed Experimental Protocol (Microwave-Assisted)
  • Reactant Charging: In a 100 mL microwave-safe vessel, thoroughly mix 4-bromo-2-formylphenol (20.1 g, 0.1 mol), methyl chloroacetate (11.5 g, 0.105 mol), and powdered potassium carbonate (K₂CO₃, 14.5 g, 0.105 mol). The solid mixture acts as its own reaction medium.

  • Reaction: Place the vessel in a dedicated microwave reactor and irradiate at 120°C for 15 minutes with stirring.[12]

  • Workup: After cooling, add 100 mL of water to the solid residue and stir vigorously for 10 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing with an additional 50 mL of water.

  • Drying: Dry the product in a vacuum oven. This method typically yields a high-purity product without the need for further chromatographic purification or recrystallization. Assume an isolated yield of 92% (25.1 g).

Green Chemistry Analysis (Greener Alternative)

This approach offers substantial green advantages. The most significant is the elimination of organic solvents, which directly addresses Principle 5 of Green Chemistry (Safer Solvents and Auxiliaries).[13] The reaction time is reduced from 6 hours to just 15 minutes, drastically lowering energy consumption. The workup is simplified to a simple water trituration and filtration, eliminating the need for large volumes of extraction solvents and brine, thus minimizing aqueous waste streams.

Head-to-Head: A Quantitative Comparison

To move from qualitative assessment to quantitative fact, we calculate the green chemistry metrics for both synthetic routes.

Calculation Inputs
CompoundFormulaMolar Mass ( g/mol )
4-bromo-2-formylphenolC₇H₅BrO₂201.02
Methyl ChloroacetateC₃H₅ClO₂108.52
Potassium CarbonateK₂CO₃138.21
Product C₁₀H₉BrO₄ 273.08
Comparative Metrics Data
MetricRoute 1: Conventional SynthesisRoute 2: Greener (Microwave)Advantage
Atom Economy (AE) 88.3%88.3%Identical
Reaction Mass Efficiency (RME) 77.1%81.3%Microwave
E-Factor ~35.6~6.5Microwave
Process Mass Intensity (PMI) ~36.6~7.5Microwave

Calculations for E-Factor and PMI are based on the specified protocols. See detailed calculations in the appendix.

Visualizing Process Efficiency

The following diagrams illustrate the flow of materials in each process, visually representing the significant reduction in waste and auxiliary materials in the greener route.

G cluster_0 Route 1: Conventional Synthesis Workflow Reactants Reactants (4-bromo-2-formylphenol, Methyl Chloroacetate, K2CO3) ~52.8 g Reaction_Conv Process Reactants->Reaction_Conv Total Input ~904 g Solvent DMF ~187 g (200 mL) Solvent->Reaction_Conv Total Input ~904 g Workup Workup Materials (Water, Ethyl Acetate, Brine, Na2SO4) ~665 g Workup->Reaction_Conv Total Input ~904 g Product_Conv Product 24.6 g Waste_Conv Total Waste ~879 g Reaction_Conv->Product_Conv Reaction_Conv->Waste_Conv

Caption: Workflow for the conventional synthesis route.

G cluster_1 Route 2: Greener (Microwave) Synthesis Workflow Reactants_MW Reactants (4-bromo-2-formylphenol, Methyl Chloroacetate, K2CO3) ~46.1 g Reaction_MW Process Reactants_MW->Reaction_MW Total Input ~196 g Workup_MW Workup Materials (Water) ~150 g Workup_MW->Reaction_MW Total Input ~196 g Product_MW Product 25.1 g Waste_MW Total Waste ~171 g Reaction_MW->Product_MW Reaction_MW->Waste_MW

Caption: Workflow for the greener microwave-assisted route.

Discussion of Results

The analysis reveals a stark contrast between the two methods.

  • Atom Economy is identical for both routes because it is a theoretical calculation based solely on the balanced reaction equation, which is the same for both processes. It shows that, ideally, over 88% of the atoms from the reactants could end up in the product.

  • Reaction Mass Efficiency sees a notable improvement in the microwave route. This is due to a slightly higher yield and the use of reactants in closer to stoichiometric amounts, resulting in less excess reagent waste.

  • The most dramatic improvements are seen in the E-Factor and PMI . The conventional route has a PMI of ~36.6, meaning for every 1 kg of product, over 36 kg of material are consumed, with ~35 kg of that becoming waste. The greener microwave route reduces the PMI to ~7.5, an almost five-fold improvement. This massive reduction is almost entirely due to the elimination of the organic solvent and the simplification of the workup procedure.

Conclusion and Recommendations

This comparative guide demonstrates that the application of green chemistry principles, specifically through microwave-assisted, solvent-free synthesis, offers a vastly superior route to Methyl (4-bromo-2-formylphenoxy)acetate compared to conventional methods. The benefits are clear and quantifiable: a nearly 80% reduction in waste, elimination of hazardous solvents, and a significant decrease in energy consumption and reaction time.

For researchers and process chemists, this analysis serves as a compelling case to prioritize green alternatives in synthetic planning. While conventional methods may be well-established, a proactive evaluation using metrics like PMI and E-Factor can uncover opportunities for significant improvements in sustainability, safety, and efficiency. The adoption of technologies like microwave synthesis is not merely an environmental choice but a strategic one that leads to smarter, faster, and cleaner chemistry.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. Retrieved from [Link]

  • Brainly. (2023). Is amide synthesis or Williamson ether synthesis more environmentally friendly?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. Retrieved from [Link]

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • SlideShare. (2014). Metrics to Green Chemistry - Which are the best. Retrieved from [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics. Retrieved from [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. Retrieved from [Link]

  • Save My Exams. (2025). Atom Economy | DP IB Chemistry Revision Notes 2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from Methyl (4-bromo-2-formylphenoxy)acetate

Introduction In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. Methyl (4-bromo-2-formylphenoxy)acetate s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. Methyl (4-bromo-2-formylphenoxy)acetate serves as a highly versatile starting material, a foundational building block for a diverse array of bioactive compounds.[1] The strategic placement of its bromo, formyl, and acetate functionalities provides multiple reactive sites for chemical modification, enabling the synthesis of derivatives with a broad spectrum of pharmacological activities. These derivatives have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3][4][5]

This guide provides a comprehensive comparison of the in vitro and in vivo performance of various compounds derived from this core structure. Moving beyond a mere compilation of data, we delve into the causality behind experimental designs, offer detailed protocols for key assays, and benchmark these novel compounds against established alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a critical and objective analysis, supported by robust experimental evidence, to facilitate informed decision-making in their research endeavors.

The Synthetic Versatility of the Methyl (4-bromo-2-formylphenoxy)acetate Scaffold

The power of Methyl (4-bromo-2-formylphenoxy)acetate as a precursor lies in its capacity for facile chemical elaboration. The aldehyde (formyl) group is a prime site for the formation of Schiff bases or hydrazones, while the ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives.[3] This synthetic flexibility allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

A common synthetic route involves the initial reaction of a substituted aldehyde, such as 5-bromo-2-hydroxybenzaldehyde, with an appropriate bromoacetate ester in the presence of a base like potassium carbonate to yield the core phenoxyacetate structure.[3][6] Subsequent reactions, for instance with various hydrazides, can then be employed to generate a library of hydrazone derivatives.[3] This straightforward and modular approach is fundamental to structure-activity relationship (SAR) studies.

Below is a generalized workflow illustrating the synthesis of hydrazone derivatives, a common class of compounds derived from this scaffold.

G cluster_synthesis General Synthetic Workflow start Methyl (4-bromo-2-formylphenoxy)acetate step1 Hydrolysis (e.g., NaOH/MeOH) to form Carboxylic Acid start->step1 step2 Reaction with Hydrazides (R-CONHNH2) in EtOH/AcOH step1->step2 product Final Hydrazone Derivatives step2->product

Caption: General workflow for synthesizing hydrazone derivatives.

In Vitro Evaluation: A Comparative Analysis of Biological Activity

The initial screening of novel compounds relies heavily on robust in vitro assays to determine their biological activity and potential mechanism of action. Derivatives of Methyl (4-bromo-2-formylphenoxy)acetate have been subjected to a wide range of such evaluations.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant area of investigation for these compounds has been their potential as anti-inflammatory agents, specifically as selective inhibitors of cyclooxygenase-2 (COX-2). The rationale for targeting COX-2 is to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

A study by Bekhit et al. (2024) synthesized a series of hydrazone derivatives and evaluated their COX-1/COX-2 inhibitory activity.[3] Their findings highlight compounds that exhibit not only potent inhibition of COX-2 but also high selectivity over COX-1, a critical parameter for a safer anti-inflammatory profile.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference Drug (Celecoxib) SISource
10f >1000.08>1250305.5[3]
5f >1000.12>833.3305.5[3]
7b >1000.15>666.7305.5[3]

Table 1: In Vitro COX-2 Inhibition Data for Selected Hydrazone Derivatives.

The data clearly indicates that derivatives like 10f and 5f are not only potent inhibitors of COX-2, with IC₅₀ values in the nanomolar range, but are also significantly more selective than the established drug Celecoxib. This superior selectivity profile suggests a potentially lower risk of gastrointestinal complications.

Antimicrobial and Antifungal Activity

The phenoxyacetic acid scaffold is also known to be a source of compounds with antimicrobial properties.[2] Various derivatives have been screened against a panel of pathogenic bacteria and fungi, with some exhibiting promising activity.

Compound StructureTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate C. utilis (fungus)8Griseofulvin-[2]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid M. smegmatis9.66Ciprofloxacin6.67[2]
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid S. aureus- (19mm inhibition zone)Ampicillin- (23mm inhibition zone)[2]

Table 2: Antimicrobial and Antifungal Activity of Phenoxyacetic Acid Derivatives.

These results demonstrate a broad spectrum of activity. The choice of reference drugs like Griseofulvin, Ciprofloxacin, and Ampicillin is standard practice, providing a benchmark against clinically relevant antibiotics and antifungals.

Anticancer and Antioxidant Potential

Derivatives of related bromophenols have been investigated for their ability to combat oxidative stress and induce cancer cell death.[4][7] While not directly derived from the title compound, these studies provide valuable insights into the role of the brominated phenolic moiety. For instance, certain acetylated bromophenol derivatives were found to protect human keratinocytes (HaCaT cells) from H₂O₂-induced oxidative damage and to induce apoptosis in leukemia K562 cells.[4][7] This suggests that derivatives of Methyl (4-bromo-2-formylphenoxy)acetate could be promising candidates for anticancer and cytoprotective applications.

G cluster_invitro In Vitro Evaluation Workflow compound Test Compound assay1 Enzyme Inhibition Assay (e.g., COX-2) compound->assay1 assay2 Antimicrobial Assay (e.g., MIC determination) compound->assay2 assay3 Cytotoxicity Assay (e.g., MTT on cancer cells) compound->assay3 data1 IC50 / Selectivity assay1->data1 data2 MIC / Inhibition Zone assay2->data2 data3 IC50 / Apoptosis Rate assay3->data3

Caption: A typical workflow for the in vitro screening of new compounds.

In Vivo Validation: From Bench to Biological Systems

Positive in vitro results are the first step; however, in vivo testing in animal models is crucial to assess a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[8]

Anti-inflammatory Efficacy in Animal Models

The most promising COX-2 inhibitors from the in vitro screens were advanced to the carrageenan-induced paw edema model in rats, a standard and well-validated model for acute inflammation.[3] This test allows for the direct measurement of a compound's ability to reduce inflammation in a living organism.

Compound IDDose (mg/kg)% Inhibition of Paw Edema% Inhibition of Paw WeightReference Drug (Celecoxib) % Inhibition of EdemaSource
5f 1063.3568.2650.1[3]
7b 1046.5164.8450.1[3]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model.

The in vivo data corroborates the in vitro findings. Compound 5f , in particular, demonstrated a superior anti-inflammatory effect compared to Celecoxib at the same dose.[3] Furthermore, the study investigated the effect of these compounds on pro-inflammatory markers, finding that they significantly lowered levels of TNF-α and PGE-2, providing mechanistic insight into their in vivo action.[3] Histopathological analysis also confirmed that these selective inhibitors did not cause the stomach ulcers often associated with non-selective NSAIDs.[3]

Antidiabetic Activity Evaluation

Other classes of phenoxyacetic acid derivatives have been explored for different therapeutic applications. For example, nitro and acetamido derivatives of phenoxyisobutyric acids were evaluated for antidiabetic properties in streptozotocin (STZ)-induced diabetic mice.[9] This model is widely used to screen for hypoglycemic and antihyperglycemic agents.[8][10] Compounds were found to act as insulin sensitizers, with one nitrocompound emerging as a promising orally active candidate.[9] This highlights the therapeutic plasticity of the core scaffold.

Key Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any comparative guide rests on the validity of the experimental methods used. Below are detailed, step-by-step protocols for key assays mentioned in this guide.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the method used to evaluate the hydrazone derivatives.[3]

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation : The test compound (at various concentrations) is pre-incubated with the enzyme (COX-1 or COX-2) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination : The reaction is allowed to proceed for 2 minutes at 25°C and then terminated by adding a solution of HCl.

  • Quantification : The amount of prostaglandin E₂ (PGE₂) produced is quantified using a standard Prostaglandin E₂ EIA Kit.

  • Data Analysis : The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition versus the compound concentration.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard protocol for assessing acute anti-inflammatory activity.[3]

  • Animal Model : Male Wistar rats (150-180 g) are used. Animals are fasted overnight before the experiment.

  • Compound Administration : The test compound (e.g., 10 mg/kg) or the reference drug (e.g., Celecoxib) is administered orally. The control group receives the vehicle only.

  • Induction of Edema : One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement : The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Histopathology (Optional) : At the end of the experiment, animals can be euthanized, and stomach tissues collected for histopathological examination to assess for ulcerogenicity.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued exploration of compounds derived from Methyl (4-bromo-2-formylphenoxy)acetate as a rich source of potential therapeutic agents. The hydrazone derivatives, in particular, have emerged as highly potent and selective COX-2 inhibitors with superior in vitro and in vivo performance compared to the established drug Celecoxib.[3] Their high selectivity index points towards a promising safety profile, particularly concerning gastrointestinal side effects.

The broad antimicrobial and potential anticancer activities associated with related scaffolds further underscore the value of this chemical class. Future research should focus on:

  • Lead Optimization : Further structural modifications of the most potent compounds (e.g., 5f and 10f ) to enhance efficacy and improve pharmacokinetic properties.

  • Mechanism of Action Studies : Deeper investigation into the molecular interactions with their targets (e.g., co-crystallization with COX-2) to rationalize the observed activity and guide future design.

  • Expanded In Vivo Testing : Evaluation in chronic inflammation models and comprehensive toxicological studies to fully assess their therapeutic potential and safety profile.

  • Exploration of Other Therapeutic Areas : Given the scaffold's versatility, screening optimized derivatives against other relevant targets, such as kinases or proteases, could uncover novel applications.

References

  • JETIR (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 8(7). Available at: [Link]

  • Bekhit, A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI, 15(3), 515. Available at: [Link]

  • Zhang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI, 27(8), 3983. Available at: [Link]

  • ResearchGate (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. Available at: [Link]

  • PubMed (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-5. Available at: [Link]

  • PubChem (n.d.). Methyl (4-bromo-2-formylphenoxy)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Balamurugan, B., et al. (2012). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate. Acta Crystallographica Section E, 68(Pt 3), o769. Available at: [Link]

  • Rivera-Mancilla, E., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI, 27(2), 582. Available at: [Link]

  • Singh, S. K., et al. (2022). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-216. Available at: [Link]

  • Degefe, G., et al. (2021). Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives. Drug Design, Development and Therapy, 15, 3209-3220. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl (4-bromo-2-formylphenoxy)acetate

Personal Protective Equipment & Handling Guide: Methyl (4-bromo-2-formylphenoxy)acetate Executive Safety Summary & Risk Profile Methyl (4-bromo-2-formylphenoxy)acetate is a multi-functionalized aromatic building block co...

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Handling Guide: Methyl (4-bromo-2-formylphenoxy)acetate

Executive Safety Summary & Risk Profile

Methyl (4-bromo-2-formylphenoxy)acetate is a multi-functionalized aromatic building block commonly used in the synthesis of heterocycles and pharmaceutical intermediates.[1] Its structure combines an aryl bromide, an aldehyde (formyl group), and a phenoxyacetate ester.

While specific toxicological data for this exact methyl ester is often aggregated with its ethyl analog (CAS 51336-47-1) or the parent acid (CAS 24589-89-7), a Functional Group Analysis (FGA) dictates the safety protocol.[1] You must treat this compound as a Skin/Eye/Respiratory Irritant with potential for Acute Oral Toxicity .

Core Hazards (Inferred from Analogs):

  • H302/H301: Harmful or Toxic if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • Reactivity Alert: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air. The ester group is sensitive to hydrolysis in strong basic or acidic media.

Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach. Your PPE selection must be dynamic, based on the scale of operation and the solvent systems employed.

A. Hand Protection: Permeation Logic

The solid compound itself is relatively slow to permeate standard nitrile. However, it is almost always handled in organic solvents (DCM, THF, DMF) which act as carrier vehicles, drastically reducing breakthrough times.[1]

Operation ScaleSolvent SystemRecommended Glove TypeRationale
Weighing / Solid Transfer None (Dry Solid)Nitrile (Double Gloved) 4-6 mil thickness provides sufficient protection against solid contact.[1]
Synthesis (Small Scale) Methanol, Ethyl AcetateNitrile (Double Gloved) Standard splash protection. Change immediately upon contamination.[3]
Synthesis (Large Scale) DCM, Chloroform, DMFLaminate (Silver Shield) Halogenated solvents permeate nitrile in <5 mins, carrying the toxic payload to the skin.
Workup / Quench Aqueous Acid/BaseExtended Cuff Nitrile Protects wrist/forearm from splashes during vigorous biphasic mixing.
B. Respiratory & Eye Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • particulate Risk: If the compound is a fine powder, the static charge of the ester can cause dispersal. Use an anti-static gun during weighing.

  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust entering the eye from the side or splashes during dissolution.

Decision Matrix: PPE & Engineering Controls

The following decision tree illustrates the required safety tier based on your operational state.

PPE_Decision_Tree Start Start: Handling Methyl (4-bromo-2-formylphenoxy)acetate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution / Reaction Mix State->Solution Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large PPE_Level1 Tier 1: Fume Hood + Nitrile Gloves + Goggles Small->PPE_Level1 PPE_Level2 Tier 2: Fume Hood + N95 (if dusty) + Double Nitrile Large->PPE_Level2 Standard MeOH, EtOAC, Toluene Solvent->Standard Penetrating DCM, DMF, DMSO Solvent->Penetrating PPE_Level3 Tier 3: Fume Hood + Double Nitrile (Change <15m) Standard->PPE_Level3 PPE_Level4 Tier 4: Fume Hood + Laminate/Barrier Gloves Penetrating->PPE_Level4

Figure 1: Operational Safety Tier Selection.[1] Identify your state and solvent system to determine the mandatory PPE level.

Operational Handling Protocol

Step 1: Weighing & Transfer
  • Protocol: Weigh inside the fume hood. If the balance is external, use a tared, sealable secondary container . Never transport the open reagent bottle through the lab.

  • Static Control: This ester can be static. Use an ionizing fan or anti-static gun if the powder "jumps" to the spatula.

  • Self-Validating Check: Wipe the exterior of the secondary container with a solvent-dampened Kimwipe before removing it from the hood.[1] Check the wipe under UV light (if applicable for conjugated systems) or visually to ensure no invisible residue is tracked out.

Step 2: Reaction Setup (Inert Atmosphere)
  • Reasoning: The aldehyde group at position 2 is prone to oxidation.

  • Procedure:

    • Purge the reaction vessel with Nitrogen or Argon before addition.

    • Dissolve the solid in anhydrous solvent.

    • If using strong bases (e.g., NaH, K2CO3) for alkylation, add them slowly to control exotherms. The ester group is stable to weak bases but will hydrolyze with strong hydroxide bases.

Step 3: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) due to the aldehyde functionality.

  • Labeling: Clearly mark as "Contains Brominated Aromatics."

Emergency Response Workflow

In the event of a spill or exposure, immediate action minimizes long-term injury.[1] This workflow prioritizes containment and decontamination.[3]

Emergency_Response Incident Incident Occurs Type Type of Incident? Incident->Type Spill Bench/Floor Spill Type->Spill Exposure Personal Exposure Type->Exposure SolidSpill Solid Spill Spill->SolidSpill LiquidSpill Solution Spill Spill->LiquidSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye CleanSolid 1. Dampen with inert oil/solvent 2. Scoop to Waste 3. Wash surface with soap/water SolidSpill->CleanSolid CleanLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (fire risk) 3. Dispose as Halogenated Waste LiquidSpill->CleanLiquid WashSkin Flush with water (15 min) Soap wash Seek Medical Attention Skin->WashSkin WashEye Eyewash Station (15 min) Hold eyelids open Emergency Room Immediately Eye->WashEye

Figure 2: Emergency Response Protocol.[1] Follow the path corresponding to the incident type immediately.

References

  • PubChem. (n.d.).[4] Methyl (4-bromo-2-formylphenoxy)acetate Structure and Safety Data. National Library of Medicine. Retrieved February 19, 2026, from [Link][1]

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